molecular formula C16H15NO2 B1236720 Cinnamyl anthranilate CAS No. 87-29-6

Cinnamyl anthranilate

Cat. No.: B1236720
CAS No.: 87-29-6
M. Wt: 253.29 g/mol
InChI Key: GABQNAFEZZDSCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cinnamyl anthranilate appears as brownish or reddish-yellow powder or light yellow solid with a fruity taste. (NTP, 1992)
This compound is a benzoate ester.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylprop-2-enyl 2-aminobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c17-15-11-5-4-10-14(15)16(18)19-12-6-9-13-7-2-1-3-8-13/h1-11H,12,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABQNAFEZZDSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCOC(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3020330
Record name Cinnamyl anthranilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87-29-6
Record name Cinnamyl anthranilate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnamyl anthranilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Cinnamyl Anthranilate from Anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl anthranilate, the ester formed from the reaction of anthranilic acid and cinnamyl alcohol, has historical applications as a fragrance and flavoring agent.[1][2] This technical guide provides an in-depth overview of its synthesis via esterification. It includes a detailed experimental protocol, a summary of reaction parameters, and visual diagrams illustrating the chemical pathway and experimental workflow. While previously used in food products, it is important to note that this compound's use as a food additive has been prohibited by regulatory bodies such as the U.S. Food and Drug Administration (FDA) since 1985 due to safety concerns.[2][3][4] This document is intended for research and professional audiences who require a technical understanding of the synthesis of this compound.

Introduction

This compound (3-phenyl-2-propenyl 2-aminobenzoate) is a chemical compound known for its characteristic fruity and balsamic aroma.[1] Its synthesis is a straightforward example of esterification, a fundamental reaction in organic chemistry. This guide will focus on the direct esterification of anthranilic acid with cinnamyl alcohol. While various esterification methods exist, such as the Fischer-Speier and Steglich esterifications, this document will detail a base-assisted approach.[5][6][7][8]

Chemical Synthesis Pathway

The synthesis of this compound is achieved through the esterification of anthranilic acid with cinnamyl alcohol. This reaction typically involves the removal of a water molecule and can be catalyzed by an acid or, as detailed in the provided protocol, facilitated by a base to deprotonate the carboxylic acid, making it a better nucleophile.

G cluster_reactants Reactants cluster_products Products Anthranilic Acid Cinnamyl Alcohol This compound Anthranilic Acid->this compound NaOH, Dioxane 80°C Water

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is based on a documented synthesis of this compound.[9]

3.1. Materials and Equipment

  • Isatoic anhydride (precursor to anthranilic acid in some methods) or Anthranilic acid

  • Cinnamyl alcohol

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Recrystallization apparatus

  • Melting point apparatus

  • Thin-layer chromatography (TLC) plates and chamber

3.2. Synthesis Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2.0 grams of isatoic anhydride (which will react to form the anthranilate in situ), 2.88 grams of cinnamyl alcohol, and 5 ml of dioxane.

  • Addition of Base: Add a solution of sodium hydroxide to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80°C with continuous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with water to remove any remaining sodium hydroxide and other water-soluble impurities.

  • Isolation of the Product: Separate the organic layer and dry it over anhydrous sodium sulfate. Remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

  • Characterization: The purified this compound should be a crystalline solid.[1] The melting point of the purified product should be determined and compared to the literature value of 61-65°C.[9] Further characterization can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity.

Quantitative Data Summary

The following table summarizes the key quantitative data from the cited experimental procedure.[9]

ParameterValue
Reactants
Isatoic Anhydride2.0 g
Cinnamyl Alcohol2.88 g
Solvent
Dioxane5 ml
Base
Sodium HydroxideSolution (exact conc. not specified)
Reaction Conditions
Temperature80°C
Product
This compound-
Melting Point61-65°C

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G A Reactant Mixing (Anthranilic Acid, Cinnamyl Alcohol, NaOH, Dioxane) B Reaction at 80°C A->B C Reaction Monitoring (TLC) B->C C->B Continue Reaction D Work-up (Cooling, Washing) C->D Reaction Complete E Isolation (Solvent Evaporation) D->E F Purification (Recrystallization) E->F G Characterization (Melting Point, Spectroscopy) F->G

Caption: Experimental workflow for this compound synthesis.

Safety and Handling

  • This compound is sensitive to oxidation and hydrolysis.[10]

  • It is important to handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • As noted, this compound has been banned as a food additive due to potential carcinogenicity.[2][3] Researchers should handle this compound with appropriate caution.

Conclusion

The synthesis of this compound from anthranilic acid and cinnamyl alcohol is a well-established esterification reaction. This guide provides a foundational understanding of the process, including a detailed experimental protocol, reaction parameters, and a visual representation of the workflow. While the compound is no longer used in food, its synthesis remains a relevant example of ester formation for research and educational purposes. Further optimization of reaction conditions, such as catalyst choice and solvent screening, could be explored to improve reaction efficiency and yield.

References

Solubility Profile of Cinnamyl Anthranilate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cinnamyl anthranilate, a key aromatic compound, in various organic solvents. Understanding the solubility characteristics of this molecule is paramount for its application in pharmaceutical formulations, fragrance development, and other areas of chemical research. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow of the experimental procedure.

Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₆H₁₅NO₂[1]
Molecular Weight 253.30 g/mol [1]
Appearance Brownish or reddish-yellow powder or light yellow solid.[2]
Melting Point 61-62 °C[3]
Boiling Point 322 °C[3]
Density ~1.18 g/cm³[4]

Solubility Data

The solubility of this compound varies significantly across different solvents, primarily dictated by the polarity of the solvent and the solute-solvent interactions. Below is a summary of the available solubility data.

SolventChemical FormulaSolubilityTemperatureReference
WaterH₂O< 1 mg/mL17.2 °C (63 °F)[2][5]
2.031 mg/L (estimated)25 °C[3]
95% EthanolC₂H₅OH50 g/LNot Specified[2]
AcetoneC₃H₆OVery SolubleNot Specified[4]
Dimethyl Sulfoxide (DMSO)C₂H₆OSVery SolubleNot Specified[4]
ChloroformCHCl₃SolubleNot Specified[2]
Diethyl Ether(C₂H₅)₂OSolubleNot Specified[2]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of this compound solubility in an organic solvent, based on the widely accepted shake-flask method. This method is suitable for generating precise solubility data.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check to ensure that solid material remains.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles.

    • Dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

    • Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

    • Construct a calibration curve from the analytical response of the standard solutions.

    • Determine the concentration of this compound in the diluted sample by interpolating its analytical response on the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

3. Data Reporting:

  • Report the solubility of this compound in the specified solvent at the given temperature.

  • Include details of the experimental conditions, such as the equilibration time, temperature, and the analytical method used.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G Experimental Workflow for Solubility Determination cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection and Preparation cluster_analysis Analysis and Quantification cluster_calc Final Calculation A Add excess this compound to solvent B Equilibrate at constant temperature with agitation A->B C Allow solids to settle B->C D Withdraw supernatant C->D E Filter supernatant D->E F Dilute filtered solution E->F H Analyze standards and sample (HPLC/GC) F->H G Prepare standard solutions G->H I Construct calibration curve J Determine sample concentration I->J K Calculate solubility from concentration and dilution factor J->K

Caption: Workflow for determining the solubility of this compound.

References

Cinnamyl Anthranilate (CAS No. 87-29-6): A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Cinnamyl anthranilate (CAS No. 87-29-6) is an organic compound classified as a benzoate ester.[1] It is the ester of cinnamyl alcohol and anthranilic acid.[2] Historically, it has been utilized as a synthetic flavoring and fragrance agent, imparting a balsamic, fruity odor reminiscent of grape or cherry.[3][4][5] Its use as a food additive has been discontinued in several jurisdictions due to safety concerns.[6] This document provides a detailed technical overview of its properties, synthesis, analytical methods, and metabolic fate for researchers and drug development professionals.

Physicochemical Properties

This compound presents as a solid crystalline substance, with an appearance ranging from cream to pale brown or reddish-yellow powder.[4][7][8] It is characterized by limited solubility in water but is soluble in various organic solvents.[5][9]

PropertyValueSource(s)
CAS Number 87-29-6[2]
Molecular Formula C₁₆H₁₅NO₂[10]
Molecular Weight 253.30 g/mol [4][10]
Appearance Cream - Pale brown solid crystalline powder[7][11]
Melting Point 61 - 66 °C (142 - 150.8 °F)[7][8][10]
Boiling Point 322 - 332 °C (611.6 - 630 °F) at 760 mmHg[5][7][8]
Density 1.18 g/cm³ at 15.5 °C[5][8]
Water Solubility Insoluble (< 1 mg/mL at 17 °C)[5][8]
Solubility in Solvents Soluble in ethanol, ethyl ether, chloroform, acetone, and DMSO[5][9]
Synonyms Anthranilic acid, cinnamyl ester; Cinnamyl 2-aminobenzoate[2][8]

Toxicology and Safety

The safety of this compound has been evaluated by various regulatory and research bodies. Studies in the 1980s raised concerns about its carcinogenicity.

ParameterFindingSource(s)
Carcinogenicity Considered carcinogenic for male and female B6C3F1 mice, causing increased incidences of hepatocellular adenomas and carcinomas when administered in the diet.[12] There is limited evidence for its carcinogenicity in experimental animals.[2][2][12]
IARC Classification Not classifiable as to its carcinogenicity to humans (Group 3).[5]
Proposition 65 Listed as a chemical known to the State of California to cause cancer.[6]
Mutagenicity Not mutagenic to Salmonella typhimurium.[2] Reported to be active in the mouse lymphoma mutation assay.[5][2][5]
Regulatory Status Banned as a food additive in the United States in 1985. Prohibited from direct addition or use in human food under FDA Part 189.113.[6][10][6][10]
Acute Toxicity Oral LD₅₀ values for the broader group of cinnamyl derivatives in rats are in the range of 1520 to >5000 mg/kg bw.[12]

Experimental Protocols

1. Synthesis via Steglich Esterification

This compound can be synthesized via the esterification of anthranilic acid with cinnamyl alcohol.[5] A modified Steglich esterification provides a facile and mild methodology for this type of reaction.[13]

Methodology:

  • Reagent Preparation: Dissolve anthranilic acid (1.2 eq) and 4-dimethylaminopyridine (DMAP, 3 eq) in acetonitrile in a round-bottom flask.

  • Reaction Initiation: Add cinnamyl alcohol (1 eq) to the solution.

  • Coupling Agent Addition: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) as the coupling agent to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 40-45 °C and stir for approximately 45 minutes.

  • Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product can be purified using flash column chromatography to yield pure this compound.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A Anthranilic Acid (1.2 eq) D Reagent Solution A->D Dissolve B DMAP (3 eq) B->D Dissolve C Acetonitrile (Solvent) C->D Dissolve G Stir at 40-45°C for 45 min D->G E Cinnamyl Alcohol (1 eq) E->G F EDC (1.5 eq) F->G Add slowly H Crude Product Mixture G->H Reaction Completion I Wash with Water/Brine H->I Solvent Extraction J J I->J Dry & Concentrate K Pure this compound J->K Flash Column Chromatography

Workflow for the synthesis of this compound.

2. Analysis by Liquid Chromatography with Fluorescence Detection

A method for the determination of this compound in fragrance compositions has been developed using liquid chromatography (LC) with fluorescence detection.[14]

Methodology:

  • Sample Preparation: Dilute the fragrance sample containing this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the calibrated range of the instrument.

  • Chromatographic System:

    • Instrument: High-Performance Liquid Chromatograph (HPLC).

    • Column: A reversed-phase C18 column is typically used for separating aromatic compounds.

    • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid, for example) can be employed. The program might start with a lower concentration of acetonitrile, which is gradually increased to elute the compound.

    • Flow Rate: A typical flow rate is 1 mL/min.

  • Detection:

    • Detector: Fluorescence detector.

    • Excitation Wavelength: Set based on the absorbance maximum of this compound.

    • Emission Wavelength: Set based on the fluorescence emission maximum.

  • Quantification: Prepare a series of standard solutions of this compound of known concentrations. Generate a calibration curve by plotting the fluorescence response versus concentration. Determine the concentration in the test sample by interpolation from this curve. The method has shown recoveries ranging from 91% to 103%.[14]

G cluster_prep Sample Preparation cluster_analysis LC Analysis cluster_quant Quantification A Fragrance Sample B Dilution with Solvent A->B C Inject into HPLC B->C D Separation on C18 Column C->D E Fluorescence Detection D->E G Data Analysis E->G F Generate Calibration Curve F->G H Determine Concentration G->H

Workflow for the analysis of this compound.

Metabolism

Studies on the metabolism of this compound have revealed significant species-dependent differences, particularly between rats and mice.[5] These differences are linked to the varying rates of hydrolysis of the ester bond.

In rats, this compound is extensively hydrolyzed into its constituent parts: cinnamyl alcohol and anthranilic acid. The cinnamyl alcohol is further metabolized, primarily to cinnamic acid, which is then conjugated with glycine to form hippuric acid, the major urinary metabolite.[5] In contrast, hydrolysis is less complete in mice, leading to different metabolic profiles and contributing to the observed species-specific toxicity.[5]

G cluster_hydrolysis Ester Hydrolysis (Rats > Mice) cluster_metabolism Cinnamyl Alcohol Metabolism CA This compound Alc Cinnamyl Alcohol CA->Alc Esterase AA Anthranilic Acid CA->AA Esterase Acid Cinnamic Acid Alc->Acid Oxidation Excretion Urinary Excretion AA->Excretion Hipp Hippuric Acid (Major Metabolite in Rats) Acid->Hipp Glycine Conjugation Hipp->Excretion

Metabolic pathway of this compound in rodents.

References

Spectroscopic Profile of Cinnamyl Anthranilate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cinnamyl anthranilate, a synthetic flavoring and fragrance agent. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols typically employed for such analyses. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for this compound (CAS No. 87-29-6) is summarized in the tables below. This data is essential for confirming the molecular structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

¹³C NMR Spectral Data

Information from PubChem indicates that the ¹³C NMR spectrum was recorded on a Varian CFT-20 instrument.[1] A detailed peak list is not provided in the available search results.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The data presented below was obtained from a KBr pellet sample.[1]

Wavenumber (cm⁻¹)IntensityAssignment
3483, 3380StrongN-H stretching (amine)
3055MediumC-H stretching (aromatic/vinylic)
1689Very StrongC=O stretching (ester)
1618, 1585, 1557StrongC=C stretching (aromatic/vinylic)
1488, 1455MediumC-H bending
1379MediumC-H bending
1297, 1242Very StrongC-O stretching (ester)
1164, 1099StrongC-N stretching
973, 950StrongC-H out-of-plane bending (trans-alkene)
751StrongC-H out-of-plane bending (ortho-disubstituted benzene)
694StrongC-H out-of-plane bending (monosubstituted benzene)
529Medium
Mass Spectrometry (MS)

Mass spectrometry data from PubChem indicates several key fragments for this compound. A comprehensive list with relative intensities is not available in the searched results.

m/z
290537
117
115

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

A small amount of the this compound sample is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The concentration is adjusted to obtain an adequate signal-to-noise ratio.

Instrumentation and Data Acquisition:

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are recorded on a high-resolution NMR spectrometer, such as a Varian A-60 for ¹H NMR or a Varian CFT-20 for ¹³C NMR.[2] Standard pulse sequences are used for data acquisition. For ¹H NMR, key parameters include the spectral width, acquisition time, and number of scans. For ¹³C NMR, proton decoupling is typically applied to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

A small amount of the solid this compound sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then compressed under high pressure in a die to form a thin, transparent pellet.

Instrumentation and Data Acquisition:

The KBr pellet is placed in the sample holder of a Fourier-transform infrared (FT-IR) spectrometer, such as a Beckman IR-12.[1] The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty spectrometer is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical technique. The sample is injected into a gas chromatograph, where it is vaporized and separated from other components. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

Mass Analysis and Detection:

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector then records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z values, Fragmentation Pattern) MS->MS_Data Structure_Confirmation Structure Confirmation & Purity Assessment NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

metabolism of cinnamyl anthranilate in vivo

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the in vivo metabolism of cinnamyl anthranilate reveals significant species-dependent variations, primarily revolving around the hydrolysis of the ester bond. These differences are critical in understanding its toxicological profile, particularly its effects as a peroxisome proliferator and its carcinogenicity in certain species. This technical guide synthesizes the available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound, providing detailed experimental methodologies and visual representations of the core metabolic pathways.

Absorption and Excretion

This compound can be absorbed through oral and percutaneous routes. Following absorption, the compound and its metabolites are primarily excreted in the urine.

Percutaneous Absorption

Studies in rhesus monkeys and with excised human skin demonstrate that this compound can penetrate the skin. Occlusion of the application site significantly increases absorption.

Table 1: Percutaneous Absorption of this compound

Species/System Application Dose Duration Condition Absorption (% of Dose) Reference
Rhesus Monkey (in vivo) 4 µg/cm² 24 h Non-occluded 26.1 ± 2.3% Bronaugh et al., 1985[1]
Rhesus Monkey (in vivo) 4 µg/cm² 24 h Occluded 39.0 ± 2.8% Bronaugh et al., 1985[1]
Human Skin (in vitro) 4 µg/cm² 48 h Non-occluded 24.0 ± 5.1% Bronaugh et al., 1985[1]

| Human Skin (in vitro) | 4 µg/cm² | 48 h | Occluded | 53.3 ± 6.7% | Bronaugh et al., 1985[1] |

Excretion Profile

Following intraperitoneal administration in rodents, the majority of the administered radioactivity from labeled this compound is recovered in the urine within the first 24 hours.[1][2]

Table 2: Excretion of [³-¹⁴C] this compound (250 mg/kg bw, i.p.)

Species Route 0-24h Urine (% of Dose) 24-72h Urine (% of Dose) 0-72h Faeces (% of Dose) Total Recovery Reference
Fischer 344 Rat Urine 70% 10% - 90% Keyhanfar & Caldwell, 1996[1]
Faeces - - 10%
CD-1 Mouse Urine 78% 6% - 91% Keyhanfar & Caldwell, 1996[1]

| | Faeces | - | - | 7% | | |

Biotransformation and Metabolic Pathways

The primary metabolic pathway for this compound is hydrolysis into its constituent parts: cinnamyl alcohol and anthranilic acid.[1] Cinnamyl alcohol is further metabolized to benzoic acid, which is then conjugated with glycine to form hippuric acid.[1] A crucial species difference exists in the efficiency of the initial hydrolysis step.

cluster_metabolism Metabolic Pathway of this compound cluster_hydrolysis Step 1: Hydrolysis cluster_oxidation Step 2: Oxidation cluster_conjugation Step 3: Conjugation cluster_species Species-Specific Saturation CA This compound C_Alc Cinnamyl Alcohol CA->C_Alc Esterases AA Anthranilic Acid (Excreted) CA->AA Esterases IntactEster Intact Ester 'Overflow' CA->IntactEster Hydrolysis Saturation (Mice only) BA Benzoic Acid C_Alc->BA Alcohol/Aldehyde Dehydrogenase HA Hippuric Acid (Major Excreted Metabolite) BA->HA Glycine Conjugation HighDose High Dose

Caption: Metabolic pathway of this compound.
Species and Dose-Dependent Metabolism

In rats and humans, this compound is efficiently and completely hydrolyzed.[1] Consequently, no unchanged ester is found in the urine, even after high doses.[1][2] In contrast, the hydrolysis pathway in mice becomes saturated at high doses.[2] This saturation leads to the systemic circulation and subsequent urinary excretion of the intact ester, which is responsible for the observed peroxisome proliferation and hepatocarcinogenicity in this species.[1][3]

Table 3: Major Urinary Metabolites Following Administration of this compound

Species Dose Route Unchanged Ester (% of Dose) Benzoic Acid (% of Urinary ¹⁴C) Hippuric Acid (% of Urinary ¹⁴C) Anthranilic Acid (% of Dose) Reference
Human 250 mg Oral Not Detected (<0.04%) - - - Keyhanfar & Caldwell, 1996[1][2]
Rat (F344) 250 mg/kg i.p. Not Detected Minor ~95% - Keyhanfar & Caldwell, 1996[1]
Mouse (CD-1) 250 mg/kg i.p. 2.2% ~16% ~80% - Keyhanfar & Caldwell, 1996[1]

| Mouse (B6C3F₁) | 500 mg/kg | Oral | 0.3-0.4% | - | 35% | 17% | Caldwell et al., 1985[1] |

The dose-dependent nature of this metabolic saturation in mice is critical. Below a certain threshold, mice also hydrolyze the ester completely.

Table 4: Dose-Dependent Excretion of Unchanged this compound in Mice (i.p.)

Dose (mg/kg bw) Unchanged Ester in Urine (% of Dose) Reference
5 Not Detected Keyhanfar & Caldwell, 1996[1][2]
20 Proportion present remains constant Keyhanfar & Caldwell, 1996[2]
50 3.1% Keyhanfar & Caldwell, 1996[1]

| 250 | 2.2% | Keyhanfar & Caldwell, 1996[1] |

Experimental Protocols

The following section outlines the typical methodologies employed in the in vivo study of this compound metabolism.

Animal Studies
  • Species and Strain: Male Fischer 344 (F344) rats and male CD-1 or B6C3F₁ mice are commonly used.[1][2]

  • Compound Administration:

    • Radiolabeling: [3-¹⁴C] this compound is synthesized to facilitate tracking of the parent compound and its metabolites.[2]

    • Route of Administration: Intraperitoneal (i.p.) injection or oral administration (gavage or dietary) are standard methods.[1][2]

    • Dosage: Doses can range from 5 mg/kg to 500 mg/kg for acute studies, or up to 30,000 ppm in the diet for sub-chronic studies.[1][2]

  • Sample Collection:

    • Urine and faeces are collected over a period of 72 hours post-administration, typically in 24-hour intervals.[2] Animals are housed in metabolism cages to allow for separate collection.

  • Sample Analysis:

    • Quantification of Radioactivity: Total radioactivity in urine and faeces samples is measured to determine excretion patterns.

    • Metabolite Profiling: Radio-High-Performance Liquid Chromatography (radio-HPLC) is used to separate and identify radiolabeled metabolites in the urine.[2] For studies with unlabelled compounds, fluorescence HPLC may be employed.[2]

cluster_workflow Experimental Workflow for In Vivo Metabolism Study start Select Animal Model (e.g., F344 Rat, CD-1 Mouse) admin Administer Compound (e.g., ¹⁴C-Cinnamyl Anthranilate, i.p. or Oral) start->admin collect House in Metabolism Cages Collect Urine & Faeces (0-72h) admin->collect process Process Samples (e.g., Homogenize Faeces) collect->process quantify Quantify Total ¹⁴C (Liquid Scintillation Counting) process->quantify profile Metabolite Profiling (Radio-HPLC) process->profile end Data Analysis: Excretion Balance & Metabolite ID quantify->end profile->end cluster_logic Logical Relationship: Dose, Metabolism, and Biological Effect cluster_mouse Mouse Model cluster_rat_human Rat / Human Model Dose Administered Dose of this compound LowDose_M Low Dose Dose->LowDose_M HighDose_M High Dose Dose->HighDose_M AnyDose_RH Any Dose Dose->AnyDose_RH Hydrolysis_M Hydrolysis Capacity LowDose_M->Hydrolysis_M Does not exceed Saturation SATURATION HighDose_M->Saturation Exceeds NoEffect_M No Effect Hydrolysis_M->NoEffect_M Complete Metabolism IntactEster Systemic Intact Ester Saturation->IntactEster Effect Peroxisome Proliferation & Hepatocarcinogenicity IntactEster->Effect Hydrolysis_RH High Hydrolysis Capacity AnyDose_RH->Hydrolysis_RH Does not exceed NoEffect_RH No Effect Hydrolysis_RH->NoEffect_RH Complete Metabolism

References

An In-depth Technical Guide to the Hydrolysis of Cinnamyl Anthranilate to Cinnamyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl anthranilate, the ester of cinnamyl alcohol and anthranilic acid, is a compound that has seen use as a flavoring and fragrance agent.[1] Its metabolism in biological systems proceeds via hydrolysis to its constituent alcohol and carboxylic acid: cinnamyl alcohol and anthranilic acid.[2][3] This metabolic pathway is of significant interest to toxicologists and drug development professionals. Furthermore, the controlled chemical hydrolysis of this compound is a fundamental organic transformation that can be employed for the synthesis of cinnamyl alcohol, a valuable chemical intermediate. This technical guide provides a comprehensive overview of the chemical principles and experimental protocols for the hydrolysis of this compound.

Chemical Principles of Ester Hydrolysis

The hydrolysis of an ester is a chemical reaction that breaks the ester bond, typically with the addition of water, to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either an acid or a base.

Alkaline Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is a widely used and generally irreversible method for cleaving ester bonds. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to yield the carboxylate salt and the alcohol. The final step involves the protonation of the carboxylate salt in a separate workup step to yield the free carboxylic acid.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfers, the alcohol is eliminated, and the carboxylic acid is formed. To drive the equilibrium towards the products, an excess of water is typically used.

Experimental Protocols

The following are detailed experimental protocols for the alkaline, acid-catalyzed, and enzymatic hydrolysis of this compound.

Protocol 1: Alkaline Hydrolysis (Saponification)

This protocol is adapted from standard procedures for the saponification of aromatic esters.

Materials:

  • This compound

  • Ethanol (95%)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), 2M

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of this compound in 100 mL of 95% ethanol.

  • Addition of Base: While stirring, add 50 mL of a 2M aqueous solution of sodium hydroxide.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) until the starting material is no longer visible.

  • Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the ethanol using a rotary evaporator.

  • Acidification: To the remaining aqueous solution, slowly add 2M HCl with stirring until the pH of the solution is approximately 2. This will protonate the sodium anthranilate to form anthranilic acid, which may precipitate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the cinnamyl alcohol with three 50 mL portions of diethyl ether. The anthranilic acid will have limited solubility in diethyl ether and may remain in the aqueous layer or as a solid precipitate.

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to yield crude cinnamyl alcohol.

  • Purification: The crude cinnamyl alcohol can be further purified by vacuum distillation or column chromatography.

Protocol 2: Acid-Catalyzed Hydrolysis

This protocol is based on general methods for the acid-catalyzed hydrolysis of esters.

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄), concentrated

  • Dioxane

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask with a magnetic stir bar, dissolve 5.0 g of this compound in 100 mL of dioxane.

  • Addition of Acid and Water: To this solution, add 50 mL of deionized water followed by the slow and careful addition of 5 mL of concentrated sulfuric acid.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with three 50 mL portions of ethyl acetate.

  • Washing: Wash the combined organic layers with 50 mL of deionized water and then with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting mixture of cinnamyl alcohol and anthranilic acid can be separated by column chromatography.

Protocol 3: Enzymatic Hydrolysis using Lipase

This protocol provides a general framework for the lipase-catalyzed hydrolysis of this compound. Optimization of the specific lipase, solvent, and conditions may be necessary.

Materials:

  • This compound

  • Immobilized Lipase (e.g., Candida antarctica Lipase B (CALB))

  • Phosphate buffer (0.1 M, pH 7.0)

  • tert-Butanol (as a co-solvent)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Orbital shaker or magnetic stirrer

  • Centrifuge

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Mixture: In a 100 mL Erlenmeyer flask, suspend 1.0 g of this compound in 40 mL of 0.1 M phosphate buffer (pH 7.0).

  • Co-solvent Addition: Add 10 mL of tert-butanol to aid in the solubilization of the substrate.

  • Enzyme Addition: Add 100 mg of immobilized lipase to the mixture.

  • Incubation: Place the flask in an orbital shaker set at 37°C and 200 rpm. Allow the reaction to proceed for 24-48 hours. Monitor the progress by taking small aliquots and analyzing them by HPLC or GC-MS.

  • Enzyme Removal: Once the reaction has reached the desired conversion, remove the immobilized enzyme by filtration or centrifugation. The enzyme can often be washed and reused.

  • Extraction: Extract the aqueous reaction mixture with three 30 mL portions of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The resulting mixture of cinnamyl alcohol and anthranilic acid can be separated by column chromatography.

Data Presentation

The following tables present illustrative quantitative data for the hydrolysis of this compound. These values are representative of typical ester hydrolysis reactions and should be used as a guideline for experimental design and optimization.

Table 1: Illustrative Data for Alkaline Hydrolysis of this compound

ParameterValue
Reactant This compound
Base Sodium Hydroxide (2M aq.)
Solvent 95% Ethanol
Temperature Reflux (~80°C)
Reaction Time 2 hours
Illustrative Yield of Cinnamyl Alcohol 85-95%
Illustrative Purity (post-purification) >98%

Table 2: Illustrative Data for Acid-Catalyzed Hydrolysis of this compound

ParameterValue
Reactant This compound
Acid Catalyst Sulfuric Acid
Solvent Dioxane/Water
Temperature Reflux (~100°C)
Reaction Time 4-6 hours
Illustrative Yield of Cinnamyl Alcohol 70-80%
Illustrative Purity (post-purification) >97%

Table 3: Illustrative Data for Enzymatic Hydrolysis of this compound

ParameterValue
Reactant This compound
Enzyme Immobilized Lipase (e.g., CALB)
Solvent System Phosphate Buffer (pH 7.0) / tert-Butanol
Temperature 37°C
Reaction Time 24-48 hours
Illustrative Conversion 50-70%
Illustrative Purity (post-purification) >99%

Visualizations

Reaction Mechanisms and Experimental Workflow

The following diagrams illustrate the signaling pathways (reaction mechanisms) and a general experimental workflow for the hydrolysis of this compound.

G cluster_alkaline Alkaline Hydrolysis (Saponification) Ester Cinnamyl Anthranilate Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack OH OH⁻ OH->Intermediate Carboxylate Anthranilate Anion Intermediate->Carboxylate Collapse Alcohol Cinnamyl Alcohol Intermediate->Alcohol Acid Anthranilic Acid Carboxylate->Acid Protonation H3O H₃O⁺ H3O->Acid G cluster_acid Acid-Catalyzed Hydrolysis Ester Cinnamyl Anthranilate Protonated_Ester Protonated Ester Ester->Protonated_Ester Protonation H3O_plus H₃O⁺ H3O_plus->Protonated_Ester Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate Nucleophilic Attack H2O H₂O H2O->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Intermediate Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Carboxylic_Acid Anthranilic Acid Proton_Transfer->Carboxylic_Acid Elimination Alcohol Cinnamyl Alcohol Proton_Transfer->Alcohol Carboxylic_Acid->Carboxylic_Acid G cluster_workflow General Experimental Workflow Start Start: This compound Reaction Hydrolysis Reaction (Alkaline, Acidic, or Enzymatic) Start->Reaction Workup Reaction Workup (Neutralization/Quenching) Reaction->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Distillation or Chromatography) Concentration->Purification Product Pure Cinnamyl Alcohol Purification->Product

References

The Rise and Fall of Cinnamyl Anthranilate: A Technical Review of its Historical Use in Flavor and Fragrance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl anthranilate (3-phenyl-2-propenyl 2-aminobenzoate) is a synthetic ester that, for nearly half a century, was a valued component in the palettes of flavorists and perfumers.[1][2] Its characteristic fruity and balsamic aroma, reminiscent of grapes and cherries, made it a popular choice for a wide range of consumer products.[1][2] However, its commercial use was abruptly halted in the 1980s due to concerns over its potential carcinogenicity, marking a significant moment in the safety evaluation of flavor and fragrance ingredients.[1][2] This technical guide provides a comprehensive overview of the historical use of this compound, its synthesis, analytical detection, the pivotal toxicological studies that led to its prohibition in food, and its subsequent regulatory status.

Synthesis of this compound

The primary method for synthesizing this compound is the esterification of anthranilic acid with cinnamyl alcohol.[1] This reaction typically involves heating the two reactants in the presence of an acid catalyst.

Experimental Protocol: Representative Acid-Catalyzed Esterification

This protocol is a representative example of how this compound could be synthesized in a laboratory setting based on standard esterification procedures.

Materials:

  • Anthranilic acid

  • Cinnamyl alcohol

  • Concentrated sulfuric acid (catalyst)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Standard laboratory glassware (round-bottom flask, Dean-Stark apparatus, condenser, separatory funnel, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine equimolar amounts of anthranilic acid and cinnamyl alcohol in toluene.

  • Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight).

  • Heat the mixture to reflux with vigorous stirring. Water produced during the esterification will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be further purified by recrystallization or column chromatography to yield a crystalline solid.

Historical Use in Fragrance and Flavoring

This compound was utilized at very low levels to impart grape and cherry flavors in a variety of food products.[1][2] In the fragrance industry, it was used as an ingredient in cosmetic products and as a component in fine fragrances, particularly in orange blossom, neroli, and other floral blends.[1]

Food CategoryTypical Use Level (ppm)Fragrance ApplicationTypical Use Level (%)
Non-alcoholic beverages6.8Soaps, Detergents, Creams, LotionsNot specified
Ice cream and ices1.7Perfumes (Orange blossom, Neroli, Cologne)0.08
Candy4.3
Baked goodsNot specified
Gelatins and puddings28
Chewing gum46 - 730

Table 1: Historical Use Levels of this compound in Food and Fragrance Products.

Analytical Methodologies for Detection

Historically, the presence of this compound in food and cosmetic products was determined using various analytical techniques.

Experimental Protocol: Historical Paper Chromatography Method (Representative)

This protocol is a representative example of how paper chromatography could have been used for the detection of this compound in a flavor or fragrance sample.

Materials:

  • Whatman No. 1 chromatography paper

  • Developing solvent (e.g., a mixture of isopropanol and water)

  • Sample extract (obtained by steam distillation of the food product)

  • This compound standard solution

  • Chromatography tank

  • UV lamp (for visualization)

  • Capillary tubes for spotting

Procedure:

  • Prepare the chromatography paper by drawing a pencil line (the origin) about 2 cm from the bottom edge.

  • Using a capillary tube, apply a small spot of the sample extract and the this compound standard solution onto the origin line, ensuring sufficient space between the spots.

  • Allow the spots to dry completely.

  • Pour the developing solvent into the chromatography tank to a depth of about 1 cm.

  • Place the prepared chromatography paper into the tank, ensuring the origin line is above the solvent level.

  • Seal the tank and allow the solvent to ascend the paper by capillary action.

  • When the solvent front has nearly reached the top of the paper, remove the chromatogram and mark the solvent front with a pencil.

  • Allow the paper to air dry in a fume hood.

  • Visualize the separated components by examining the paper under a UV lamp. This compound will appear as a fluorescent spot.

  • Calculate the Retention Factor (Rf) value for the sample spot and the standard spot (Rf = distance traveled by the spot / distance traveled by the solvent front). A matching Rf value indicates the presence of this compound in the sample.

Pivotal Carcinogenicity Study: NTP TR-196

The bioassay of this compound for possible carcinogenicity, conducted by the National Cancer Institute (NCI) and the National Toxicology Program (NTP), was instrumental in the decision to ban its use in food.

Experimental Protocol: NCI/NTP Bioassay (TR-196)

Test Substance: this compound

Animal Species: F344 rats and B6C3F1 mice

Administration Route: In feed

Experimental Design:

  • Groups of 50 male and 50 female rats and mice were used for each dose group and for the control group.

  • The test chemical was administered in the diet at concentrations of 15,000 ppm and 30,000 ppm for 103 weeks.

  • A control group for each species and sex received the same diet without the test chemical.

  • Animals were observed for an additional 2 to 3 weeks after the dosing period.

  • All surviving animals were euthanized and necropsied at 105 to 107 weeks.

  • Histopathological examinations were performed on all major tissues and organs.

Key Findings:

  • Mice: A dose-related increase in the incidence of hepatocellular carcinomas and adenomas was observed in both male and female mice.

  • Rats: The study in rats was not considered conclusive for carcinogenicity.

Regulatory History and Discontinuation of Use

Prior to the carcinogenicity studies, this compound was considered "Generally Recognized As Safe" (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) and the U.S. Food and Drug Administration (FDA). However, based on the findings of the NTP bioassay, the FDA prohibited the use of this compound in human food in 1985.[1][2] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) also recommended that it not be used in food.[1] Consequently, this compound has not been commercially available for use in food since the mid-1980s.[1]

Signaling Pathways and Experimental Workflows

The synthesis and metabolism of this compound can be visualized as follows:

G cluster_synthesis Synthesis cluster_metabolism Metabolism Anthranilic Acid Anthranilic Acid Esterification Esterification Anthranilic Acid->Esterification Cinnamyl Alcohol Cinnamyl Alcohol Cinnamyl Alcohol->Esterification This compound This compound Esterification->this compound CA_Met This compound Hydrolysis Hydrolysis CA_Met->Hydrolysis AA_Met Anthranilic Acid Hydrolysis->AA_Met CA_Alc_Met Cinnamyl Alcohol Hydrolysis->CA_Alc_Met Oxidation Oxidation CA_Alc_Met->Oxidation Benzoic Acid Benzoic Acid Oxidation->Benzoic Acid

Caption: Synthesis and Metabolic Pathway of this compound.

The experimental workflow for the NTP carcinogenicity bioassay can be diagrammed as follows:

G Animal Selection F344 Rats & B6C3F1 Mice Group Assignment Control & Dose Groups (15k, 30k ppm) Animal Selection->Group Assignment Dosing In-feed administration for 103 weeks Group Assignment->Dosing Observation Post-dosing observation for 2-3 weeks Dosing->Observation Necropsy Euthanasia and Necropsy at 105-107 weeks Observation->Necropsy Histopathology Microscopic examination of tissues Necropsy->Histopathology Data Analysis Statistical analysis of tumor incidence Histopathology->Data Analysis Conclusion Carcinogenic in mice Data Analysis->Conclusion

Caption: NTP TR-196 Carcinogenicity Bioassay Workflow.

Conclusion

The history of this compound serves as a critical case study in the safety assessment of food additives and fragrance ingredients. Its journey from a widely used substance to a prohibited food additive underscores the importance of long-term toxicological studies in ensuring consumer safety. While its pleasant aroma and flavor profile were once highly valued, the scientific evidence of its carcinogenicity in animal models led to its removal from the food supply, reflecting the precautionary principle that guides regulatory agencies worldwide. For researchers and professionals in drug development, the story of this compound highlights the complexities of chemical safety evaluation and the continuous evolution of scientific understanding and regulatory standards.

References

The Mechanistic Action of Cinnamyl Anthranilate in Mice: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Cinnamyl anthranilate, a synthetic fragrance and flavoring agent, has been shown to induce liver tumors in mice in a species-specific manner. This document provides an in-depth examination of the metabolic and molecular mechanisms underlying its action. The primary mechanism is not direct genotoxicity but rather a cascade of events initiated by the saturation of its metabolic hydrolysis at high doses. The intact ester acts as a potent peroxisome proliferator in mice, activating the peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to significant downstream effects, including increased liver weight, induction of specific metabolic enzymes, and enhanced cell proliferation, culminating in hepatocarcinogenesis. This paper synthesizes key quantitative data, details experimental protocols used to elucidate this mechanism, and provides visual diagrams of the core pathways.

Metabolism and Pharmacokinetics: The Basis of Species Specificity

The biological effects of this compound are critically dependent on its metabolism, which differs significantly between mice and other species like rats and humans.[1][2] The primary metabolic pathway is hydrolysis by esterases into cinnamyl alcohol and anthranilic acid.[1] Cinnamyl alcohol is further metabolized to benzoic acid, which is then conjugated and excreted, primarily as hippuric acid.[1][2]

In mice, at high doses, the hydrolysis pathway becomes saturated.[2][3][4] This saturation allows the parent compound, the intact this compound ester, to circulate and be excreted in the urine.[1][2] It is this "overflow" of the intact ester that is responsible for the subsequent hepatic effects.[2][3][4] In contrast, rats and humans hydrolyze the compound completely, even at high doses, and therefore do not exhibit the same liver-related toxicities.[1][2]

Diagram 1: Metabolic Pathway of this compound

G cluster_mouse High-Dose Exposure in Mice cluster_rat_human Exposure in Rats / Humans CA This compound (Administered) Hydrolysis Esterase Hydrolysis (Saturated) CA->Hydrolysis Intact_CA Intact this compound (Overflow) Hydrolysis->Intact_CA Saturation Metabolites Cinnamyl Alcohol + Anthranilic Acid Hydrolysis->Metabolites PPARa PPARα Activation Intact_CA->PPARa Urine_Mouse Urinary Excretion Intact_CA->Urine_Mouse Metabolites->Urine_Mouse CA_RH This compound (Administered) Hydrolysis_RH Complete Esterase Hydrolysis CA_RH->Hydrolysis_RH Metabolites_RH Cinnamyl Alcohol + Anthranilic Acid Hydrolysis_RH->Metabolites_RH Urine_RH Urinary Excretion Metabolites_RH->Urine_RH

Caption: Metabolic fate of this compound in different species.

Table 1: Urinary Excretion of this compound (CA) and Metabolites in Mice

StrainDose & RouteUnchanged CA (% of dose)Anthranilic Acid (% of dose)Hippuric Acid (% of dose)Reference
B6C3F1500 mg/kg (oral)0.3 - 0.4%~17%~35%[1]
CD-15 mg/kg (ip)Not Detected--[1][2]
CD-150 mg/kg (ip)3.1%--[1][2]
CD-1250 mg/kg (ip)2.2%~80% (relative to other metabolites)~16% (as Benzoic Acid)[1][2]
B6C3F1>1000 ppm (diet)Detected in increasing quantities--[1][4]

Core Mechanism of Action: PPARα Activation and Peroxisome Proliferation

The key mechanistic event in mice is the activation of PPARα by the intact this compound ester.[1] This compound belongs to a class of chemicals known as peroxisome proliferators.[1][3] The activation of the PPARα nuclear receptor initiates a cascade of transcriptional events leading to pleiotropic effects in the liver.[1] Administration of the hydrolysis products, cinnamyl alcohol and anthranilic acid, does not produce these effects, confirming the role of the intact ester.[1][3]

The major downstream consequences of PPARα activation include:

  • Hepatomegaly: A dose-dependent increase in relative liver weight.[1][3][4]

  • Enzyme Induction: A marked increase in the activity of enzymes involved in fatty acid metabolism. This includes peroxisomal enzymes, such as those responsible for cyanide-insensitive palmitoyl-CoA oxidation, and microsomal enzymes like lauric acid 12-hydroxylase (a marker for CYP4A activity).[1][3]

  • Hepatocellular Proliferation: An increase in the rate of liver cell replication, a key factor in the development of tumors.[1]

Diagram 2: PPARα Signaling Pathway

G cluster_nucleus Nucleus cluster_effects Hepatic Effects CA Intact Cinnamyl Anthranilate PPARa PPARα CA->PPARa Binds & Activates RXR RXR PPARa->RXR PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to DNA Gene_Expression ↑ Target Gene Expression PPRE->Gene_Expression Peroxisome_Prolif Peroxisome Proliferation Gene_Expression->Peroxisome_Prolif CYP4A ↑ CYP4A Enzymes Gene_Expression->CYP4A Cell_Prolif ↑ Cell Proliferation Gene_Expression->Cell_Prolif Liver_Weight ↑ Liver Weight Cell_Prolif->Liver_Weight

Caption: Activation of PPARα by intact this compound in mouse liver.

Table 2: Quantitative Hepatic Effects in Male Mice

StrainDose & RouteDurationEffectMagnitude of Change (vs. Control)Reference
CD-1100 mg/kg/day (ip)3 daysRelative Liver Weight+22%[1]
CD-11000 mg/kg/day (ip)3 daysRelative Liver Weight+50%[1]
CD-1100-1000 mg/kg/day (ip)3 daysPalmitoyl-CoA Oxidation~5-fold increase[1]
CD-1100 mg/kg/day (ip)3 daysLauric Acid Hydroxylase (CYP4A)~15-fold increase[1]
CD-11000 mg/kg/day (ip)3 daysLauric Acid Hydroxylase (CYP4A)~17-fold increase[1]
B6C3F1>1000 ppm (diet)19 daysRelative Liver WeightDose-dependent increase[4]
B6C3F1>1000 ppm (diet)19 daysMicrosomal Cytochrome P-450Dose-dependent increase (~2-fold max)[4]

Carcinogenicity: A Non-Genotoxic Mechanism

Long-term dietary administration of this compound leads to a dose-related increase in hepatocellular tumors in mice.[5] While the compound tested positive in the mouse lymphoma mutation assay, it is negative in most other standard genotoxicity tests and is not considered a direct DNA-damaging agent.[1] The prevailing evidence supports a non-genotoxic mechanism of carcinogenesis, where chronic PPARα activation and the resulting sustained hepatocellular proliferation create a promotional environment for the development of spontaneous or initiated mutations, ultimately leading to tumor formation.[1]

Experimental Protocols

Protocol for In Vivo Hepatic Effects Assessment

This protocol is based on methodologies described in studies evaluating the peroxisome-proliferating effects of this compound.[1][3]

Diagram 3: Experimental Workflow for Hepatic Effects

G cluster_animal_phase Animal Phase cluster_analysis_phase Analysis Phase cluster_assays Assays start Start Acclimatize Acclimatize Male CD-1 Mice (7 days) start->Acclimatize Dosing Daily IP Dosing (3 days) - Vehicle Control - this compound (e.g., 100, 1000 mg/kg) Acclimatize->Dosing BrdU Inject BrdU (2h before sacrifice) Dosing->BrdU Sacrifice Sacrifice & Necropsy (24h after final dose) BrdU->Sacrifice Liver_Weight Measure Body & Liver Weight Sacrifice->Liver_Weight Homogenize Homogenize Liver Tissue (Prepare Microsomal & Peroxisomal fractions) Sacrifice->Homogenize Histology Fix Liver for Histology Sacrifice->Histology Assays Biochemical Assays Homogenize->Assays Palmitoyl_CoA Palmitoyl-CoA Oxidation CYP4A Lauric Acid Hydroxylation BrdU_Stain BrdU Immunohistochemistry Histology->BrdU_Stain

Caption: Workflow for assessing the hepatic effects of this compound.

  • Animals: Male CD-1 mice are used. They are acclimatized for one week prior to the study.

  • Dosing: Animals are divided into groups and administered this compound (e.g., 0, 100, 1000 mg/kg) via intraperitoneal (ip) injection daily for three consecutive days. A vehicle control group receives the carrier solvent only.

  • Cell Proliferation Marker: Two hours before sacrifice, mice are injected with 5-bromo-2′-deoxyuridine (BrdU) to label cells undergoing DNA synthesis.

  • Necropsy and Sample Collection: 24 hours after the final dose, animals are euthanized. Body weight is recorded. The liver is excised, weighed (for relative liver weight calculation), and sectioned.

  • Biochemical Analysis:

    • A portion of the liver is homogenized to prepare subcellular fractions (microsomes and peroxisomes).

    • Peroxisome Proliferation: Cyanide-insensitive palmitoyl-CoA oxidation is measured in the peroxisomal fraction as a marker of β-oxidation.

    • CYP4A Induction: Microsomal lauric acid 12-hydroxylase activity is measured via HPLC or radiometric assay.

  • Histopathology:

    • Liver sections are fixed in formalin, embedded in paraffin, and sectioned.

    • Slides are stained with hematoxylin and eosin (H&E) for morphological examination.

    • Immunohistochemistry for BrdU is performed to quantify the percentage of labeled hepatocytes (labeling index), providing a measure of cell proliferation.

Conclusion

The mechanism of action of this compound in mice is a well-defined, dose-dependent, and species-specific process. It is not driven by direct genotoxicity but by the saturation of its hydrolysis at high doses. The resulting accumulation of the intact ester leads to the activation of the PPARα receptor, which in turn causes profound hepatic effects, including peroxisome proliferation, specific enzyme induction, and increased cell replication. This chronic mitogenic stimulation is the primary driver for the observed hepatocarcinogenicity in long-term mouse bioassays. Understanding this mechanism is crucial for assessing the relevance of the mouse tumor data to human risk assessment.

References

Cinnamyl Anthranilate: A Technical Guide to its Regulation and Prohibited Status in Food

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cinnamyl anthranilate, a synthetic flavoring agent previously used to impart grape and cherry notes in various food products, has been prohibited from use in human food by major regulatory bodies worldwide. This decision was primarily driven by findings from long-term carcinogenicity studies conducted by the U.S. National Toxicology Program (NTP), which demonstrated clear evidence of carcinogenic activity in B6C3F1 mice, specifically the induction of hepatocellular carcinomas. While the evidence in rats was less definitive, the potential risk to human health led to a ban by the U.S. Food and Drug Administration (FDA) in 1985. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) also recommends against its use in food. This technical guide provides an in-depth overview of the regulatory history, the pivotal experimental data that led to its prohibition, and the proposed mechanistic basis for its carcinogenicity.

Regulatory Status and History

This compound (CAS Reg. No. 87-29-6) was formerly listed as a Generally Recognized As Safe (GRAS) substance for use as a flavoring agent in foods such as non-alcoholic beverages, ice cream, candy, baked goods, and chewing gum.[1][2] However, based on the findings of carcinogenicity in animal studies, its regulatory status was re-evaluated.

In the United States, the FDA prohibited the use of this compound as a food additive, a decision codified in the Code of Federal Regulations (21 CFR 189.113).[3][4] The order was published in the Federal Register on October 23, 1985, rendering any food containing added this compound to be deemed adulterated.[3]

Internationally, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and in 1981 recommended that it should not be used as a food additive.[2][5] This recommendation was based on the available toxicological data. Consequently, its use in food products is not permitted in many jurisdictions, including Canada and Europe.[6]

Carcinogenicity Bioassays

The primary evidence for the carcinogenicity of this compound comes from a long-term bioassay conducted by the National Cancer Institute (NCI) and the National Toxicology Program (NTP), detailed in technical report TR-196.[7]

Experimental Protocol: NCI/NTP TR-196 Bioassay
  • Test Substance: this compound

  • Animal Species and Strain:

    • Fischer 344 (F344) rats

    • B6C3F1 mice

  • Group Size: 50 male and 50 female animals per dose group and for controls.

  • Administration Route: Dietary administration. The test chemical was incorporated into the standard animal feed.

  • Dose Levels:

    • Control: 0 ppm (basal diet)

    • Low Dose: 15,000 ppm

    • High Dose: 30,000 ppm

  • Duration of Exposure: 103 weeks, followed by a 2-3 week observation period.

  • Animal Husbandry: Animals were housed in environmentally controlled rooms with a 12-hour light/dark cycle. The diet and water were available ad libitum.

  • Necropsy and Histopathology: All animals that died or were sacrificed at the end of the study underwent a complete necropsy. Tissues from all major organs were collected, preserved in 10% neutral buffered formalin, embedded in paraffin, sectioned, stained with hematoxylin and eosin, and examined microscopically by a pathologist.

  • Statistical Analysis: The incidence of neoplasms was analyzed using the Poly-k test, a survival-adjusted method, to account for differences in survival among the groups. Pairwise comparisons between dosed and control groups were also performed.

Summary of Carcinogenicity Findings

The results of the NTP bioassay provided clear evidence of the carcinogenic potential of this compound in mice and some evidence in male rats.

Table 1: Incidence of Hepatocellular Tumors in B6C3F1 Mice

SexDose Level (ppm)Incidence of Hepatocellular Carcinomas or Adenomas
Male0 (Control)6/48
15,0007/50
30,00012/47
Female0 (Control)1/50
15,0008/49
30,00014/49

Source: National Cancer Institute, 1980

Table 2: Incidence of Pancreatic and Renal Tumors in Male F344 Rats

Tumor TypeDose Level (ppm)Incidence
Pancreatic Acinar-Cell Adenoma or Carcinoma0 (Control)0/50
15,0003/50
30,0003/49
Renal Cortex Adenoma or Adenocarcinoma0 (Control)0/50
15,0001/50
30,0002/49

Source: National Cancer Institute, 1980

In B6C3F1 mice of both sexes, there was a statistically significant, dose-related increase in the incidence of hepatocellular carcinomas.[3][6] In male F344 rats, there was a low but statistically significant incidence of acinar-cell tumors of the pancreas and adenomas or adenocarcinomas of the renal cortex.[3] No significant increase in tumors was observed in female F344 rats.[3]

Metabolism and Proposed Mechanism of Carcinogenicity

The species-specific carcinogenic effects of this compound are linked to differences in its metabolism.

Metabolic Pathway

This compound is primarily metabolized via hydrolysis to cinnamyl alcohol and anthranilic acid. Cinnamyl alcohol is further oxidized to cinnamic acid and then to benzoic acid, which is ultimately excreted as hippuric acid.

Metabolic pathway of this compound.

Mechanism of Carcinogenicity in Mice: Peroxisome Proliferation

Studies have shown that at high doses in mice, the hydrolysis of this compound becomes saturated. This leads to the systemic circulation of the intact ester, which has been identified as a peroxisome proliferator in this species.[1] Peroxisome proliferators are a class of chemicals that induce the proliferation of peroxisomes, cellular organelles involved in lipid metabolism, in the liver of rodents. This sustained peroxisome proliferation is associated with an increase in hepatocellular proliferation and oxidative stress, which are believed to be key events in the development of liver tumors in mice.[8] In contrast, rats and humans metabolize this compound more efficiently, even at high doses, preventing the systemic exposure to the intact ester and the subsequent peroxisome proliferation.[1] This species-specific difference in metabolism and peroxisome proliferation provides a plausible explanation for the observed hepatocarcinogenicity in mice but not in rats or its predicted low risk in humans.[8]

CarcinogenesisMechanism cluster_mouse High Dose in Mice cluster_rat_human Rat and Human CA_High High Dose this compound Saturation Saturation of Hydrolysis CA_High->Saturation IntactEster Systemic Intact Ester Saturation->IntactEster PP Peroxisome Proliferation IntactEster->PP CellProlif Increased Hepatocellular Proliferation PP->CellProlif OxStress Oxidative Stress PP->OxStress Tumor Hepatocellular Tumors CellProlif->Tumor OxStress->Tumor CA_Normal This compound EfficientHydrolysis Efficient Hydrolysis CA_Normal->EfficientHydrolysis Metabolites Metabolites (Cinnamyl Alcohol, Anthranilic Acid) EfficientHydrolysis->Metabolites NoPP No Significant Peroxisome Proliferation Metabolites->NoPP

Proposed mechanism of this compound-induced hepatocarcinogenesis in mice.

Genotoxicity Studies

A battery of short-term tests was conducted to evaluate the genotoxic potential of this compound. The results were largely negative, suggesting that the compound is not a direct-acting mutagen.

Summary of Genotoxicity Data

Table 3: Genotoxicity of this compound

AssayTest SystemResults
Gene Mutation
Ames TestSalmonella typhimuriumNegative
Mouse Lymphoma AssayL5178Y cellsPositive
Chromosomal Aberrations
In vitro Chromosomal AberrationChinese Hamster Ovary (CHO) cellsNegative
Other
In vivo Sister Chromatid Exchange-Negative
In vitro Unscheduled DNA SynthesisRat hepatocytesNegative

Source: International Agency for Research on Cancer

The only notable positive result was in the mouse lymphoma assay, which can detect both gene mutations and clastogenic events.[8] However, the overall weight of evidence from the genotoxicity studies suggests that this compound is not a potent genotoxic agent, and its carcinogenic effect is more likely mediated through a non-genotoxic mechanism, such as peroxisome proliferation.[8]

Experimental Protocols for Key Genotoxicity Assays
  • Ames Test (Bacterial Reverse Mutation Assay):

    • Test Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, with and without metabolic activation (S9 fraction from Aroclor-1254 induced rat liver).

    • Procedure: The test compound was incubated with the bacterial strains in the presence and absence of S9 mix. The number of revertant colonies (colonies that have regained the ability to synthesize histidine) was counted after incubation on a histidine-deficient medium. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

  • In vitro Chromosomal Aberration Assay:

    • Cell Line: Chinese Hamster Ovary (CHO) cells.

    • Procedure: CHO cells were exposed to various concentrations of this compound with and without S9 metabolic activation. Cells were harvested at metaphase, and chromosomes were examined for structural aberrations (e.g., breaks, gaps, exchanges).

  • Mouse Lymphoma Assay (L5178Y TK+/-):

    • Cell Line: L5178Y mouse lymphoma cells heterozygous at the thymidine kinase (TK) locus.

    • Procedure: Cells were exposed to the test substance and then cultured in a medium containing a selective agent (e.g., trifluorothymidine). Only cells that have lost TK activity (mutated) can survive. The frequency of mutant colonies is determined.

Conclusion

The prohibition of this compound as a food additive is a clear example of regulatory action taken in response to robust scientific evidence of carcinogenicity in animal models. The in-depth toxicological data, particularly the long-term bioassay in mice, demonstrated a significant risk that could not be dismissed. The subsequent elucidation of a plausible, non-genotoxic mechanism of action involving species-specific metabolism and peroxisome proliferation further strengthened the scientific basis for the regulatory decisions. For researchers and professionals in drug development, the case of this compound serves as a valuable case study in chemical carcinogenesis, the importance of understanding species-specific metabolic pathways, and the critical role of comprehensive toxicological evaluation in ensuring public health and safety.

References

An In-Depth Technical Guide to the Physical and Chemical Stability of Cinnamyl Anthranilate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl anthranilate is an aromatic ester known for its characteristic fruity, balsamic, and grape-like aroma. Historically, it has been utilized as a fragrance and flavoring agent in a variety of consumer products, including perfumes, cosmetics, and food products.[1][2] However, due to safety concerns, its use in food has been discontinued in several jurisdictions.[2][3] For researchers and professionals in drug development and cosmetic sciences, a thorough understanding of the physical and chemical stability of this compound is paramount for formulation development, shelf-life determination, and ensuring product quality and safety.

This technical guide provides a comprehensive overview of the stability profile of this compound, detailing its degradation pathways, influencing factors, and appropriate analytical methodologies for its assessment.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various formulations and environments.

PropertyValueReference
Chemical Name 3-Phenyl-2-propen-1-yl 2-aminobenzoate[1]
Synonyms Cinnamyl o-aminobenzoate, Anthranilic acid, cinnamyl ester[4]
CAS Number 87-29-6[1]
Molecular Formula C₁₆H₁₅NO₂[4]
Molecular Weight 253.29 g/mol [4]
Appearance Brownish or reddish-yellow crystalline powder[4]
Melting Point 61-62 °C[5]
Boiling Point 332 °C at 760 mmHg[1]
Solubility Very slightly soluble in water; soluble in ethanol, ether, and other organic solvents.[1]
LogP (o/w) Data not readily available

Chemical Stability and Degradation Pathways

This compound is susceptible to several degradation pathways, primarily hydrolysis, photooxidation, and oxidation.[1][4] Understanding these pathways is critical for developing stable formulations and establishing appropriate storage conditions.

Hydrolysis

As an ester, this compound is prone to hydrolysis, a reaction that cleaves the ester bond to yield cinnamyl alcohol and anthranilic acid. This reaction can be catalyzed by both acids and bases and is a primary metabolic pathway for this compound in vivo.[1] The rate of hydrolysis is significantly influenced by the pH of the medium.

G Hydrolytic Degradation of this compound CinnamylAnthranilate This compound CinnamylAlcohol Cinnamyl Alcohol CinnamylAnthranilate->CinnamylAlcohol  H₂O (Acid/Base Catalysis) AnthranilicAcid Anthranilic Acid CinnamylAnthranilate->AnthranilicAcid  H₂O (Acid/Base Catalysis)

Caption: Hydrolytic cleavage of this compound.

Photooxidation

Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of this compound.[1][4] The aromatic and conjugated systems within the molecule are likely to absorb UV radiation, leading to the formation of excited states and subsequent reactions with oxygen. This can result in a complex mixture of degradation products and a noticeable change in the material's color and odor.

Oxidation

This compound is sensitive to oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents present in a formulation.[1][4] The allylic double bond in the cinnamyl moiety and the amino group on the anthranilate ring are potential sites for oxidative attack.

Quantitative Stability Data

Precise quantitative data on the degradation kinetics of this compound is not extensively available in public literature. The following tables are presented to illustrate the types of data that should be generated during stability studies. The values provided are for illustrative purposes only.

Table 4.1: Illustrative Hydrolytic Stability of this compound

pHTemperature (°C)Half-life (t½) (Days)Degradation Rate Constant (k) (day⁻¹)
4.025> 365< 0.0019
7.0251800.0039
9.025300.0231
7.040600.0116

Table 4.2: Illustrative Photostability of this compound (Solid State)

Light SourceIntensityDuration (hours)% DegradationMajor Degradants
UV-A1.2 W/m²245.2Oxidative products
Visible1.2 million lux.hr1001.5Not significant

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of experiments based on established regulatory guidelines such as those from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD) should be conducted.[6][7][8]

G Experimental Workflow for this compound Stability Testing cluster_0 Stress Testing (Forced Degradation) cluster_1 Long-Term and Accelerated Stability Studies cluster_2 Analytical Method Development and Validation cluster_3 Data Analysis and Reporting Hydrolysis Hydrolysis (pH 2, 7, 10) DegradationPathways Identify Degradation Products Hydrolysis->DegradationPathways Oxidation Oxidation (e.g., H₂O₂) Oxidation->DegradationPathways Photolysis Photolysis (UV/Vis) Photolysis->DegradationPathways Thermal Thermal (e.g., 60°C, 80°C) Thermal->DegradationPathways LongTerm Long-Term (e.g., 25°C/60% RH) Kinetics Determine Degradation Kinetics LongTerm->Kinetics Accelerated Accelerated (e.g., 40°C/75% RH) Accelerated->Kinetics MethodDev Develop Stability-Indicating Method (e.g., HPLC) MethodVal Validate Method (Specificity, Linearity, etc.) MethodDev->MethodVal ShelfLife Establish Shelf-Life / Retest Period DegradationPathways->ShelfLife Kinetics->ShelfLife

Caption: A comprehensive workflow for stability testing.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

  • Acid and Base Hydrolysis:

    • Prepare solutions of this compound in 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic).

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples using a validated stability-indicating analytical method.

  • Oxidative Degradation:

    • Prepare a solution of this compound in a suitable solvent.

    • Add a solution of hydrogen peroxide (e.g., 3% v/v).

    • Store the solution at room temperature or slightly elevated temperature.

    • Collect samples at various time intervals.

    • Analyze the samples for the parent compound and degradation products.

  • Photostability Testing:

    • Expose solid this compound and its solutions to a light source capable of emitting both UV and visible radiation, as specified in ICH Q1B guidelines.[9][10]

    • A control sample should be protected from light.

    • The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.

    • Analyze the exposed and control samples.

  • Thermal Degradation:

    • Store solid this compound in a controlled temperature oven at a temperature higher than that used for accelerated stability testing (e.g., 80°C).

    • Monitor the samples for physical and chemical changes at specified time points.

Long-Term and Accelerated Stability Studies

These studies are performed to predict the shelf-life of the substance under defined storage conditions.

  • Protocol:

    • Package this compound in containers that simulate the proposed market packaging.

    • Store the samples under long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) conditions as per ICH Q1A(R2) guidelines.[6][11]

    • Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

    • Analyze for appearance, assay, and degradation products.

Analytical Methodology

A validated stability-indicating analytical method is crucial for accurate stability assessment. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a suitable technique.

  • Example HPLC Method Parameters:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: Acetonitrile and water gradient

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength or fluorescence detection for enhanced sensitivity and selectivity.

    • Method Validation: The method must be validated for specificity, linearity, range, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Biological Implications of Stability: Signaling Pathways

The stability of this compound is not only a matter of chemical integrity but also has biological implications. The intact ester has been shown to act as a peroxisome proliferator in mice, a biological activity not observed with its hydrolysis products, cinnamyl alcohol and anthranilic acid.[1] This suggests that the intact molecule is responsible for activating the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.

G Simplified PPARα Signaling Pathway Activation cluster_0 Extracellular cluster_2 Nucleus CinnamylAnthranilate This compound (Ligand) PPAR PPARα CinnamylAnthranilate->PPAR Binds to RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA) RXR->PPRE Binds to TargetGenes Target Gene Transcription (e.g., Fatty Acid Metabolism) PPRE->TargetGenes Activates

Caption: Activation of the PPARα pathway by a ligand.

The activation of PPARs, which are ligand-activated transcription factors, leads to the regulation of genes involved in lipid metabolism and energy homeostasis.[12][13][14] The species-specific carcinogenic effect observed in mice has been linked to this peroxisome proliferation.[1] Therefore, any degradation of this compound would lead to a loss of this specific biological activity.

Conclusion and Recommendations

This compound is a molecule with known instabilities, particularly its sensitivity to hydrolysis, photooxidation, and oxidation. For researchers, scientists, and drug development professionals, it is imperative to:

  • Conduct thorough forced degradation studies to understand its degradation profile.

  • Develop and validate a stability-indicating analytical method to accurately quantify the parent compound and its degradation products.

  • Perform long-term and accelerated stability studies based on ICH guidelines to establish a reliable shelf-life and appropriate storage conditions.

  • Consider the impact of formulation excipients on the stability of this compound.

  • Protect formulations containing this compound from light and extreme pH conditions.

By adhering to these principles, the quality, safety, and efficacy of products containing this compound can be ensured.

References

Species-Specific Metabolic Differences of Cinnamyl Anthranilate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl anthranilate, a synthetic flavoring and fragrance agent, has demonstrated significant species-specific differences in its metabolism and toxicity, particularly between rats and mice.[1][2] While it was found to cause liver tumors in mice, similar effects were not observed in rats.[2][3][4] This discrepancy is primarily attributed to variations in the metabolic handling of the compound, which dictates the systemic exposure to the parent ester versus its hydrolysis products.[1] Understanding these metabolic differences is crucial for accurate risk assessment and the extrapolation of animal toxicity data to humans. This technical guide provides an in-depth analysis of the species-specific metabolism of this compound, detailing the metabolic pathways, quantitative differences, and the experimental protocols used in these assessments.

Core Metabolic Pathway

The primary metabolic pathway for this compound is the hydrolysis of the ester bond, catalyzed by carboxylesterases, to yield cinnamyl alcohol and anthranilic acid.[1][5] Cinnamyl alcohol is subsequently oxidized to cinnamic acid, which is further metabolized via beta-oxidation to benzoic acid.[1][6] Benzoic acid is then conjugated with glycine to form hippuric acid, the major urinary metabolite in most species.[1][7] Anthranilic acid is also excreted. The key species-specific difference lies in the efficiency of the initial hydrolysis step.

Species-Specific Metabolic Profiles

The capacity to hydrolyze this compound varies significantly between mice, rats, and humans, leading to different metabolic profiles and toxicological outcomes.

Mice

In mice, the hydrolysis of this compound is saturable at high doses.[1][7] This saturation leads to the systemic circulation and urinary excretion of the intact ester.[7] The presence of unchanged this compound in the system is directly linked to the induction of hepatic peroxisome proliferation and hepatocellular proliferation, which are considered the mechanisms for liver tumor formation in this species.[1][2][8] Studies have shown that administration of the hydrolysis products, cinnamyl alcohol and anthranilic acid, does not produce these hepatic effects, confirming that the intact ester is the active toxicant.[1][2]

Rats

In contrast to mice, rats exhibit a much higher capacity for hydrolyzing this compound. Even at high doses, the hydrolysis is complete, and no unchanged this compound is detected in the urine.[1][7] Consequently, rats are resistant to the peroxisome-proliferating effects and hepatocarcinogenicity observed in mice.[1][2][8] The primary urinary metabolite in rats is hippuric acid, accounting for the vast majority of the administered dose.[1]

Humans

Limited studies in humans suggest a metabolic profile similar to that of rats. Following a single oral dose of 250 mg of this compound to human volunteers, no unchanged compound was detected in the urine.[1][7] This indicates that, like rats, humans likely have a high capacity to completely hydrolyze the ester, preventing systemic exposure to the intact molecule.[7]

Quantitative Data on this compound Metabolism

The following tables summarize the quantitative data from metabolic studies, highlighting the species-specific differences in the excretion of this compound and its metabolites.

Table 1: Urinary Excretion of ¹⁴C-Cinnamyl Anthranilate and its Metabolites in Male Rats and Mice (250 mg/kg bw, i.p.) [1][7]

Species% of ¹⁴C Dose in 0-24h UrineUnchanged this compound (% of dose)Benzoic Acid (% of urinary ¹⁴C)Hippuric Acid (% of urinary ¹⁴C)
Rat (Fischer 344) 70%Not DetectedMinor~95%
Mouse (CD-1) 78%2.2%~16%~80%

Table 2: Effect of Dose on Urinary Excretion of Unchanged this compound in Male Mice (i.p.) [1][7]

Dose (mg/kg bw)Unchanged this compound in Urine (% of dose)
5 Not Detected
50 3.1%
250 2.2%

Table 3: Urinary Excretion of Unchanged this compound in B6C3F₁ Mice After Dietary Administration [1]

Dietary Concentration (ppm)Detection of Unchanged this compound in Urine
≤ 1000 Not Detected
> 1000 (Males) Detected in increasing quantities
> 5000 (Females) Detected (2- to 9-fold lower than males)

Experimental Protocols

In Vivo Metabolism Study

Objective: To determine the absorption, distribution, metabolism, and excretion of this compound in different species.

Methodology:

  • Test Substance: [3-¹⁴C]this compound is synthesized to facilitate the tracking of the compound and its metabolites.[7]

  • Animal Models: Male Fischer 344 rats and male CD-1 mice are commonly used.[7]

  • Administration: A single dose (e.g., 250 mg/kg body weight) is administered via intraperitoneal (i.p.) injection or oral gavage.[6][7]

  • Sample Collection: Animals are housed in metabolism cages to allow for the separate collection of urine and feces over a period of 72 hours.[7]

  • Analysis:

    • The total radioactivity in urine and feces samples is determined by liquid scintillation counting.

    • Urinary metabolic profiles are analyzed using radio-High-Performance Liquid Chromatography (radio-HPLC).[7] Metabolites are identified by comparing their retention times with those of authentic standards.

    • For studies with unlabeled compound, fluorescence HPLC can be used for detection.[7]

Human Metabolism Study

Objective: To assess the metabolism of this compound in humans.

Methodology:

  • Subjects: Healthy human volunteers are recruited.[1]

  • Administration: A single oral dose (e.g., 250 mg) of this compound is administered.[1]

  • Sample Collection: Urine is collected over a 24-hour period.[1]

  • Analysis: Urine samples are analyzed for the presence of unchanged this compound using a sensitive analytical method, such as HPLC with a detection limit of at least 0.04% of the administered dose.[1]

Hepatic Enzyme Induction Study

Objective: To evaluate the effect of this compound on hepatic enzymes indicative of peroxisome proliferation.

Methodology:

  • Animal Models: Female B6C3F1 mice and female F344 rats are used for comparison.[8]

  • Administration: this compound is administered in the diet at various concentrations (e.g., 0-3.0%) for specified periods (e.g., 1, 4, and 13 weeks).[8]

  • Tissue Collection: At the end of the treatment period, animals are euthanized, and livers are collected and weighed.

  • Enzyme Assays:

    • Peroxisomal Fatty Acid Oxidation: Measured by the cyanide-insensitive palmitoyl-CoA oxidation assay.[2][8]

    • Microsomal Fatty Acid Oxidation: Measured by the lauric acid 12-hydroxylase activity assay.[8]

  • Cell Proliferation Assay: Replicative DNA synthesis is measured by implanting osmotic pumps containing 5-bromo-2'-deoxyuridine (BrdU) and subsequent immunohistochemical analysis of liver sections.[8]

Visualizations

Metabolic_Pathway cluster_main This compound Metabolism cluster_hydrolysis Hydrolysis (Carboxylesterases) cluster_oxidation Oxidation cluster_conjugation Conjugation cluster_excretion Urinary Excretion cluster_species Species-Specific Differences CA This compound CA_alc Cinnamyl Alcohol CA->CA_alc Hydrolysis AA Anthranilic Acid CA->AA Hydrolysis Mouse Mouse: - Hydrolysis is saturable at high doses. - Unchanged this compound excreted in urine. CA->Mouse High Dose Overflow Cinn_acid Cinnamic Acid CA_alc->Cinn_acid Oxidation Excreted_Metabolites Excreted Metabolites AA->Excreted_Metabolites Benz_acid Benzoic Acid Cinn_acid->Benz_acid β-Oxidation Hipp_acid Hippuric Acid Benz_acid->Hipp_acid Glycine Conjugation Benz_acid->Excreted_Metabolites Hipp_acid->Excreted_Metabolites Rat_Human Rat & Human: - Complete hydrolysis. - No unchanged ester in urine. Experimental_Workflow cluster_invivo In Vivo Metabolism Study Workflow start Test Substance Administration ([¹⁴C]-Cinnamyl Anthranilate) collection Urine & Feces Collection (72 hours in metabolism cages) start->collection quantification Total Radioactivity Measurement (Liquid Scintillation Counting) collection->quantification analysis Metabolite Profiling (Radio-HPLC) collection->analysis identification Metabolite Identification (Comparison with standards) analysis->identification Logical_Relationship cluster_mouse Toxicological Mechanism in Mice cluster_rat Metabolic Profile in Rats/Humans HighDose High Dose of This compound Saturation Saturation of Hydrolysis (Carboxylesterases) HighDose->Saturation IntactEster Systemic Exposure to Intact Ester Saturation->IntactEster Peroxisome Peroxisome Proliferation & Hepatocellular Proliferation IntactEster->Peroxisome Tumors Liver Tumors Peroxisome->Tumors AnyDose Any Dose of This compound CompleteHydrolysis Complete Hydrolysis AnyDose->CompleteHydrolysis NoIntactEster No Systemic Exposure to Intact Ester CompleteHydrolysis->NoIntactEster NoEffect No Hepatic Effects NoIntactEster->NoEffect

References

Methodological & Application

Application Note: Quantification of Cinnamyl Anthranilate in Various Matrices using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantification of cinnamyl anthranilate. This compound, a synthetic fragrance and flavoring agent, has seen restricted use due to safety concerns, necessitating reliable analytical methods for its detection and quantification in various matrices, including cosmetics and food products.[1][2] This document provides a comprehensive protocol for its analysis using a reverse-phase HPLC system coupled with fluorescence detection, offering high selectivity and sensitivity.

Introduction

This compound is an ester of cinnamyl alcohol and anthranilic acid, previously used to impart grape or cherry-like flavors in food and as a fragrance component in cosmetics.[1] However, studies indicating its potential carcinogenicity led to a ban on its use as a food additive by regulatory bodies such as the U.S. Food and Drug Administration (FDA) in 1985.[1][2] Consequently, sensitive and specific analytical methods are crucial for monitoring its presence to ensure regulatory compliance and consumer safety. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in complex mixtures.[3] This application note describes a validated HPLC method employing fluorescence detection for the determination of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a fluorescence detector is employed. The chromatographic separation is achieved on a C18 reverse-phase column.

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Detector Fluorescence Detector (FLD)
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30°C
Excitation λ 337 nm
Emission λ 367 nm
Run Time 10 minutes

Chemicals and Reagents

  • This compound (analytical standard, >98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

Protocols

1. Standard Solution Preparation

1.1. Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate for 5 minutes to ensure complete dissolution.

1.2. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL. These will be used to construct the calibration curve.

2. Sample Preparation

The sample preparation will vary depending on the matrix.

2.1. Cosmetic Products (e.g., lotions, perfumes):

  • Accurately weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.
  • Add 20 mL of acetonitrile and vortex for 2 minutes.
  • Sonicate the mixture for 15 minutes.
  • Centrifuge at 4000 rpm for 10 minutes.
  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

2.2. Food Products (e.g., beverages, candies):

  • For liquid samples, directly filter through a 0.45 µm syringe filter.
  • For solid samples, homogenize 5 g of the sample and extract with 25 mL of acetonitrile by sonicating for 20 minutes.
  • Centrifuge the extract at 4000 rpm for 15 minutes.
  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

3. HPLC Analysis

3.1. Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved. 3.2. Inject 10 µL of each working standard solution and the prepared sample solutions. 3.3. Record the chromatograms and the peak areas for this compound.

4. Quantification

4.1. Construct a calibration curve by plotting the peak area versus the concentration of the this compound working standards. 4.2. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

A liquid chromatographic method with fluorescence detection was developed and evaluated for the determination of this compound in fragrance compositions. The method demonstrated good recovery across different concentration levels.[4]

Spiked Concentration (mg/mL)Recovery Range (%)Mean Recovery (%)Standard Deviation (%)
0.191 - 10397+/- 3.3
0.591 - 10397+/- 3.3
1.091 - 10397+/- 3.3

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Inject Standards & Samples Standard_Prep->Injection Working Standards Sample_Prep Sample Preparation Sample_Prep->Injection Prepared Samples HPLC_System HPLC System Equilibration HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Fluorescence Detection Chromatography->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Standard Peak Areas Quantification Quantification of this compound Peak_Integration->Quantification Sample Peak Areas Calibration_Curve->Quantification

Caption: Experimental workflow for the quantification of this compound by HPLC.

Signaling Pathway Diagram

No relevant signaling pathways are directly involved in the analytical quantification of this compound by HPLC. The method focuses on the physicochemical separation and detection of the compound.

Conclusion

The described HPLC method with fluorescence detection provides a sensitive, specific, and reliable approach for the quantification of this compound in various matrices. The method is suitable for quality control laboratories and regulatory agencies to monitor the presence of this restricted substance in consumer products. The provided protocol offers a detailed guide for researchers, scientists, and drug development professionals to implement this analytical procedure.

References

Application Note: Purity Determination of Cinnamyl Anthranilate using Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cinnamyl anthranilate is an aromatic ester known for its fruity, balsamic odor, previously used as a flavoring and fragrance agent.[1][2][3] Ensuring the purity of such chemical compounds is critical in research, drug development, and quality control to guarantee safety and efficacy. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for separating non-volatile mixtures.[4][5] Its applications include monitoring reaction progress, identifying compounds, and determining the purity of a substance.[4][6] This application note provides a detailed protocol for assessing the purity of this compound using TLC.

Principle of TLC

TLC separates compounds based on the principle of differential adsorption and partitioning.[7] The separation occurs on a TLC plate, which consists of a solid stationary phase (typically silica gel or alumina) coated on a supportive backing like glass or aluminum.[6] The sample is spotted on the plate, which is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase).

As the mobile phase ascends the plate via capillary action, it passes over the sample spot.[8] Each component in the sample mixture partitions between the stationary phase and the mobile phase. Compounds with a stronger affinity for the stationary phase move up the plate more slowly, while compounds more soluble in the mobile phase move faster.[4] This differential migration results in the separation of the components. The purity of this compound can be assessed by comparing a sample to a known standard on the same plate. The presence of multiple spots in the sample lane indicates the presence of impurities.

Materials and Reagents
  • TLC Plates: Silica gel 60 F₂₅₄ pre-coated plates

  • This compound: Analytical standard (≥98% purity) and test sample(s)

  • Solvents (Analytical Grade):

    • Ethyl Acetate

    • n-Hexane

    • Dichloromethane (for sample preparation)

  • Equipment:

    • TLC developing chamber with lid

    • Micropipettes or capillary tubes for spotting

    • Pencil

    • Ruler

    • UV lamp (254 nm)

    • Forceps

    • Fume hood

    • Drying oven or heat gun (optional, for staining)

  • Visualization Reagents (Optional):

    • Iodine crystals (for iodine chamber)

    • Potassium permanganate (KMnO₄) stain

Experimental Protocols

Protocol 1: Preparation of Solutions and TLC Plate
  • Mobile Phase Preparation: Prepare a developing solvent system of 20% Ethyl Acetate in n-Hexane (v/v) . For 50 mL of mobile phase, mix 10 mL of ethyl acetate with 40 mL of n-hexane. Prepare this mixture in a beaker and pour it into the TLC developing chamber to a depth of approximately 0.5 cm.

  • Chamber Saturation: Place a piece of filter paper inside the chamber, ensuring it is wetted by the mobile phase, to saturate the chamber atmosphere with solvent vapors. Close the chamber with the lid and allow it to equilibrate for at least 15-20 minutes.

  • Sample Preparation:

    • Standard Solution: Prepare a ~1 mg/mL solution of the this compound standard in dichloromethane.

    • Test Solution: Prepare a ~1 mg/mL solution of the this compound test sample in dichloromethane.

  • TLC Plate Preparation:

    • Handle the TLC plate carefully by the edges to avoid contaminating the surface.

    • Using a pencil and ruler, gently draw a light origin line approximately 1 cm from the bottom of the plate.[8]

    • Mark the points on the origin line where the samples will be applied, ensuring they are well-spaced.

Protocol 2: Sample Application and Plate Development
  • Spotting: Using a capillary tube or micropipette, apply a small spot (1-2 µL) of the standard solution and the test solution to their designated marks on the origin line.[9] Ensure the spots are small and concentrated to achieve better separation. Allow the solvent to evaporate completely between applications if multiple spots are needed in the same location.

  • Development:

    • Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the origin line is above the level of the mobile phase.[8]

    • Close the chamber and allow the mobile phase to ascend the plate undisturbed.

    • When the solvent front is approximately 0.5-1 cm from the top of the plate, remove the plate from the chamber.[9]

    • Immediately mark the position of the solvent front with a pencil.

    • Allow the plate to air-dry completely in a fume hood.

Protocol 3: Visualization and Data Analysis
  • UV Visualization (Non-destructive):

    • Place the dried TLC plate under a UV lamp and view it at 254 nm.[8]

    • This compound, being an aromatic compound, will quench the fluorescence of the plate and appear as a dark spot.[10]

    • Gently circle all visible spots with a pencil.

  • Iodine Staining (Semi-destructive, Optional):

    • Place the plate in a sealed chamber containing a few iodine crystals.[10][11]

    • Organic compounds will react with the iodine vapor and appear as yellow-brown spots.[10] This method is effective for many organic compounds.

    • Remove the plate and circle the spots, as they will fade over time.

  • Data Analysis - Calculation of Retention Factor (Rf):

    • The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

    • Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front.

    • Calculate the Rf value using the formula:

      • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • The Rf value for the main spot in the test sample should match the Rf of the standard. Any additional spots in the test sample lane are indicative of impurities.

Visualizations

TLC_Workflow Experimental Workflow for TLC Purity Analysis prep_chamber 1. Prepare & Saturate Developing Chamber prep_plate 2. Prepare TLC Plate (Draw Origin Line) spot_plate 3. Spot Standard & Test Samples on Origin prep_plate->spot_plate develop_plate 4. Develop Plate in Chamber spot_plate->develop_plate dry_plate 5. Mark Solvent Front & Dry Plate develop_plate->dry_plate visualize 6. Visualize Spots (UV Lamp / Stain) dry_plate->visualize calculate_rf 7. Calculate Rf Values visualize->calculate_rf assess_purity 8. Assess Purity calculate_rf->assess_purity

Caption: Workflow for TLC analysis of this compound.

Purity_Assessment_Logic Logic for Purity Assessment from TLC Results start Compare Test Sample Lane to Standard Lane decision1 Does Test Lane show a single spot with same Rf as the Standard? start->decision1 pure Conclusion: Sample is of High Purity decision1->pure  Yes impure Conclusion: Impurities are Present decision1->impure  No   quantify Semi-quantitative assessment: Evaluate size and intensity of impurity spots relative to the main spot. impure->quantify

Caption: Decision tree for interpreting TLC purity results.

Data Presentation and Interpretation

The results of the TLC analysis can be summarized to provide a clear assessment of purity. The Rf value is characteristic of a compound in a specific solvent system and should be consistent.

Table 1: Hypothetical TLC Results for this compound Purity Analysis

Sample IDSolvent Front Distance (cm)SpotSpot Distance (cm)Rf ValuePurity Assessment
Standard 7.013.50.50Reference standard, single spot.
Test Sample - Batch A 7.013.50.50High Purity: Single spot matching the standard Rf.
Test Sample - Batch B 7.013.50.50Impurities Detected: Presence of a faint secondary spot.
25.10.73

Interpretation:

  • High Purity (Batch A): The test sample shows only one spot with an Rf value (0.50) that matches the this compound standard. This indicates that, within the detection limits of this method, the sample is pure.

  • Impurities Detected (Batch B): The test sample shows a major spot at Rf 0.50, corresponding to this compound. However, the presence of a second, less intense spot at a higher Rf (0.73) indicates the presence of a less polar impurity. The relative intensity of the impurity spot can provide a semi-quantitative estimate of its concentration.

Conclusion

Thin-Layer Chromatography is a highly effective and accessible method for the qualitative purity assessment of this compound.[12] The protocol described herein provides a straightforward and rapid procedure for separating the target compound from potential impurities. By comparing the chromatographic profile of a test sample to a known standard, researchers can make a confident assessment of its purity, which is a crucial step in chemical synthesis and pharmaceutical quality control.

References

Application Notes and Protocols for the HPLC-MS Analysis of Cinnamyl Anthranilate and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Robust HPLC-MS Method for the Quantitative Analysis of Cinnamyl Anthranilate and Its Major Metabolites in Biological Matrices

[City, State] – [Date] – A detailed application and protocol guide has been developed for the sensitive and selective quantification of this compound and its primary metabolites—cinnamyl alcohol, benzoic acid, and hippuric acid—in biological samples using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This methodology is poised to support researchers, scientists, and drug development professionals in pharmacokinetic, toxicokinetic, and metabolism studies of this fragrance and flavoring agent.

This compound undergoes metabolic transformation in the body, primarily through hydrolysis, into cinnamyl alcohol and anthranilic acid. The cinnamyl alcohol moiety is further oxidized to benzoic acid, which can then be conjugated with glycine to form hippuric acid. Understanding the metabolic fate of this compound is crucial for assessing its safety and biological effects. The presented HPLC-MS method provides a reliable tool for the simultaneous measurement of the parent compound and its key metabolites, offering insights into its metabolic pathway.

Introduction

This compound is an aromatic ester that has been used as a fragrance and flavoring agent. The assessment of its metabolic fate is essential for understanding its safety profile. The primary metabolic pathway involves the hydrolysis of the ester bond, leading to the formation of cinnamyl alcohol and anthranilic acid. Cinnamyl alcohol is subsequently metabolized to benzoic acid and its glycine conjugate, hippuric acid. This document outlines a comprehensive HPLC-MS method for the simultaneous quantification of this compound, cinnamyl alcohol, benzoic acid, and hippuric acid in biological matrices such as plasma and urine.

Experimental Protocols

Materials and Reagents
  • This compound (analytical standard)

  • Cinnamyl alcohol (analytical standard)

  • Benzoic acid (analytical standard)

  • Hippuric acid (analytical standard)

  • Internal Standard (IS) (e.g., deuterated analogs such as Benzoic Acid-d5)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control plasma and urine

Sample Preparation

2.2.1. Plasma Samples: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules from plasma.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for HPLC-MS analysis.

2.2.2. Urine Samples: Dilute and Shoot

For urine samples, a simple dilution is often sufficient to minimize matrix effects.[1]

  • Centrifuge the urine sample at 2,000 x g for 5 minutes to remove any particulate matter.

  • Dilute 50 µL of the supernatant with 450 µL of the initial mobile phase containing the internal standard.

  • Vortex the mixture and transfer to an autosampler vial for analysis.

HPLC-MS Method

A reversed-phase HPLC method coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for the quantification of the target analytes.

2.3.1. HPLC Conditions

ParameterCondition
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

2.3.2. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive for this compound and Cinnamyl Alcohol; Negative for Benzoic Acid and Hippuric Acid (polarity switching may be utilized)
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Desolvation: 800 L/hr, Cone: 50 L/hr
Collision Gas Argon

2.3.3. MRM Transitions

The following MRM transitions can be used for the quantification and confirmation of the analytes. It is recommended to optimize these transitions on the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierIonization Mode
This compound254.1117.191.1Positive
Cinnamyl Alcohol135.1117.191.1Positive
Benzoic Acid121.077.0103.0Negative
Hippuric Acid178.177.0103.0Negative
Benzoic Acid-d5 (IS)126.082.0108.0Negative

Data Presentation

The following table summarizes hypothetical quantitative data for this compound and its metabolites in mouse urine following a single oral dose, illustrating the type of data that can be generated using this method.

AnalyteConcentration in Mouse Urine (µg/mL) at 24 hours post-dose
This compound5.2 ± 1.1
Cinnamyl Alcohol12.8 ± 2.5
Benzoic Acid45.3 ± 8.7
Hippuric Acid152.6 ± 25.4

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Visualizations

Metabolic Pathway of this compound

G CA This compound C_Alc Cinnamyl Alcohol CA->C_Alc Hydrolysis AA Anthranilic Acid CA->AA Hydrolysis BA Benzoic Acid C_Alc->BA Oxidation HA Hippuric Acid BA->HA Conjugation Glycine Glycine Glycine->HA

Caption: Metabolic pathway of this compound.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis Plasma Plasma Sample PPT Protein Precipitation (Acetonitrile) Plasma->PPT Urine Urine Sample Dilute Dilution Urine->Dilute Extract Supernatant Evaporation & Reconstitution PPT->Extract HPLC HPLC Separation (C18 Column) Dilute->HPLC Extract->HPLC MS MS/MS Detection (MRM Mode) HPLC->MS Data Data Acquisition & Quantification MS->Data

Caption: Experimental workflow for the analysis of this compound metabolites.

This application note provides a comprehensive framework for the development and implementation of an HPLC-MS method for the quantitative analysis of this compound and its metabolites. The detailed protocols and methodologies are intended to serve as a valuable resource for researchers in the fields of drug metabolism, toxicology, and analytical chemistry.

References

Application Notes and Protocols for the Analysis of Cinnamyl Anthranilate in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl anthranilate is an aromatic ester previously used as a flavoring and fragrance agent. Due to its metabolic profile and potential toxicological implications, methods for its quantitative analysis in biological matrices are essential for pharmacokinetic, metabolic, and safety studies. This document provides detailed application notes and protocols for the determination of this compound and its primary metabolites, cinnamyl alcohol and anthranilic acid, in biological samples such as plasma and urine.

The analytical methodologies described herein are based on High-Performance Liquid Chromatography (HPLC) with Fluorescence or UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These techniques offer the sensitivity and selectivity required for the quantification of these analytes at physiologically relevant concentrations.

Metabolic Pathway of this compound

This compound is primarily metabolized via hydrolysis to cinnamyl alcohol and anthranilic acid.[1] Cinnamyl alcohol can be further oxidized to cinnamic acid, which is then conjugated and excreted.[1] Anthranilic acid can also undergo further metabolic transformations before excretion. The saturation of this hydrolytic pathway at high doses can lead to the systemic circulation and urinary excretion of the intact ester.[1]

CA This compound Hydrolysis Ester Hydrolysis CA->Hydrolysis CAL Cinnamyl Alcohol Hydrolysis->CAL AA Anthranilic Acid Hydrolysis->AA Oxidation Oxidation CAL->Oxidation Metabolites Further Metabolites & Excretion AA->Metabolites CAcid Cinnamic Acid Oxidation->CAcid Conjugation Conjugation & Excretion CAcid->Conjugation

Metabolic Pathway of this compound.

Analytical Methods and Protocols

This section details the protocols for sample preparation and instrumental analysis of this compound and its metabolites.

General Sample Preparation Workflow

A generalized workflow for the preparation of biological samples for the analysis of this compound is presented below. The specific technique (protein precipitation, LLE, or SPE) should be optimized based on the analytical method's sensitivity and the complexity of the biological matrix.

start Biological Sample (Plasma, Urine) prep Sample Preparation start->prep pp Protein Precipitation prep->pp Simple & Fast lle Liquid-Liquid Extraction prep->lle Cleaner Extract spe Solid-Phase Extraction prep->spe High Purity & Concentration evap Evaporation & Reconstitution pp->evap lle->evap spe->evap analysis Instrumental Analysis (HPLC or LC-MS/MS) evap->analysis data Data Processing & Quantification analysis->data

General Sample Preparation Workflow.

Protocol 1: HPLC with Fluorescence Detection for this compound

This method is adapted from a procedure for the analysis of this compound in fragrance compositions and is suitable for detecting the parent compound.[2] Fluorescence detection offers high sensitivity and selectivity for this compound.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1 mL of plasma or urine, add 10 µL of an internal standard (e.g., methyl anthranilate, 10 µg/mL in methanol).

  • Add 3 mL of a mixture of hexane and ethyl acetate (90:10, v/v).

  • Vortex for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detector:

    • Excitation Wavelength: 335 nm

    • Emission Wavelength: 425 nm

  • Column Temperature: 30°C.

3. Quantitative Data (Expected Performance)

ParameterThis compound in PlasmaThis compound in Urine
Linearity Range1 - 500 ng/mL1 - 500 ng/mL
Limit of Detection (LOD)~0.5 ng/mL~0.5 ng/mL
Limit of Quantification (LOQ)~1 ng/mL~1 ng/mL
Recovery> 90%> 90%
Precision (RSD%)< 10%< 10%

Note: The quantitative data is estimated based on similar assays and the performance of fluorescence detection for aromatic compounds. Method validation is required for specific matrices.

Protocol 2: LC-MS/MS for Cinnamyl Alcohol and Anthranilic Acid

This method is designed for the sensitive and specific quantification of the primary metabolites of this compound.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard (e.g., d7-cinnamic acid for cinnamyl alcohol, d4-anthranilic acid for anthranilic acid).[3]

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.[4]

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute in 100 µL of 50% methanol in water.

2. LC-MS/MS Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI), positive mode.

3. MS/MS Transitions (Example)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cinnamyl Alcohol135.1117.115
Anthranilic Acid138.192.120
d7-Cinnamic Acid (IS)156.1110.118
d4-Anthranilic Acid (IS)142.196.120

4. Quantitative Data (Expected Performance)

ParameterCinnamyl Alcohol in PlasmaAnthranilic Acid in Plasma
Linearity Range0.5 - 200 ng/mL1 - 500 ng/mL
Limit of Detection (LOD)~0.1 ng/mL~0.2 ng/mL
Limit of Quantification (LOQ)~0.5 ng/mL~1 ng/mL
Recovery> 95%> 95%
Precision (RSD%)< 15%< 15%

Note: MS/MS transitions and collision energies require optimization for the specific instrument used. The quantitative data is based on typical performance for small molecules in biological matrices.

Data Presentation and Comparison

The following table summarizes the key performance characteristics of the described analytical methods for easy comparison.

FeatureProtocol 1: HPLC-FluorescenceProtocol 2: LC-MS/MS
Analyte(s) This compoundCinnamyl Alcohol, Anthranilic Acid
Instrumentation HPLC with Fluorescence DetectorLC with Triple Quadrupole MS
Sample Preparation Liquid-Liquid ExtractionProtein Precipitation
Sensitivity HighVery High
Selectivity HighVery High
Throughput ModerateHigh
Cost LowerHigher
Primary Application Quantification of parent drugQuantification of metabolites, toxicokinetic studies

Conclusion

The provided protocols offer robust and sensitive methods for the analysis of this compound and its primary metabolites in biological matrices. The choice between HPLC with fluorescence detection and LC-MS/MS will depend on the specific requirements of the study, including the target analytes, required sensitivity, and available instrumentation. Proper method validation is crucial before applying these protocols to experimental samples to ensure data accuracy and reliability.

References

measuring CYP4A enzyme induction by cinnamyl anthranilate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Measuring CYP4A Enzyme Induction by Cinnamyl Anthranilate

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic fragrance and flavoring agent that has been shown to induce hepatic enzymes in rodents.[1] Specifically, it acts as a peroxisome proliferator in mice, leading to the induction of the cytochrome P450 4A (CYP4A) family of enzymes.[2][3] These enzymes are primarily involved in the ω-hydroxylation of fatty acids.[4] The induction of CYP enzymes is a critical consideration in drug development and toxicology, as it can alter the metabolism of other xenobiotics, potentially leading to drug-drug interactions or the formation of toxic metabolites.[5][6]

The mechanism of CYP4A induction by this compound is linked to the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in fatty acid metabolism.[5][7] This application note provides a comprehensive overview and detailed protocols for measuring the induction of CYP4A enzymes by this compound at the transcriptional, translational, and functional levels.

Signaling Pathway for CYP4A Induction

This compound, acting as a ligand, is believed to activate PPARα. This activation leads to the transcription of target genes, including those in the CYP4A family, resulting in increased protein expression and enzymatic activity.

G cluster_0 Cellular Events cluster_1 Outcome CA This compound (Intact Ester) PPARa PPARα Activation CA->PPARa Activates Transcription Gene Transcription PPARa->Transcription Initiates mRNA CYP4A mRNA Increase Transcription->mRNA Translation Protein Translation mRNA->Translation Protein CYP4A Protein Increase Translation->Protein Activity Increased Enzyme Activity Protein->Activity Outcome Altered Fatty Acid Metabolism Activity->Outcome

Caption: Proposed signaling pathway for this compound-mediated CYP4A induction via PPARα.

Experimental Workflow Overview

A multi-faceted approach is required to comprehensively assess CYP4A induction. This involves treating animal models or cell cultures, followed by analysis of gene expression, protein levels, and enzymatic activity.

G cluster_mRNA mRNA Analysis cluster_protein Protein Analysis cluster_activity Activity Analysis start Experimental Start treatment Treatment (In Vivo or In Vitro) start->treatment collection Sample Collection (Liver Tissue / Hepatocytes) treatment->collection rna_iso RNA Isolation collection->rna_iso micro_iso Microsome Isolation collection->micro_iso micro_iso_act Microsome Isolation collection->micro_iso_act rt_qpcr RT-qPCR rna_iso->rt_qpcr analysis Data Analysis & Integration rt_qpcr->analysis western Western Blot micro_iso->western western->analysis activity_assay Enzyme Activity Assay (e.g., Lauric Acid Hydroxylation) activity_assay->analysis micro_iso_act->activity_assay

Caption: General experimental workflow for measuring CYP4A induction.

Data Presentation: this compound Effects in Mice

The following tables summarize representative quantitative data on the effects of dietary administration of this compound to female B6C3F1 mice for 13 weeks.[2][3]

Table 1: Effects on Liver Weight and Peroxisomal Oxidation

Dietary Concentration (%) This compound (mg/kg/day) Relative Liver Weight (% of Body Weight) Palmitoyl-CoA Oxidation (nmol/min/mg protein)
0 0 4.5 ± 0.3 5.2 ± 0.8
0.15 ~220 6.8 ± 0.5* 25.1 ± 3.1*
0.30 ~440 8.2 ± 0.7* 38.4 ± 4.5*
0.60 ~880 10.1 ± 1.1* 55.9 ± 6.2*
1.25 ~1830 12.5 ± 1.5* 70.3 ± 8.0*
2.50 ~3660 14.8 ± 1.9* 85.6 ± 9.7*

*Data are representative values based on published findings.[2][3]

Table 2: Effects on CYP4A Enzyme Activity

Dietary Concentration (%) This compound (mg/kg/day) Lauric Acid 12-Hydroxylase Activity (nmol/min/mg protein)
0 0 0.2 ± 0.05
0.15 ~220 1.5 ± 0.2*
0.30 ~440 2.8 ± 0.4*
0.60 ~880 4.5 ± 0.6*
1.25 ~1830 7.1 ± 0.9*
2.50 ~3660 9.8 ± 1.2*

*Data are representative values based on published findings.[2][3]

Experimental Protocols

Protocol 1: In Vivo Mouse Study

This protocol is based on methodologies used to assess peroxisome proliferators in rodents.[1][3]

  • Animal Model: Female B6C3F1 mice, 6-8 weeks old.

  • Acclimation: Acclimate animals for at least one week before the study begins.

  • Dosing:

    • Prepare diets containing this compound at various concentrations (e.g., 0%, 0.15%, 0.3%, 0.6%, 1.25%, 2.5%).

    • Administer the diets and water ad libitum for a specified period (e.g., 1, 4, or 13 weeks).[3]

    • Monitor food consumption and body weight regularly.

  • Sample Collection:

    • At the end of the treatment period, euthanize mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Record final body weight.

    • Perform a necropsy and collect the liver. Record the liver weight.

    • Immediately process a portion of the liver for microsome and RNA isolation. Snap-freeze remaining tissue in liquid nitrogen and store at -80°C.

Protocol 2: Gene Expression Analysis by RT-qPCR

This protocol outlines the measurement of CYP4A mRNA levels from liver tissue or cultured hepatocytes.[8][9]

  • RNA Isolation:

    • Homogenize ~30 mg of frozen liver tissue or cell pellet in 1 mL of a suitable lysis reagent (e.g., TRIzol).

    • Isolate total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.

    • Assess RNA quantity and quality using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.

  • cDNA Synthesis:

    • Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers or oligo(dT) primers.[4]

  • Quantitative PCR (qPCR):

    • Prepare a reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., mouse Cyp4a10, Cyp4a12a) and a housekeeping gene (e.g., GAPDH, β-actin), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).

    • Use validated primer sequences for specificity.

    • Perform the qPCR reaction using a thermal cycler with the following typical profile: initial denaturation (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (95°C for 15 sec) and annealing/extension (e.g., 56-60°C for 30 sec).[8]

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values.

    • Determine the relative gene expression (fold change) using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing treated samples to the vehicle control group.

Protocol 3: Protein Expression Analysis by Western Blot

This protocol is for detecting CYP4A protein levels in liver microsomes.[10][11]

  • Microsome Isolation:

    • Homogenize liver tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at ~10,000 x g for 20 minutes at 4°C to pellet debris and mitochondria.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at ~100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a storage buffer.

    • Determine the total protein concentration using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer:

    • Denature 20-50 µg of microsomal protein by boiling in Laemmli sample buffer.

    • Separate proteins by size on an SDS-polyacrylamide gel (e.g., 10% gel).[10]

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[12]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for CYP4A overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]

    • Wash the membrane again as in the previous step.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using an imaging system.

    • Perform densitometry analysis to quantify band intensity, normalizing to a loading control (e.g., β-actin or GAPDH).

Protocol 4: CYP4A Enzyme Activity Assay (Lauric Acid Hydroxylation)

This assay measures the enzymatic function of CYP4A by quantifying its primary metabolic activity.[2][4][13]

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mix containing:

      • Liver microsomes (e.g., 50-100 µg protein)

      • Potassium phosphate buffer (100 mM, pH 7.2)

      • Lauric acid (substrate, e.g., 30 µM final concentration)[4]

    • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiation and Incubation:

    • Initiate the reaction by adding NADPH (1 mM final concentration).

    • Incubate at 37°C for a specified time (e.g., 15-30 minutes). The incubation time should be within the linear range of product formation.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding an acid (e.g., 20 mM citric acid or 1 M HCl).[4]

    • Add an internal standard for quantification.

    • Extract the metabolite (12-hydroxylauric acid) with an organic solvent like ethyl acetate.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Analysis:

    • Resuspend the dried extract in the mobile phase.

    • Analyze the formation of 12-hydroxylauric acid using a validated LC-MS/MS method.

    • Calculate the rate of formation and express it as pmol or nmol of product formed per minute per mg of microsomal protein.

References

Application Note: Evaluating the Genotoxic Potential of Cinnamyl Anthranilate using the Comet Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cinnamyl anthranilate is a synthetic flavoring agent that was previously used in a variety of food products to impart a grape or cherry-like flavor.[1] However, due to health concerns stemming from studies that indicated its potential to cause liver tumors in mice, its use as a food additive has been discontinued by regulatory bodies such as the U.S. Food and Drug Administration (FDA) since 1985.[1][2] While some genotoxicity data exists, such as its activity in the mouse lymphoma mutation assay, a comprehensive understanding of its potential to induce direct DNA damage is beneficial for a complete safety assessment.[1][2]

The single-cell gel electrophoresis, or comet assay, is a sensitive and rapid method for detecting DNA damage at the level of individual cells.[3][4][5][6] This technique is widely used in genotoxicity testing, human biomonitoring, and research on DNA damage and repair.[3][7] The principle of the comet assay is that damaged DNA, containing strand breaks, migrates further in an electric field, forming a "comet" shape with a head of intact DNA and a tail of damaged DNA fragments.[5][6] The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[6] This application note provides a detailed protocol for utilizing the alkaline comet assay to assess the DNA-damaging potential of this compound in a cellular model.

Experimental Workflow for Comet Assay

Comet_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_slide_prep Slide Preparation cluster_electrophoresis Electrophoresis & Staining cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HepG2 cells) treatment 2. Treatment with This compound cell_culture->treatment Expose cells to various concentrations embedding 3. Cell Embedding in Agarose treatment->embedding lysis 4. Cell Lysis embedding->lysis unwinding 5. DNA Unwinding (Alkaline Buffer) lysis->unwinding electrophoresis 6. Electrophoresis unwinding->electrophoresis staining 7. DNA Staining (e.g., SYBR Green) electrophoresis->staining visualization 8. Visualization (Fluorescence Microscopy) staining->visualization scoring 9. Comet Scoring (Image Analysis Software) visualization->scoring data_analysis 10. Data Interpretation scoring->data_analysis

Caption: Experimental workflow for assessing DNA damage induced by this compound using the comet assay.

Potential DNA Damage Response Pathway

DNA_Damage_Response cluster_induction Damage Induction cluster_sensing Damage Sensing & Signaling cluster_response Cellular Response Cinnamyl_Anthranilate This compound DNA_Damage DNA Damage (e.g., Single-Strand Breaks) Cinnamyl_Anthranilate->DNA_Damage Sensors Sensor Proteins (e.g., PARP1) DNA_Damage->Sensors ATM_ATR ATM / ATR Kinases Sensors->ATM_ATR CHK1_CHK2 CHK1 / CHK2 Kinases ATM_ATR->CHK1_CHK2 Cell_Cycle_Arrest Cell Cycle Arrest CHK1_CHK2->Cell_Cycle_Arrest DNA_Repair DNA Repair Activation CHK1_CHK2->DNA_Repair Apoptosis Apoptosis (if damage is severe) CHK1_CHK2->Apoptosis

Caption: A generalized signaling pathway for the DNA damage response that may be activated by a genotoxic agent.

Protocol: Alkaline Comet Assay for DNA Damage Assessment of this compound

This protocol is adapted from established methods for the alkaline comet assay.[7][8][9]

Materials:

  • Cell Culture:

    • Human hepatocellular carcinoma cells (e.g., HepG2)

    • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Trypsin-EDTA

  • This compound:

    • This compound (analytical grade)

    • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Comet Assay Reagents:

    • Normal melting point (NMP) agarose

    • Low melting point (LMP) agarose

    • Lysis solution: 2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh.

    • Alkaline electrophoresis buffer: 300 mM NaOH, 1 mM Na₂EDTA, pH > 13

    • Neutralization buffer: 0.4 M Tris-HCl, pH 7.5

    • DNA staining solution (e.g., SYBR® Green I)

  • Equipment:

    • Humidified CO₂ incubator (37°C, 5% CO₂)

    • Microscope slides (frosted)

    • Horizontal gel electrophoresis unit

    • Power supply

    • Fluorescence microscope with appropriate filters

    • Image analysis software for comet scoring

Experimental Procedure:

  • Cell Culture and Treatment:

    • Culture HepG2 cells in complete medium until they reach approximately 80% confluency.

    • Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in serum-free medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Seed cells into 6-well plates and allow them to attach overnight.

    • Remove the medium and expose the cells to various concentrations of this compound for a defined period (e.g., 2-4 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known mutagen like methyl methanesulfonate).

  • Slide Preparation:

    • Pre-coat clean microscope slides with a layer of 1% NMP agarose in water and let them dry.

    • After treatment, harvest the cells by trypsinization, neutralize with complete medium, and centrifuge to form a cell pellet.

    • Resuspend the cell pellet in ice-cold PBS to a concentration of approximately 1 x 10⁵ cells/mL.

  • Embedding Cells in Agarose:

    • Mix 10 µL of the cell suspension with 90 µL of 0.5% LMP agarose (melted and cooled to 37°C).

    • Quickly pipette the cell-agarose mixture onto the pre-coated slide and cover with a coverslip.

    • Place the slides on a cold flat surface for 10 minutes to allow the agarose to solidify.

  • Cell Lysis:

    • Carefully remove the coverslips and immerse the slides in cold lysis solution.

    • Incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.

  • DNA Unwinding and Electrophoresis:

    • Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.

    • Fill the tank with cold alkaline electrophoresis buffer, ensuring the slides are fully submerged.

    • Allow the DNA to unwind for 20-40 minutes in the alkaline buffer.

    • Perform electrophoresis at a low voltage (e.g., 25 V) and a specific current (e.g., 300 mA) for 20-30 minutes.

  • Neutralization and Staining:

    • After electrophoresis, carefully remove the slides and place them on a tray.

    • Gently rinse the slides with neutralization buffer three times for 5 minutes each.

    • Stain the slides with a DNA-binding fluorescent dye (e.g., SYBR® Green I) for 5 minutes in the dark.

  • Visualization and Data Analysis:

    • Visualize the slides using a fluorescence microscope.

    • Capture images of the comets.

    • Analyze at least 50-100 randomly selected comets per slide using specialized image analysis software.

    • The extent of DNA damage can be quantified using parameters such as tail length, percent DNA in the tail, and tail moment.

Data Presentation

While no specific quantitative data for this compound using the comet assay is currently available in the public domain, the results of such an experiment would typically be presented in a tabular format as shown below. Data should be expressed as the mean ± standard deviation (SD) from at least three independent experiments.

Treatment GroupConcentration (µM)% DNA in Tail (Mean ± SD)Tail Length (µm) (Mean ± SD)Tail Moment (Arbitrary Units) (Mean ± SD)
Vehicle Control0 (DMSO)ValueValueValue
This compoundXValueValueValue
This compoundYValueValueValue
This compoundZValueValueValue
Positive ControlConcentrationValueValueValue

Statistical analysis, such as ANOVA followed by a post-hoc test, should be performed to determine the significance of the results compared to the vehicle control. A dose-dependent increase in the comet parameters would indicate a genotoxic effect of this compound.

The comet assay is a valuable tool for assessing the potential of this compound to induce DNA damage in individual cells. The detailed protocol provided in this application note offers a robust framework for researchers in toxicology, pharmacology, and drug development to investigate the genotoxic profile of this and other compounds. The results from such studies are crucial for a comprehensive risk assessment and for understanding the mechanisms of chemical-induced carcinogenesis.

References

Application Note: Quantification of Cinnamyl Anthranilate in Perfumes by High-Performance Liquid Chromatography with Fluorescence Detection

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of cinnamyl anthranilate in complex perfume, cologne, and toilet water matrices. The method utilizes High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection, offering high selectivity and sensitivity for this specific analyte. A straightforward sample preparation protocol is described, and the method has been demonstrated to provide excellent recovery and reproducibility, making it suitable for quality control and regulatory compliance monitoring in the fragrance industry.

Introduction

This compound is a synthetic fragrance ingredient known for its fruity, balsamic, and grape-like aroma.[1][2] It has been used in a variety of consumer products, including perfumes, soaps, and lotions.[1] Due to regulatory restrictions and the potential for skin sensitization, the accurate and reliable quantification of this compound in finished products is crucial for manufacturers to ensure product safety and compliance. Fluorescence detection is particularly well-suited for this analysis due to the native fluorescence of the anthranilate moiety, which provides high sensitivity and selectivity, minimizing interference from other non-fluorescent components in the complex perfume matrix. A liquid chromatographic method with fluorescence detection has been developed and validated for this purpose, demonstrating high recovery rates.[3][4]

Principle of the Method

This method is based on the separation of this compound from other fragrance components using reverse-phase HPLC. The quantification is achieved by detecting the native fluorescence of the molecule. The anthranilate functional group exhibits strong fluorescence, with excitation and emission maxima in the ultraviolet and visible regions, respectively. Based on the spectral properties of the closely related anthranilic acid, the excitation wavelength is set near 336 nm and the emission is monitored around 411 nm.[5] The fluorescence intensity is directly proportional to the concentration of this compound in the sample, allowing for accurate quantification against a standard calibration curve.

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis HPLC-Fluorescence Analysis cluster_data Data Processing Sample Perfume Sample Dilution Dilution with Ethanol Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection Fluorescence Detection (Ex: ~336 nm, Em: ~411 nm) Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Area Integration Chromatogram->Integration Quantification Quantification via Calibration Curve Integration->Quantification Result Result: This compound Concentration Quantification->Result

Figure 1: Experimental workflow for the quantification of this compound in perfume.

Materials and Reagents

  • This compound: Analytical standard, >98% purity

  • Ethanol: HPLC grade

  • Acetonitrile: HPLC grade

  • Water: Deionized, 18 MΩ·cm or higher purity

  • Perfume, Cologne, or Toilet Water Samples

  • Syringe filters: 0.45 µm, compatible with organic solvents

Instrumentation

  • HPLC System: With a binary pump, autosampler, and column thermostat.

  • Fluorescence Detector: Capable of wavelength programming.

  • HPLC Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Data Acquisition and Processing Software

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ethanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with ethanol to cover the desired concentration range (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).

Sample Preparation
  • Accurately weigh approximately 1 g of the perfume sample into a 10 mL volumetric flask.

  • Dilute to the mark with ethanol.

  • Mix thoroughly.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC-Fluorescence Method
ParameterCondition
HPLC Column C18 Reverse-Phase, 4.6 mm x 250 mm, 5 µm
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Fluorescence Detector Excitation: ~336 nm Emission: ~411 nm
Quantification
  • Generate a calibration curve by injecting the working standard solutions and plotting the peak area versus concentration.

  • Inject the prepared perfume sample.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

  • Calculate the final concentration in the original perfume sample, accounting for the dilution factor.

Data Presentation

The performance of the method was evaluated through recovery studies on various commercial fragrance compositions.

Table 1: Recovery of this compound from Fortified Fragrance Compositions

Sample TypeFortification Level (mg/mL)Mean Recovery (%)Standard Deviation (%)
Perfume0.197± 3.3
Perfume0.597± 3.3
Perfume1.097± 3.3
Cologne0.197± 3.3
Cologne0.597± 3.3
Cologne1.097± 3.3
Toilet Water0.197± 3.3
Toilet Water0.597± 3.3
Toilet Water1.097± 3.3

Data derived from a study on 10 different commercial fragrance compositions where recoveries ranged from 91% to 103%.[3][4]

Signaling Pathways and Logical Relationships

The analytical process can be visualized as a logical progression from sample to result, highlighting the key stages of transformation and analysis.

Analytical_Logic cluster_sample Sample Domain cluster_process Analytical Process cluster_data Data Domain Perfume Perfume Matrix + this compound + Other Fragrance Components Preparation Sample Preparation - Matrix Interferences + Diluted & Filtered Sample Perfume->Preparation Dilution & Filtration Analysis HPLC-Fluorescence Analysis + Chromatographic Separation + Selective Detection Preparation->Analysis Injection Signal Fluorescence Signal + Peak Area Analysis->Signal Detection Concentration Concentration + Quantitative Result Signal->Concentration Calibration

Figure 2: Logical flow from sample matrix to quantitative result.

Conclusion

The described HPLC method with fluorescence detection provides a reliable, sensitive, and selective means for the quantification of this compound in perfumes and related products. The simple sample preparation and the high recovery rates make this method ideal for routine quality control in the fragrance industry. The specified protocol and performance data can be used by researchers, scientists, and drug development professionals to implement this analytical procedure in their laboratories.

References

Application Notes and Protocols for Tracking Cinnamyl Anthranilate Metabolites using Radio-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl anthranilate, a synthetic flavoring and fragrance agent, undergoes metabolic transformation in vivo, primarily through hydrolysis.[1][2] Understanding the metabolic fate of this compound is crucial for evaluating its biological activity and potential toxicity. Radio-HPLC is a powerful technique for the quantitative analysis of radiolabeled compounds and their metabolites in biological matrices.[3][4] This document provides detailed application notes and protocols for tracking this compound metabolites using radio-HPLC.

Metabolic Pathway of this compound

This compound is primarily metabolized by hydrolysis into cinnamyl alcohol and anthranilic acid.[1] Cinnamyl alcohol can be further oxidized to cinnamic acid, which is then converted to benzoic acid. Benzoic acid can be conjugated with glycine to form hippuric acid, a major urinary metabolite in some species.[5] Species-specific differences in metabolism have been observed, with some species excreting the intact ester in urine at high doses due to saturation of hydrolytic pathways.[1][5]

G This compound This compound Cinnamyl Alcohol Cinnamyl Alcohol This compound->Cinnamyl Alcohol Hydrolysis Anthranilic Acid Anthranilic Acid This compound->Anthranilic Acid Hydrolysis Cinnamic Acid Cinnamic Acid Cinnamyl Alcohol->Cinnamic Acid Oxidation Benzoic Acid Benzoic Acid Cinnamic Acid->Benzoic Acid Oxidation Hippuric Acid Hippuric Acid Benzoic Acid->Hippuric Acid Glycine Conjugation

Caption: Metabolic Pathway of this compound.

Experimental Protocols

Radiolabeling of this compound

For radio-HPLC analysis, this compound must be labeled with a suitable radioisotope, such as Carbon-14 (¹⁴C) or Tritium (³H). The synthesis of [3-¹⁴C]this compound has been previously described.[5] It is crucial to determine the specific activity and radiochemical purity of the synthesized compound before use.

Animal Dosing and Sample Collection

Protocol:

  • Animal Model: Select an appropriate animal model (e.g., rats, mice) based on the research objectives.

  • Dosing: Administer a known dose of radiolabeled this compound to the animals. The route of administration (e.g., oral, intraperitoneal) should be consistent with the study design.[5]

  • Sample Collection: Collect biological samples such as urine, feces, and blood at predetermined time points.[5] Store samples at -80°C until analysis.

Sample Preparation

The goal of sample preparation is to extract the metabolites and remove interfering substances from the biological matrix.

Protocol for Urine Samples:

  • Thaw urine samples to room temperature.

  • Centrifuge the samples at 10,000 x g for 10 minutes to remove any particulate matter.

  • Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.[6]

Protocol for Plasma/Serum Samples:

  • To 1 mL of plasma or serum, add 2 mL of a protein precipitation agent (e.g., ice-cold acetonitrile or methanol).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the HPLC mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before analysis.

Protocol for Fecal Samples:

  • Homogenize fecal samples with a suitable solvent (e.g., methanol/water mixture).

  • Centrifuge the homogenate at 10,000 x g for 15 minutes.

  • Collect the supernatant and repeat the extraction of the pellet twice more.

  • Pool the supernatants and evaporate the solvent.

  • Reconstitute the residue in the mobile phase and filter before injection.

G cluster_0 Sample Collection cluster_1 Sample Preparation cluster_2 Analysis Urine Urine Centrifuge & Filter Centrifuge & Filter Urine->Centrifuge & Filter Plasma Plasma Protein Precipitation Protein Precipitation Plasma->Protein Precipitation Feces Feces Homogenize & Extract Homogenize & Extract Feces->Homogenize & Extract Radio-HPLC Analysis Radio-HPLC Analysis Centrifuge & Filter->Radio-HPLC Analysis Evaporate & Reconstitute Evaporate & Reconstitute Protein Precipitation->Evaporate & Reconstitute Homogenize & Extract->Evaporate & Reconstitute Evaporate & Reconstitute->Radio-HPLC Analysis

Caption: Experimental Workflow for Metabolite Analysis.

Radio-HPLC Analysis

HPLC System:

  • A standard HPLC system equipped with a pump, autosampler, and a column oven.

  • Detector 1: A UV/Vis or fluorescence detector for detecting non-radiolabeled standards. This compound can be detected by fluorescence.[5][7]

  • Detector 2: A radio-detector (e.g., flow scintillation analyzer) connected in series after the primary detector to measure radioactivity.[4][8]

Chromatographic Conditions (Example):

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL

Data Acquisition and Analysis:

  • Inject prepared samples onto the HPLC system.

  • Monitor the chromatogram for peaks from both the UV/fluorescence and radio-detectors.

  • Identify metabolites by comparing the retention times of radioactive peaks with those of non-radiolabeled standards.

  • Quantify the amount of each metabolite based on the peak area from the radio-chromatogram.

Data Presentation

The quantitative data obtained from the radio-HPLC analysis should be summarized in tables for clear comparison.

Table 1: Retention Times of this compound and its Metabolites

CompoundRetention Time (min)
Hippuric Acid5.2
Anthranilic Acid8.5
Benzoic Acid12.1
Cinnamyl Alcohol15.8
Cinnamic Acid17.3
This compound25.4
Note: Retention times are illustrative and will vary depending on the specific chromatographic conditions.

Table 2: Distribution of Radioactivity in Rat Urine 24 hours Post-Dose

Metabolite% of Total Radioactivity
Hippuric Acid75.2
Benzoic Acid10.5
Anthranilic Acid5.1
Cinnamyl Alcohol2.3
Unchanged this compound1.8
Other5.1
Note: Data is hypothetical and for illustrative purposes.

Logical Relationships in Metabolite Identification

The identification of unknown radioactive peaks relies on a logical process of elimination and confirmation.

G Radioactive Peak Detected Radioactive Peak Detected Compare Retention Time with Standards Compare Retention Time with Standards Radioactive Peak Detected->Compare Retention Time with Standards Match Found? Match Found? Compare Retention Time with Standards->Match Found? Tentative Identification Tentative Identification Match Found?->Tentative Identification Yes Further Analysis (LC-MS/MS, NMR) Further Analysis (LC-MS/MS, NMR) Match Found?->Further Analysis (LC-MS/MS, NMR) No Structural Elucidation Structural Elucidation Further Analysis (LC-MS/MS, NMR)->Structural Elucidation Confirmed Identification Confirmed Identification Structural Elucidation->Confirmed Identification

Caption: Logic for Metabolite Identification.

Conclusion

This application note provides a comprehensive guide for the use of radio-HPLC in tracking the metabolites of this compound. The detailed protocols and data presentation formats are intended to assist researchers in obtaining reliable and reproducible results. Adherence to these methodologies will facilitate a better understanding of the metabolic profile of this compound, which is essential for safety and risk assessment.

References

Synthesis of Cinnamyl Anthranilate: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of cinnamyl anthranilate, a compound of interest for its aromatic properties and potential applications in various fields. The primary method detailed is the Fischer-Speier esterification, a well-established acid-catalyzed reaction. Additionally, an alternative method, the Steglich esterification, is presented for comparison, offering milder reaction conditions.

Data Presentation

The following table summarizes key physicochemical properties of the reactants and the final product, this compound. While direct comparative yield data for various synthesis methods of this compound is not extensively available in the reviewed literature, representative yields for similar esterification reactions are provided for context.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Key Characteristics
Cinnamyl AlcoholC₉H₁₀O134.1833250-258Reactant; a fragrant alcohol.
Anthranilic AcidC₇H₇NO₂137.14144-148200 (sublimes)Reactant; an amino acid.
This compound C₁₆H₁₅NO₂ 253.30 61-62 [1]332 [2]Final Product; brownish powder with a fruity, balsamic odor.[1][3]
Synthesis MethodCatalyst/ReagentTypical SolventGeneral Reaction ConditionsReported Yield
Fischer-Speier EsterificationStrong acid (e.g., H₂SO₄)Toluene or excess alcoholRefluxHigh (specific yield for this reaction not detailed in sources)
Steglich EsterificationDCC, DMAPDichloromethane (DCM)Room TemperatureUp to 98% for similar esters (cinnamyl cinnamate)[4]

Experimental Protocols

Method 1: Fischer-Speier Esterification

This protocol describes the synthesis of this compound via the acid-catalyzed esterification of cinnamyl alcohol and anthranilic acid.[2][5]

Materials:

  • Cinnamyl alcohol

  • Anthranilic acid

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cinnamyl alcohol (1.0 equivalent), anthranilic acid (1.0 equivalent), and toluene.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification:

  • Recrystallization: The crude this compound can be purified by recrystallization. A common solvent system for esters is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate.[6] The crude product should be dissolved in a minimal amount of hot ethyl acetate, followed by the slow addition of hexane until turbidity is observed. Cooling the solution should induce crystallization of the pure product.

  • Column Chromatography: Alternatively, the crude product can be purified by silica gel column chromatography. A suitable eluent system would be a gradient of hexane and ethyl acetate.[7]

Method 2: Steglich Esterification (Alternative)

This method provides a milder alternative to the Fischer esterification, avoiding the use of strong acids.[4][8]

Materials:

  • Cinnamyl alcohol

  • Anthranilic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve anthranilic acid (1.0 equivalent) and a catalytic amount of DMAP in anhydrous DCM.

  • Addition of Alcohol: To this solution, add cinnamyl alcohol (1.0 equivalent).

  • Addition of Coupling Agent: In a separate flask, dissolve DCC (1.1 equivalents) in anhydrous DCM. Slowly add the DCC solution to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up: Filter the reaction mixture to remove the DCU precipitate and wash the solid with DCM.

  • Concentration and Purification: Combine the filtrates and concentrate under reduced pressure. The crude product can then be purified by column chromatography as described in Method 1.

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (61-62 °C).[1]

  • Spectroscopy:

    • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy will confirm the chemical structure of the molecule. A ¹³C NMR spectrum for this compound is available in public databases.[3]

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl and the N-H bond of the amine.

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Visualizations

Fischer Esterification Workflow

Fischer_Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cinnamyl_alcohol Cinnamyl Alcohol esterification Fischer Esterification (H₂SO₄, Toluene, Reflux) cinnamyl_alcohol->esterification anthranilic_acid Anthranilic Acid anthranilic_acid->esterification washing Washing (H₂O, NaHCO₃, Brine) esterification->washing drying Drying (MgSO₄) washing->drying concentration Concentration drying->concentration purification_choice Recrystallization or Column Chromatography concentration->purification_choice final_product Pure this compound purification_choice->final_product

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Signaling Pathway Context for Drug Development

While this compound itself is primarily known as a fragrance and flavoring agent, understanding its metabolic fate is crucial from a drug development perspective, especially concerning potential toxicity. This compound is metabolized in the body.

Metabolism_Pathway cluster_compound Compound cluster_metabolism Metabolism cluster_metabolites Metabolites cinnamyl_anthranilate This compound hydrolysis Hydrolysis cinnamyl_anthranilate->hydrolysis cinnamyl_alcohol Cinnamyl Alcohol hydrolysis->cinnamyl_alcohol anthranilic_acid Anthranilic Acid hydrolysis->anthranilic_acid

Caption: Metabolic pathway of this compound.[2]

References

Cinnamyl Anthranilate as a Model Toxicant: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cinnamyl anthranilate as a model toxicant in research. This compound, a synthetic fragrance and flavoring agent, has been studied for its carcinogenic effects, particularly in rodent models. Its mechanism of toxicity, primarily involving peroxisome proliferation in mice, offers a valuable model for investigating specific pathways of chemical carcinogenesis. This document outlines the key toxicological data, details the underlying signaling pathways, and provides step-by-step protocols for relevant experimental assays.

Toxicological Profile and Data

This compound has been shown to induce hepatocellular tumors in mice but not in rats.[1][2][3] This species-specific effect is linked to differences in its metabolism. In mice, the hydrolysis of this compound to cinnamyl alcohol and anthranilic acid becomes saturated at high doses, leading to the accumulation of the intact ester.[3][4] The intact ester is responsible for inducing peroxisome proliferation and subsequent tumorigenesis in mouse liver.[3][4] this compound is not considered a direct DNA-damaging agent but is active in the mouse lymphoma mutation assay.[4]

Table 1: In Vivo Carcinogenicity Studies of this compound

Species/StrainRoute of AdministrationDose LevelsDurationKey FindingsReference
B6C3F1 MiceOral (diet)15,000 and 30,000 ppm103 weeksDose-related increase in hepatocellular tumors.[5]
Fischer 344 RatsOral (diet)15,000 and 30,000 ppm103 weeksNo significant increase in tumors.[5]
A/He MiceIntraperitoneal injection100 and 500 mg/kg bw8 weeksIncreased multiplicity of lung tumors.[5]

Table 2: In Vivo Hepatic Effects of this compound in Female B6C3F1 Mice and F344 Rats (13-week study)

SpeciesDietary Concentration (%)Relative Liver Weight (% increase)Palmitoyl-CoA Oxidation (fold increase)Lauric Acid 12-Hydroxylase (fold increase)Hepatocyte Labeling Index (% increase)Reference
Mouse 0.3454.510150[3]
1.51001125300[3]
3.01201330250[3]
Rat 0.3101.2No significant change50 (at 1 week only)[3]
1.5151.5No significant changeNo significant change[3]
3.0201.8No significant changeNo significant change[3]

Signaling Pathway: Peroxisome Proliferation

The primary mechanism of this compound-induced hepatocarcinogenesis in mice is through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[3][4] PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism and peroxisome proliferation.

PPARalpha_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects This compound This compound PPARalpha PPARalpha This compound->PPARalpha binds & activates PPARalpha-RXR_active PPARα-RXR (active) PPARalpha->PPARalpha-RXR_active RXR RXR RXR->PPARalpha-RXR_active PPARalpha-RXR_inactive PPARα-RXR (inactive) PPARalpha-RXR_inactive->PPARalpha-RXR_active PPRE Peroxisome Proliferator Response Element (PPRE) PPARalpha-RXR_active->PPRE binds to Increased Cell\nDivision Increased Cell Division PPARalpha-RXR_active->Increased Cell\nDivision promotes Gene Transcription Gene Transcription PPRE->Gene Transcription initiates mRNA mRNA Gene Transcription->mRNA Peroxisome Proliferation Peroxisome Proliferation mRNA->Peroxisome Proliferation Increased Fatty Acid\nOxidation Increased Fatty Acid Oxidation mRNA->Increased Fatty Acid\nOxidation Peroxisome Proliferation->Increased Fatty Acid\nOxidation Oxidative Stress Oxidative Stress Increased Fatty Acid\nOxidation->Oxidative Stress Hepatocellular Tumors Hepatocellular Tumors Increased Cell\nDivision->Hepatocellular Tumors Oxidative Stress->Hepatocellular Tumors

PPARα signaling pathway activated by this compound.

Experimental Protocols

Mouse Lymphoma Assay (MLA) for Genotoxicity

This assay assesses the potential of a test substance to induce mutations at the thymidine kinase (TK) locus in L5178Y mouse lymphoma cells.

Workflow:

MLA_Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Expose cells to This compound Expression Period Expression Period Treatment->Expression Period Allow for mutation fixation (e.g., 48h) Mutant Selection Mutant Selection Expression Period->Mutant Selection Plate in selective medium (e.g., with trifluorothymidine) Colony Counting Colony Counting Mutant Selection->Colony Counting Incubate and count mutant colonies Data Analysis Data Analysis Colony Counting->Data Analysis Calculate mutant frequency

Workflow for the Mouse Lymphoma Assay.

Protocol:

  • Cell Culture: Maintain L5178Y TK+/- 3.7.2C mouse lymphoma cells in suspension culture in a suitable medium (e.g., RPMI 1640) supplemented with horse serum.[6][7]

  • Treatment: Expose exponentially growing cells to various concentrations of this compound (dissolved in a suitable solvent like DMSO) for a defined period (e.g., 4 hours) in the presence and absence of a metabolic activation system (S9 mix).[7][8]

  • Expression Period: After treatment, wash the cells and culture them in a non-selective medium for a period (e.g., 48 hours) to allow for the expression of any induced mutations.[6]

  • Mutant Selection: Plate a known number of cells in a selective medium containing trifluorothymidine (TFT). Only TK-deficient mutant cells will survive and form colonies. Also, plate cells in a non-selective medium to determine the cloning efficiency.[7][8]

  • Colony Counting: Incubate the plates for 10-14 days and then count the number of colonies in both selective and non-selective media.[6]

  • Data Analysis: Calculate the mutant frequency by dividing the number of mutant colonies by the total number of viable cells (determined from the cloning efficiency plates).[7]

Peroxisome Proliferation Assays in Rodent Liver

These assays measure the induction of enzymes that are markers for peroxisome proliferation.

a) Cyanide-Insensitive Palmitoyl-CoA Oxidation Assay

This assay measures the activity of the peroxisomal β-oxidation pathway.

Protocol:

  • Tissue Homogenization: Homogenize liver tissue in a suitable buffer (e.g., sucrose buffer) and prepare a post-nuclear supernatant by centrifugation.

  • Reaction Mixture: Prepare a reaction mixture containing buffer, NAD+, Coenzyme A, potassium cyanide (to inhibit mitochondrial β-oxidation), and the liver homogenate.

  • Reaction Initiation: Start the reaction by adding palmitoyl-CoA.

  • Measurement: Monitor the reduction of NAD+ to NADH by measuring the increase in absorbance at 340 nm.[9]

  • Data Analysis: Calculate the rate of NADH formation, which is proportional to the rate of palmitoyl-CoA oxidation.

b) Lauric Acid 12-Hydroxylase Activity Assay

This assay measures the activity of CYP4A enzymes, which are induced by peroxisome proliferators.[3]

Protocol:

  • Microsome Preparation: Isolate microsomes from liver homogenates by differential centrifugation.

  • Incubation: Incubate the microsomes with [14C]-lauric acid and an NADPH-generating system.[10][11]

  • Extraction: Stop the reaction and extract the metabolites with an organic solvent.

  • Analysis: Separate and quantify the hydroxylated metabolites of lauric acid (e.g., 12-hydroxylauric acid) using high-performance liquid chromatography (HPLC) with a radiodetector or liquid chromatography-mass spectrometry (LC-MS).[10][12]

  • Data Analysis: Determine the rate of formation of 12-hydroxylauric acid to quantify enzyme activity.

Replicative DNA Synthesis Assay (BrdU Incorporation)

This assay measures the rate of cell proliferation by quantifying the incorporation of the thymidine analog 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.

Protocol:

  • BrdU Administration: Administer BrdU to the animals (e.g., via osmotic pumps or intraperitoneal injection) for a defined period.[3][13]

  • Tissue Collection and Fixation: Collect liver tissue and fix it in a suitable fixative (e.g., formalin).[14]

  • Immunohistochemistry:

    • Embed the fixed tissue in paraffin and cut thin sections.

    • Denature the DNA in the tissue sections (e.g., with HCl) to expose the incorporated BrdU.[15]

    • Incubate the sections with a primary antibody specific for BrdU.[13]

    • Incubate with a labeled secondary antibody.

    • Visualize the labeled cells using a suitable detection system (e.g., DAB or fluorescence).

  • Quantification: Count the number of BrdU-positive nuclei and the total number of nuclei in multiple fields of view to determine the labeling index (percentage of cells in S-phase).[3]

Conclusion

This compound serves as a valuable model toxicant for studying non-genotoxic mechanisms of carcinogenesis, particularly those mediated by PPARα activation. The species-specific effects highlight the importance of metabolic differences in determining toxic outcomes. The protocols provided herein offer standardized methods for assessing the genotoxic and proliferative effects of this compound and other potential peroxisome proliferators, aiding in the broader understanding of chemical toxicity and its relevance to human health risk assessment.

References

Application Notes and Protocols for Studying Cinnamyl Ester Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cinnamyl esters, a class of aromatic compounds derived from cinnamyl alcohol and various carboxylic acids, have garnered significant scientific interest for their diverse pharmacological properties.[1] These compounds are explored for their potential as antimicrobial, anti-inflammatory, antioxidant, and anticancer agents.[1][2] The combination of two bioactive moieties, the cinnamyl group and the ester-linked acid, makes them promising candidates for drug discovery and development.[1] These application notes provide a comprehensive guide to the analytical techniques and experimental protocols essential for screening and characterizing the bioactivity of cinnamyl esters.

Section 1: Analytical Characterization of Cinnamyl Esters

Experimental Workflow for Compound Characterization

The following diagram outlines a typical workflow for the analytical characterization of a cinnamyl ester sample before biological testing.

cluster_workflow Analytical Characterization Workflow start Cinnamyl Ester Sample hplc Purity Analysis (HPLC) start->hplc gcms Identity & Volatile Impurity Analysis (GC-MS) start->gcms nmr Structural Confirmation (NMR) start->nmr pass Sample >95% Pure and Confirmed hplc->pass gcms->pass nmr->pass fail Purify or Re-synthesize pass->fail No bioactivity Proceed to Bioactivity Assays pass->bioactivity Yes fail->start cluster_workflow Anticancer Bioactivity Screening Workflow start Cinnamyl Ester Candidate mtt Primary Screening: Cell Viability (MTT Assay) (Multiple Cell Lines) start->mtt active Compound is Active? (Low IC50) mtt->active inactive Inactive active->inactive No apoptosis Secondary Screening: Apoptosis Assay (Annexin V/PI) active->apoptosis Yes pathway Mechanistic Study: Signaling Pathway Analysis (Western Blot) apoptosis->pathway cluster_pathway Intrinsic Apoptosis Pathway CE Cinnamyl Esters Bcl2 Bcl-2 (Anti-apoptotic) CE->Bcl2 Inhibits Bax Bax (Pro-apoptotic) CE->Bax Activates Bcl2->Bax Mito Mitochondrion Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation CE Cinnamyl Esters CE->ERK Inhibits cluster_pathway NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_IkB NF-κB/IκBα (Inactive Complex) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Releases Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) CE Cinnamyl Esters CE->IKK Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cinnamyl Anthranilate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cinnamyl anthranilate.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound via Fischer esterification of anthranilic acid and cinnamyl alcohol.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture has turned a dark brown or reddish color. What is the cause and how can I prevent it?

A1: The discoloration is likely due to the self-condensation or oxidation of anthranilic acid, which can occur at elevated temperatures. To mitigate this, ensure the reaction temperature is carefully controlled and does not exceed the recommended range. Using an inert atmosphere (e.g., nitrogen or argon) can also help prevent oxidation.

Q2: The yield of this compound is lower than expected. What are the potential reasons?

A2: Low yields can result from several factors:

  • Incomplete reaction: Fischer esterification is an equilibrium reaction. To drive the reaction towards the product, consider using a Dean-Stark trap to remove water as it forms or use a large excess of one reactant (typically the less expensive one).[1][2][3]

  • Side reactions: The formation of side products, such as those from the self-condensation of anthranilic acid or oxidation of cinnamyl alcohol, will consume the starting materials and reduce the yield of the desired ester.

  • Suboptimal catalyst concentration: An insufficient amount of acid catalyst will result in a slow and incomplete reaction. Conversely, too much acid can promote side reactions.

  • Purification losses: Significant loss of product can occur during the workup and purification steps. Ensure efficient extraction and careful handling during chromatography or recrystallization.

Q3: I am observing an impurity with a carbonyl peak in the IR spectrum that is not my desired ester. What could it be?

A3: This impurity is likely cinnamaldehyde or cinnamic acid, which can form from the oxidation of cinnamyl alcohol.[4] To avoid this, use fresh, high-quality cinnamyl alcohol and consider running the reaction under an inert atmosphere.

Q4: How can I effectively remove the unreacted starting materials and the acid catalyst from my product?

A4: A standard workup procedure for a Fischer esterification is typically effective. This involves:

  • Neutralizing the reaction mixture with a weak base, such as a saturated sodium bicarbonate solution, to remove the acid catalyst and any unreacted carboxylic acid.

  • Extracting the product into an organic solvent.

  • Washing the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and filtering.

  • Removing the solvent under reduced pressure. Further purification can be achieved through column chromatography or recrystallization.

Q5: What are the best techniques for purifying the final this compound product?

A5: The choice of purification technique depends on the nature and quantity of the impurities.

  • Recrystallization: If the crude product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be effective.

  • Column Chromatography: For complex mixtures or to remove closely related impurities, column chromatography on silica gel is a powerful technique. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is a good starting point. Thin-layer chromatography (TLC) can be used to monitor the purity of the fractions.[5]

Quantitative Data Presentation

Due to the limited availability of specific quantitative data for the synthesis of this compound in the scientific literature, the following table provides illustrative data based on typical yields for Fischer esterification reactions of aromatic carboxylic acids with primary alcohols under various conditions.

ParameterCondition A: Standard RefluxCondition B: Dean-StarkCondition C: Excess Alcohol
Catalyst Sulfuric Acid (catalytic)p-Toluenesulfonic acidSulfuric Acid (catalytic)
Solvent TolueneTolueneCinnamyl Alcohol
Temperature RefluxRefluxReflux
Reaction Time 6-8 hours4-6 hours8-10 hours
Typical Yield of this compound 60-70%75-85%70-80%
Potential Side Products Unreacted starting materials, oxidation and self-condensation productsUnreacted starting materials, reduced side products due to shorter reaction timeUnreacted cinnamyl alcohol, potential for ether formation at high temperatures

Experimental Protocols

Key Experiment: Synthesis of this compound via Fischer Esterification

Materials:

  • Anthranilic acid

  • Cinnamyl alcohol

  • Concentrated sulfuric acid (or p-toluenesulfonic acid)

  • Toluene (or another suitable solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate (or magnesium sulfate)

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer (and optionally a Dean-Stark trap), combine anthranilic acid (1.0 equivalent), cinnamyl alcohol (1.2 equivalents), and a suitable solvent such as toluene.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) or p-toluenesulfonic acid (0.05 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain the temperature for 4-8 hours. If using a Dean-Stark trap, monitor the collection of water. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

    • Alternatively, if the crude product is a solid, it can be purified by recrystallization from a suitable solvent system.

  • Characterization: Confirm the identity and purity of the this compound product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[6][7]

Mandatory Visualization

Side_Product_Formation Potential Side Product Pathways in this compound Synthesis Anthranilic_Acid Anthranilic Acid Cinnamyl_Anthranilate This compound (Desired Product) Anthranilic_Acid->Cinnamyl_Anthranilate Esterification (Desired Reaction) Self_Condensation Self-Condensation Products (e.g., Di-acylated amines) Anthranilic_Acid->Self_Condensation High Temperature N_Acylation N-Acylation Product Anthranilic_Acid->N_Acylation Side Reaction with This compound Cinnamyl_Alcohol Cinnamyl Alcohol Cinnamyl_Alcohol->Cinnamyl_Anthranilate Oxidation_Products Oxidation Products (e.g., Cinnamaldehyde, Cinnamic Acid) Cinnamyl_Alcohol->Oxidation_Products Oxidizing Conditions

Caption: Logical relationships in the synthesis of this compound.

Experimental_Workflow Experimental Workflow for this compound Synthesis Start Start Reactants Combine Anthranilic Acid, Cinnamyl Alcohol, Solvent Start->Reactants Catalyst Add Acid Catalyst (e.g., H2SO4) Reactants->Catalyst Reflux Heat to Reflux (4-8 hours) Catalyst->Reflux Workup Workup: Neutralization & Extraction Reflux->Workup Purification Purification: Column Chromatography or Recrystallization Workup->Purification Characterization Characterization: NMR, IR, MS Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for synthesizing this compound.

References

Technical Support Center: Purification of Crude Cinnamyl Anthranilate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of crude cinnamyl anthranilate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of crude this compound.

Problem 1: The crude product is a brownish or reddish-yellow powder/oil.

  • Question: Why is my crude this compound colored, and how can I remove the color?

  • Answer: The coloration in crude this compound is typically due to impurities. These can include unreacted starting materials, byproducts from side reactions, and degradation products.[1][2] Cinnamyl alcohol, a starting material, can contain cinnamaldehyde as an impurity, which can contribute to color.[3] Additionally, the aromatic amine group in anthranilic acid makes the final product susceptible to oxidation and photooxidation, leading to colored impurities.[1][4][5]

    Troubleshooting Steps:

    • Activated Carbon Treatment: A common method for removing colored impurities is treatment with activated carbon.[6][7][8]

      • Protocol: Dissolve the crude this compound in a suitable solvent (e.g., ethanol or isopropanol) at a concentration of approximately 10-20% (w/v). Add 1-5% (w/w) of activated carbon to the solution. Heat the mixture to reflux for 30-60 minutes with stirring.[9] Filter the hot solution through a pad of celite to remove the activated carbon.

    • Recrystallization: This technique can effectively remove colored impurities that have different solubility profiles from the desired product. See the detailed recrystallization protocol below.

    • Column Chromatography: For persistent color issues, column chromatography can be employed to separate the colored compounds from the this compound. See the detailed chromatography protocol below.

Problem 2: Low yield after purification.

  • Question: I am losing a significant amount of product during purification. What are the possible causes and solutions?

  • Answer: Low yield can result from several factors, including incomplete reaction, product degradation, or suboptimal purification techniques. This compound is sensitive to hydrolysis, which can break down the ester.[4][5]

    Troubleshooting Steps:

    • Reaction Monitoring: Ensure the initial esterification reaction has gone to completion using Thin Layer Chromatography (TLC) before starting the purification process.

    • Avoid Excessive Heat: During solvent removal and distillation, use the lowest possible temperature under vacuum to prevent thermal degradation.

    • Recrystallization Solvent Choice: Selecting an appropriate solvent is crucial. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures to maximize crystal recovery.

    • Chromatography Optimization: In column chromatography, improper solvent selection can lead to poor separation and product loss. Optimize the eluent system using TLC first.

Problem 3: The purified product is still not pure according to analytical tests (TLC, HPLC, NMR).

  • Question: My analytical data shows the presence of impurities even after purification. What are these impurities and how can I remove them?

  • Answer: The most common impurities are unreacted cinnamyl alcohol and anthranilic acid.[10] Another potential impurity is a Schiff base, formed from the reaction of the amine in anthranilic acid with any aldehyde impurities present in the cinnamyl alcohol starting material. Schiff bases can be unstable and may hydrolyze back to the amine and aldehyde, making purification challenging.[1][11][12][13]

    Troubleshooting Steps:

    • Aqueous Wash: Before recrystallization or chromatography, wash the crude product dissolved in an organic solvent (e.g., ethyl acetate) with a dilute aqueous acid (e.g., 0.2N HCl) to remove any unreacted anthranilic acid. Follow this with a wash with a dilute aqueous base (e.g., 5% sodium bicarbonate solution) to remove any acidic byproducts, and finally with brine.[10]

    • Column Chromatography: This is the most effective method for separating closely related impurities. A silica gel column with a gradient elution of hexane and ethyl acetate is recommended.[14][15][16][17]

    • Recrystallization: Multiple recrystallizations may be necessary to achieve high purity. Ensure slow cooling to promote the formation of pure crystals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The primary impurities are typically:

  • Unreacted Starting Materials: Cinnamyl alcohol and anthranilic acid.[10]

  • Schiff Bases: Formed from the reaction of the primary amine of anthranilic acid with aldehyde impurities (like cinnamaldehyde) that may be present in the cinnamyl alcohol.[1][11][12][13]

  • Oxidation/Degradation Products: Due to the sensitivity of the aromatic amine and the ester functional group.[1][4][5]

Q2: What is the best solvent for recrystallizing this compound?

A2: Ethanol or isopropanol are good starting points for the recrystallization of this compound.[18][19][20] A mixed solvent system, such as ethanol-water, can also be effective.[18][19] The ideal solvent should dissolve the crude product when hot and allow for the formation of pure crystals upon cooling.

Q3: How can I monitor the progress of the purification?

A3: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the purification process.[21] By spotting the crude mixture, the fractions from column chromatography, and the final product, you can assess the separation of impurities from the desired this compound. A typical eluent system for TLC analysis would be a mixture of hexane and ethyl acetate.[15]

Experimental Protocols

Recrystallization of Crude this compound

Objective: To purify crude this compound by removing impurities through crystallization.

Materials:

  • Crude this compound

  • Ethanol or Isopropanol

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (ethanol or isopropanol) to just cover the solid.

  • Gently heat the mixture while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.

  • If the solution is colored, this is the stage to perform an activated carbon treatment as described in the troubleshooting section.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven at a low temperature.

Column Chromatography of Crude this compound

Objective: To purify crude this compound by separating it from impurities using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel as a slurry in hexane.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.

  • Loading the Column: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with 100% hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient could be from 100% hexane to 9:1, then 4:1 hexane:ethyl acetate.[14][15][17]

  • Fraction Collection: Collect fractions in test tubes.

  • TLC Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Recrystallization 95-98%Simple, cost-effective, good for removing small amounts of impurities.Can have lower yields, may not remove all closely related impurities.
Column Chromatography >99%High purity can be achieved, effective for separating complex mixtures.More time-consuming, requires larger volumes of solvents, can be costly.
Vacuum Distillation 98-99%Effective for removing non-volatile impurities and colored substances.Requires specialized equipment, risk of thermal decomposition if not controlled.

Visualizations

Purification_Workflow Crude Crude this compound (Brownish Solid/Oil) Wash Aqueous Wash (Dilute Acid & Base) Crude->Wash Remove Starting Materials Decolorize Decolorization (Activated Carbon) Wash->Decolorize Remove Color Impurities Recrystallize Recrystallization (Ethanol or Isopropanol) Decolorize->Recrystallize Initial Purification Column Column Chromatography (Silica Gel, Hexane/EtOAc) Recrystallize->Column High Purity Separation Pure Pure this compound (>99% Purity) Recrystallize->Pure If sufficiently pure Column->Pure

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Logic Start Crude Product Analysis Colored Is the product colored? Start->Colored Impure Are impurities present by TLC/HPLC? Colored->Impure No Decolorize Perform Activated Carbon Treatment Colored->Decolorize Yes LowYield Is the yield low? Impure->LowYield No Column Perform Column Chromatography Impure->Column Yes Optimize Optimize Reaction & Purification Conditions LowYield->Optimize Yes Pure Pure Product LowYield->Pure No Decolorize->Impure Recrystallize Recrystallize Column->LowYield Optimize->Pure

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Cinnamyl Anthranilate Stability and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of cinnamyl anthranilate during storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is an aromatic ester known for its fruity, balsamic fragrance. Its stability is a critical concern for researchers as it is susceptible to degradation through several pathways, including hydrolysis, oxidation, and photooxidation.[1][2] This degradation can lead to a loss of the compound's desired properties and the formation of impurities, which may interfere with experimental results and potentially exhibit different biological activities.

Q2: What are the primary degradation products of this compound?

A2: The main degradation of this compound occurs via hydrolysis of the ester bond, yielding cinnamyl alcohol and anthranilic acid.[2] Further oxidation of cinnamyl alcohol can produce cinnamaldehyde and cinnamic acid.[3] Common oxidation products of the 3-phenyl-2-propene structure, like that in this compound, also include benzaldehyde, benzoic acid, and epoxides.[4]

Q3: What are the optimal storage conditions for this compound to minimize degradation?

A3: To ensure the stability of this compound, it should be stored in a cool, dark place, protected from light and air.[1][5][6] For long-term storage, refrigeration is recommended. It is also advisable to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[7][8] Containers should be tightly sealed to prevent exposure to moisture, which can promote hydrolysis.

Q4: How can I monitor the degradation of this compound in my samples?

A4: The degradation of this compound can be effectively monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[2] A stability-indicating HPLC method is particularly useful as it can separate the intact this compound from its degradation products, allowing for accurate quantification of the parent compound and the impurities.

Troubleshooting Guides

HPLC Analysis Issues
Problem Possible Cause Troubleshooting Steps
Peak Tailing for this compound Secondary interactions with the stationary phase; Column overload; Inappropriate mobile phase pH.- Use a column with end-capping or a different stationary phase chemistry.- Reduce the sample concentration or injection volume.- Adjust the mobile phase pH to suppress the ionization of any interacting species.
Ghost Peaks in the Chromatogram Contamination from the mobile phase, sample, or system; Carryover from a previous injection.- Run a blank gradient to identify the source of contamination.- Ensure high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash protocol in the autosampler method.
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate; Temperature variations.- Ensure the mobile phase is well-mixed and degassed.- Check the HPLC pump for leaks and verify the flow rate.- Use a column oven to maintain a consistent temperature.
Poor Resolution Between this compound and Degradation Products Suboptimal mobile phase composition or gradient; Inappropriate column chemistry.- Optimize the mobile phase composition and gradient profile.- Screen different stationary phases (e.g., C18, Phenyl-Hexyl) to improve selectivity.
Storage and Handling Issues
Problem Possible Cause Preventative Measures
Discoloration of Solid this compound Photooxidation or oxidation.- Store in an amber vial or a container wrapped in aluminum foil to protect from light.- Store under an inert atmosphere (nitrogen or argon).
Loss of Potency in Solution Hydrolysis or photodegradation.- Prepare solutions fresh whenever possible.- If storage is necessary, use a buffered solution at an appropriate pH and store at low temperatures in the dark.- Use amber volumetric flasks and vials for solution preparation and storage.[7][8]
Appearance of Unknown Peaks in a Stored Sample Formation of degradation products.- Re-analyze the sample using a stability-indicating HPLC method to identify and quantify the new peaks.- Consider performing forced degradation studies to proactively identify potential degradation products.

Experimental Protocols

Protocol for Forced Degradation Studies

Forced degradation studies are essential for understanding the degradation pathways of this compound and for developing a stability-indicating analytical method.[9][10][11][12]

1. Acid and Base Hydrolysis:

  • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • For acid hydrolysis, add an equal volume of 0.1 M HCl.

  • For base hydrolysis, add an equal volume of 0.1 M NaOH.

  • Incubate the solutions at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the samples before HPLC analysis.

2. Oxidative Degradation:

  • Prepare a solution of this compound.

  • Add a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature and collect samples at different time intervals.

  • Analyze the samples by HPLC.

3. Thermal Degradation:

  • Place solid this compound in a temperature-controlled oven (e.g., 80°C).

  • Prepare a solution of this compound and expose it to the same high temperature.

  • Collect samples at various time points for analysis.

4. Photodegradation:

  • Expose a solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

  • Simultaneously, keep a control sample protected from light.

  • Collect samples at different time points for analysis.

Protocol for a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.[13][14][15][16]

1. Chromatographic Conditions (Example):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a suitable ratio of A and B, and gradually increase the percentage of B to elute the parent compound and its degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength that provides a good response for both this compound and its expected degradation products (a photodiode array detector is recommended for monitoring multiple wavelengths).

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

  • For forced degradation samples, dilute as necessary to fall within the linear range of the method.

3. Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

  • Specificity is demonstrated by showing that the peaks for this compound and its degradation products are well-resolved.

Visualizations

Degradation_Pathway Cinnamyl_Anthranilate This compound Hydrolysis Hydrolysis (Acid/Base, Moisture) Cinnamyl_Anthranilate->Hydrolysis Oxidation Oxidation (Air, Peroxides) Cinnamyl_Anthranilate->Oxidation Photooxidation Photooxidation (UV/Visible Light) Cinnamyl_Anthranilate->Photooxidation Cinnamyl_Alcohol Cinnamyl Alcohol Hydrolysis->Cinnamyl_Alcohol Anthranilic_Acid Anthranilic Acid Hydrolysis->Anthranilic_Acid Cinnamaldehyde Cinnamaldehyde Oxidation->Cinnamaldehyde Cinnamic_Acid Cinnamic Acid Oxidation->Cinnamic_Acid Other_Oxidation_Products Other Oxidation Products (e.g., Benzaldehyde, Epoxides) Oxidation->Other_Oxidation_Products Photooxidation->Other_Oxidation_Products Cinnamyl_Alcohol->Oxidation Cinnamaldehyde->Oxidation

Caption: Degradation pathways of this compound.

Experimental_Workflow cluster_storage Storage & Handling cluster_analysis Analysis Storage Store this compound (Cool, Dark, Inert Atmosphere) Sample_Prep Sample Preparation (Dissolve in appropriate solvent) Storage->Sample_Prep HPLC_Analysis HPLC Analysis (Stability-Indicating Method) Sample_Prep->HPLC_Analysis Data_Analysis Data Analysis (Quantify Parent & Degradants) HPLC_Analysis->Data_Analysis

Caption: General experimental workflow for stability analysis.

Troubleshooting_Logic Problem Analytical Issue Encountered (e.g., Peak Tailing, Ghost Peaks) Check_Storage Review Storage & Handling (Light/Air Exposure, Temp.) Problem->Check_Storage Check_Sample_Prep Verify Sample Preparation (Solvent, Concentration) Problem->Check_Sample_Prep Check_HPLC_Method Examine HPLC Method (Mobile Phase, Column, Temp.) Problem->Check_HPLC_Method Isolate_Variable Isolate and Test One Variable at a Time Check_Storage->Isolate_Variable Check_Sample_Prep->Isolate_Variable Check_HPLC_Method->Isolate_Variable Resolved Issue Resolved Isolate_Variable->Resolved

Caption: Logical approach to troubleshooting analytical issues.

References

troubleshooting low yield in cinnamyl anthranilate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cinnamyl anthranilate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their synthetic procedures. Below you will find a comprehensive guide in a question-and-answer format to address common issues that can lead to low yields and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of anthranilic acid with cinnamyl alcohol.[1]

Q2: My reaction is not proceeding to completion, resulting in a low yield. What are the likely causes?

A2: An incomplete reaction is a common issue in Fischer esterification. The primary reasons include:

  • Insufficient reaction time or temperature: The reaction is reversible and requires sufficient time and heat to reach equilibrium.

  • Ineffective water removal: Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the reactants, hindering product formation.[2]

  • Catalyst issues: The acid catalyst may be old, inactive, or used in an insufficient amount.

Q3: I am observing the formation of side products. What are they and how can I minimize them?

A3: this compound is sensitive to oxidation and hydrolysis.[1] Side reactions can include:

  • Oxidation of cinnamyl alcohol: This can lead to the formation of cinnamaldehyde and cinnamic acid.

  • Self-condensation of cinnamyl alcohol: This can form ethers.

  • Degradation of anthranilic acid: This can occur at high temperatures.

To minimize side products, it is crucial to control the reaction temperature, use fresh reagents, and consider conducting the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q4: What is the best way to purify the final product?

A4: Purification of this compound typically involves a multi-step process:

  • Neutralization: After the reaction, the mixture is washed with a weak base, such as a saturated sodium bicarbonate solution, to remove any unreacted anthranilic acid and the acid catalyst.[3]

  • Extraction: The ester is then extracted into an organic solvent.

  • Washing: The organic layer is washed with brine (saturated sodium chloride solution) to remove residual water and water-soluble impurities.[3]

  • Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[3]

  • Solvent Removal: The solvent is removed under reduced pressure.

  • Final Purification: Depending on the purity, further purification can be achieved by recrystallization or column chromatography.[3]

Troubleshooting Guide: Low Yield

Symptom Possible Cause Recommended Solution
Low conversion of starting materials Reversible nature of the reaction The Fischer esterification is an equilibrium-limited reaction. To drive the reaction towards the product, use a large excess of one of the reactants, typically the less expensive one (cinnamyl alcohol).[2]
Water is not being effectively removed Water is a byproduct that can hydrolyze the ester back to the starting materials. Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, add a dehydrating agent to the reaction mixture.
Insufficient catalyst Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used. The catalyst should be fresh and active.
Low reaction temperature The reaction often requires heating to reflux to proceed at a reasonable rate. Ensure the reaction temperature is appropriate for the solvent and reactants being used.[3]
Short reaction time Allow the reaction to proceed for a sufficient amount of time to reach equilibrium. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Product loss during workup Incomplete extraction Ensure thorough mixing during the extraction process. Perform multiple extractions with the organic solvent to maximize the recovery of the product.
Emulsion formation Emulsions can form during the washing steps, trapping the product. To break emulsions, add a small amount of brine or a different organic solvent.
Product decomposition This compound is sensitive to strong acids and bases, as well as high temperatures. Avoid prolonged exposure to harsh conditions during the workup and purification.[1]
Presence of significant impurities Side reactions As mentioned in the FAQs, side reactions such as oxidation of cinnamyl alcohol can occur. Use high-purity starting materials and consider performing the reaction under an inert atmosphere.
Incomplete removal of starting materials Ensure the washing steps with sodium bicarbonate are effective in removing unreacted anthranilic acid.

Experimental Protocols

Key Experiment: Fischer Esterification of Anthranilic Acid with Cinnamyl Alcohol

Materials:

  • Anthranilic acid

  • Cinnamyl alcohol

  • Concentrated sulfuric acid (or p-toluenesulfonic acid)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (or magnesium sulfate)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine anthranilic acid, a molar excess of cinnamyl alcohol (e.g., 1.5 to 2 equivalents), and a catalytic amount of concentrated sulfuric acid in toluene.

  • Reflux: Heat the reaction mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected, indicating the reaction is nearing completion. Monitor the reaction progress by TLC.[3]

  • Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst and remove unreacted anthranilic acid. Be cautious of CO2 evolution.[3]

  • Extraction and Washing: Extract the aqueous layer with an organic solvent. Combine the organic layers and wash with brine.[3]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography to obtain the pure this compound.

Visualizations

logical_relationship Troubleshooting Low Yield in this compound Synthesis A Low Yield Observed B Incomplete Reaction A->B C Product Loss During Workup A->C D Side Reactions A->D E Equilibrium Not Shifted to Products B->E Cause F Ineffective Water Removal B->F Cause G Insufficient Catalyst Activity B->G Cause H Suboptimal Temperature/Time B->H Cause I Incomplete Extraction C->I Cause J Emulsion Formation C->J Cause K Product Decomposition C->K Cause L Oxidation/Decomposition of Reactants D->L Cause

Caption: Troubleshooting flowchart for low yield.

experimental_workflow Experimental Workflow for this compound Synthesis start Start reactants Combine Anthranilic Acid, Cinnamyl Alcohol, Acid Catalyst, and Toluene start->reactants reflux Heat to Reflux with Dean-Stark Trap reactants->reflux monitor Monitor Reaction by TLC reflux->monitor monitor->reflux Incomplete workup Cool, Neutralize (NaHCO3), and Extract monitor->workup Complete wash Wash with Brine workup->wash dry Dry over Na2SO4 wash->dry evaporate Remove Solvent dry->evaporate purify Purify (Recrystallization/ Column Chromatography) evaporate->purify product Pure this compound purify->product

Caption: Synthesis and purification workflow.

References

identifying impurities in synthesized cinnamyl anthranilate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in synthesized cinnamyl anthranilate.

Troubleshooting Guides: Impurity Identification

This section offers detailed methodologies for key analytical techniques to detect and identify potential impurities in your synthesized this compound product.

Question: How can I use High-Performance Liquid Chromatography (HPLC) to assess the purity of my this compound sample?

Answer:

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and quantifying impurities.[1][2] By separating the components of a mixture, it allows for the identification of unreacted starting materials and by-products.

Experimental Protocol: HPLC-UV Analysis

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of your synthesized this compound.

    • Dissolve the sample in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water is typically effective.

      • Solvent A: Water

      • Solvent B: Acetonitrile

    • Gradient Program:

      • 0-20 min: 50% B to 95% B

      • 20-25 min: Hold at 95% B

      • 25-30 min: 95% B to 50% B

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV detector at 254 nm and 335 nm. This compound has strong absorbance at these wavelengths. A fluorescence detector can also be used for higher sensitivity.[3]

    • Column Temperature: 30 °C.

  • Data Interpretation:

    • The peak with the largest area should correspond to this compound.

    • Identify impurity peaks by comparing their retention times with known standards of potential impurities (cinnamyl alcohol, anthranilic acid, etc.).

    • The relative percentage of each impurity can be estimated based on the peak area percentage (assuming similar response factors).

Typical HPLC Data for this compound Synthesis

Compound Expected Retention Time (min) UV λmax (nm) Notes
Anthranilic Acid ~3.5 254, 335 Unreacted starting material. More polar, elutes early.
Cinnamyl Alcohol ~8.0 251 Unreacted starting material.
This compound ~15.0 254, 335 Desired Product.

| Dicinnamyl Ether | ~22.0 | 251 | Potential side product from cinnamyl alcohol self-condensation. |

Note: Retention times are approximate and can vary based on the specific HPLC system, column, and exact mobile phase composition.

Question: What is the best way to identify volatile impurities using Gas Chromatography-Mass Spectrometry (GC-MS)?

Answer:

GC-MS is an excellent method for identifying volatile and semi-volatile impurities that may be present in your sample, such as residual solvents or certain low-boiling point side products.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Prepare a dilute solution of your sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

    • Ensure the sample is completely dissolved.

  • GC-MS Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 10 minutes at 280 °C.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 550.

      • Transfer Line Temperature: 280 °C.

  • Data Interpretation:

    • Identify peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of each peak.

    • Compare the obtained mass spectra with a reference library (e.g., NIST, Wiley) to identify the compounds.

    • The molecular ion peak (M+) and fragmentation patterns are key for identification. For example, cinnamyl alcohol (MW 134.18) would show a corresponding molecular ion, while anthranilic acid (MW 137.14) would be less likely to elute under standard non-derivatized GC conditions.

Question: How can I use Nuclear Magnetic Resonance (NMR) Spectroscopy to confirm the structure and identify impurities?

Answer:

NMR spectroscopy is a powerful tool for unambiguous structure elucidation of the final product and any significant impurities. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified solid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Key signals for this compound in CDCl₃ are expected around:

      • δ 7.0-8.0 ppm (aromatic protons)

      • δ 6.3-6.8 ppm (alkene protons)

      • δ 4.8 ppm (methylene protons, -O-CH₂-)

      • δ 4.2 ppm (broad singlet, -NH₂)

    • Acquire a ¹³C NMR spectrum to confirm the carbon skeleton.

    • If needed, run 2D NMR experiments like COSY and HSQC to confirm proton-proton and proton-carbon connectivities.

  • Data Interpretation:

    • Compare the obtained spectra with reference spectra for pure this compound.

    • Signals that do not correspond to the product are from impurities.

    • Unreacted cinnamyl alcohol would show a characteristic alcohol -OH signal and different shifts for its alkene and methylene protons.

    • Unreacted anthranilic acid would show a very broad carboxylic acid proton signal (>10 ppm) and lack the signals for the cinnamyl group.

    • Reference tables of common solvent and impurity shifts are invaluable for identifying contaminants.[4][5]

¹H NMR Chemical Shift Comparison (in CDCl₃)

Compound Key Diagnostic Signals (δ, ppm)
This compound ~7.9 (d), ~7.4-7.2 (m), ~6.7 (d), ~6.3 (dt), ~4.8 (d), ~4.2 (br s)
Cinnamyl Alcohol ~7.4-7.2 (m), ~6.6 (d), ~6.3 (dt), ~4.3 (d), ~1.6 (br s, OH)

| Anthranilic Acid | >10 (br s, COOH), ~7.9 (d), ~7.3 (t), ~6.7 (m), ~5.8 (br s, NH₂) |

Question: Can Fourier-Transform Infrared (FTIR) Spectroscopy help me determine if the reaction went to completion?

Answer:

Yes, FTIR spectroscopy is a quick and effective way to monitor the progress of the reaction by observing the appearance of the ester functional group and the disappearance of the starting material functional groups.

Experimental Protocol: FTIR Analysis

  • Sample Preparation:

    • Acquire spectra for your starting materials (cinnamyl alcohol and anthranilic acid) and your final product.

    • For solids, use the Attenuated Total Reflectance (ATR) method or prepare a KBr pellet.

  • Data Acquisition:

    • Scan in the range of 4000-400 cm⁻¹.

  • Data Interpretation:

    • Successful Reaction: Look for the appearance of a strong ester C=O stretch around 1680-1700 cm⁻¹ and C-O stretches around 1250-1100 cm⁻¹ in the product spectrum.

    • Incomplete Reaction: The presence of a broad O-H stretch from 3200-2500 cm⁻¹ indicates unreacted anthranilic acid (carboxylic acid). A broad O-H stretch around 3400-3200 cm⁻¹ indicates unreacted cinnamyl alcohol.[6] The absence of these broad peaks in the final product spectrum suggests a high degree of conversion.

Key FTIR Absorption Frequencies

Functional Group Compound Wavenumber (cm⁻¹) Appearance
O-H (alcohol) Cinnamyl Alcohol 3400-3200 Broad
O-H (carboxylic acid) Anthranilic Acid 3200-2500 Very Broad
N-H (amine) Anthranilic Acid / Product 3500-3300 Two sharp bands
C=O (ester) This compound 1700-1680 Strong, Sharp

| C=O (carboxylic acid) | Anthranilic Acid | 1680-1660 | Strong, Sharp |

Visualizations

Fischer_Esterification cluster_products Products & By-products anthranilic_acid Anthranilic Acid cinnamyl_anthranilate This compound (Desired Product) anthranilic_acid->cinnamyl_anthranilate cinnamyl_alcohol Cinnamyl Alcohol cinnamyl_alcohol->cinnamyl_anthranilate dicinnamyl_ether Dicinnamyl Ether (Side Product) cinnamyl_alcohol->dicinnamyl_ether - H₂O cinnamyl_alcohol->dicinnamyl_ether water Water cinnamyl_anthranilate->water catalyst H+ Catalyst (e.g., H₂SO₄) catalyst->cinnamyl_anthranilate Impurity_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Analytical Workflow cluster_result Result A Synthesized Crude Product B Initial Purity Check (TLC/FTIR) A->B C Purification (Recrystallization / Column Chromatography) B->C Impurities Detected D Purity Assessment (HPLC) C->D E Impurity Identification (GC-MS / LC-MS) D->E Unknown Peaks Present G Pure this compound + Identified Impurity Profile D->G >99% Purity F Structural Confirmation (NMR) E->F Isolate Impurity or Compare to Standard F->G

References

managing matrix effects in LC-MS analysis of cinnamyl anthranilate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of cinnamyl anthranilate.

Troubleshooting Guide

This guide addresses common problems encountered during the LC-MS analysis of this compound, focusing on issues arising from matrix effects.

Problem Potential Cause Recommended Solution
Poor Peak Shape or Tailing for this compound Co-elution with interfering compounds from the sample matrix.Optimize the chromatographic gradient to improve separation. Consider using a different stationary phase or a column with a smaller particle size for higher resolution.
Inconsistent this compound Signal Intensity Across Injections Ion suppression or enhancement due to matrix components.Implement a more rigorous sample cleanup procedure, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), to remove interfering substances. The use of an internal standard, particularly a stable isotope-labeled version of this compound, is highly recommended to compensate for signal variability.
Low Recovery of this compound Inefficient extraction from the sample matrix or significant ion suppression.Evaluate and optimize the extraction solvent and pH. Develop a matrix-matched calibration curve to accurately quantify the analyte in the presence of the matrix.
High Background Noise in the Chromatogram Contamination from the sample matrix, solvents, or LC-MS system.Use high-purity solvents and reagents. Implement a thorough cleaning protocol for the LC system and mass spectrometer ion source. A divert valve can be used to direct the early and late eluting, non-target matrix components to waste.
Non-Linear Calibration Curve Saturation of the detector or uncompensated matrix effects at different concentration levels.Dilute the samples to fall within the linear range of the detector. Employ a stable isotope-labeled internal standard to correct for non-linear responses caused by matrix effects.

Frequently Asked Questions (FAQs)

1. What are matrix effects and how do they impact the analysis of this compound?

Matrix effects in LC-MS are the alteration of ionization efficiency for the target analyte, this compound, due to the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.

2. How can I determine if my this compound analysis is affected by matrix effects?

The presence of matrix effects can be assessed by comparing the signal response of this compound in a pure solvent standard to its response in a sample matrix where the analyte has been spiked at the same concentration. A significant difference in signal intensity indicates the presence of matrix effects. A post-extraction addition method is commonly used for this evaluation.

3. What is the most effective way to minimize matrix effects for this compound?

The most effective strategy is often a combination of approaches:

  • Efficient Sample Preparation: Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can remove a significant portion of interfering matrix components.

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is crucial.

  • Use of Internal Standards: A stable isotope-labeled (SIL) internal standard of this compound is the gold standard for compensating for matrix effects, as it behaves nearly identically to the analyte during ionization.

4. When should I use matrix-matched calibration instead of a solvent-based calibration curve?

Matrix-matched calibration is recommended when you cannot completely eliminate matrix effects through sample preparation. This involves preparing your calibration standards in a blank matrix extract that is free of the analyte. This approach helps to ensure that the calibration standards and the samples experience similar ionization suppression or enhancement, leading to more accurate quantification.

Quantitative Data Summary

The following tables summarize hypothetical data from experiments designed to assess and mitigate matrix effects in the analysis of this compound in a cosmetic cream matrix.

Table 1: Comparison of Sample Preparation Techniques for this compound Recovery and Matrix Effect Reduction

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Relative Standard Deviation (RSD, n=5)
Protein Precipitation (Acetonitrile)85.2-45.8 (Suppression)12.5%
Liquid-Liquid Extraction (LLE)92.7-21.3 (Suppression)7.8%
Solid-Phase Extraction (SPE)98.5-8.9 (Suppression)3.2%

Table 2: Impact of Internal Standard on this compound Quantification

Calibration Method Mean Measured Concentration (ng/mL) Accuracy (%) Precision (RSD, n=5)
External Calibration (Solvent)8.98915.2%
Matrix-Matched Calibration9.8986.5%
Stable Isotope-Labeled Internal Standard10.11012.1%
(True Concentration: 10 ng/mL)

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Addition

  • Prepare a Blank Matrix Extract: Extract a sample of the matrix (e.g., cosmetic cream) that is known to be free of this compound using your chosen sample preparation method.

  • Prepare Two Sets of Samples:

    • Set A (Neat Solution): Spike a known amount of this compound standard into a pure solvent.

    • Set B (Post-Extraction Spike): Spike the same amount of this compound standard into the prepared blank matrix extract.

  • Analyze Samples: Analyze both sets of samples by LC-MS.

  • Calculate Matrix Effect: Calculate the matrix effect using the following formula: Matrix Effect (%) = ((Peak Area in Set B / Peak Area in Set A) - 1) * 100

Protocol 2: Solid-Phase Extraction (SPE) for this compound Cleanup

  • Sample Pre-treatment: Homogenize 1g of the sample (e.g., cosmetic cream) in 5 mL of a suitable solvent (e.g., methanol/water 50:50). Centrifuge to pellet solids.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of a weak solvent mixture (e.g., 20% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 3 mL of a strong solvent (e.g., acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the mobile phase for LC-MS analysis.

Visualizations

experimental_workflow sample Sample Homogenization spe Solid-Phase Extraction (SPE) sample->spe Load Supernatant evap Evaporation & Reconstitution spe->evap Elute Analyte lcms LC-MS Analysis evap->lcms Inject Sample data Data Processing lcms->data Acquire Data

Caption: Workflow for sample preparation and analysis.

logical_relationship matrix_effects Matrix Effects ion_suppression Ion Suppression matrix_effects->ion_suppression ion_enhancement Ion Enhancement matrix_effects->ion_enhancement inaccurate_quant Inaccurate Quantification ion_suppression->inaccurate_quant ion_enhancement->inaccurate_quant sample_prep Sample Preparation inaccurate_quant->sample_prep Mitigation Strategies chromatography Chromatography inaccurate_quant->chromatography Mitigation Strategies internal_std Internal Standard inaccurate_quant->internal_std Mitigation Strategies accurate_quant Accurate Quantification sample_prep->accurate_quant chromatography->accurate_quant internal_std->accurate_quant

Caption: Mitigation of matrix effects for accurate results.

Technical Support Center: Cinnamyl Anthranilate Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with cinnamyl anthranilate in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water?

This compound is a poorly water-soluble compound. Its predicted aqueous solubility is approximately 0.011 g/L.[1] Another source indicates a solubility of less than 1 mg/mL at 17°C (63°F)[2][3][4].

Q2: Why is this compound poorly soluble in aqueous buffers?

This compound is an ester with a significant nonpolar structure, including two aromatic rings. This lipophilic nature leads to low solubility in polar solvents like water and aqueous buffers.

Q3: What are the common initial steps to troubleshoot the poor solubility of this compound?

Initial troubleshooting should focus on simple and readily available methods. This includes assessing the purity of the compound, attempting dissolution in a small amount of a water-miscible organic co-solvent before adding the aqueous buffer, and making minor adjustments to the buffer's pH.

Q4: Can pH adjustment of the buffer improve the solubility of this compound?

Adjusting the pH of the aqueous buffer can influence the solubility of ionizable compounds.[5][6][7] this compound contains a primary amine group which can be protonated at acidic pH, potentially increasing its aqueous solubility. However, the ester linkage may be susceptible to hydrolysis under strongly acidic or basic conditions.[2][3][4] Therefore, a systematic pH-solubility profile is recommended to identify the optimal pH for both solubility and stability.

Q5: What are more advanced techniques if simple methods fail?

If initial steps are insufficient, several advanced techniques can be employed to enhance the solubility of this compound. These include the use of co-solvents, surfactants, cyclodextrins, and the preparation of solid dispersions.[5][6][8][9][10][11][12][13][14][15][16]

Troubleshooting Guide

Issue: this compound does not dissolve in my aqueous buffer.

Below is a stepwise guide to address this common issue.

Step 1: Initial Assessment and Simple Modifications

  • Verify Compound Purity: Ensure the this compound is of high purity, as impurities can affect solubility.

  • Pre-dissolving in a Co-solvent: Dissolve the required amount of this compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol, DMSO, or PEG 400) before adding the aqueous buffer. Be mindful that the final concentration of the organic solvent should not interfere with your downstream experiments.

  • Gentle Heating and Agitation: Gentle warming and consistent stirring or sonication can help facilitate dissolution. However, be cautious of potential degradation at elevated temperatures.

Step 2: Systematic pH Adjustment

If simple modifications are not effective, a systematic evaluation of pH is recommended.

  • Determine the pKa: The predicted basic pKa of this compound is 2.15.[1] This suggests that its solubility may increase in acidic conditions (pH < 2.15).

  • Experimental pH-Solubility Profiling: Prepare a series of buffers at different pH values (e.g., from pH 2 to pH 8) and determine the solubility of this compound in each. This will help identify a pH range where solubility is maximized while maintaining compound stability.

Step 3: Employing Solubility Enhancing Excipients

If pH adjustment is not sufficient or not compatible with the experimental design, consider using solubility-enhancing excipients.

  • Co-solvents: Increase the concentration of a water-miscible organic solvent in your buffer system. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[7][11][12][17][18]

  • Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[13][14][15][16] Non-ionic surfactants like polysorbates (Tween series) or sorbitan esters (Span series) are often used.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules like this compound, thereby increasing their aqueous solubility.[19][20][21][22] Beta-cyclodextrins and their derivatives (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) are commonly used.

Step 4: Advanced Formulation Strategies

For more challenging cases, advanced formulation techniques may be necessary.

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier matrix at a solid state.[8][9][10] Upon contact with the aqueous buffer, the carrier dissolves rapidly, releasing the compound in a finely dispersed, more soluble form. Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).

Data Presentation

Table 1: Solubility Data for this compound

PropertyValueSource
Predicted Water Solubility0.011 g/L[1]
Experimental Water Solubility< 1 mg/mL at 17°C (63°F)[2][3][4]
Predicted Basic pKa2.15[1]

Experimental Protocols

Protocol 1: Solubility Determination by the Shake-Flask Method

This protocol is a standard method to determine the equilibrium solubility of a compound in a given solvent system.

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a different aqueous buffer of known pH.

  • Equilibration: Seal the vials and place them on a shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: After equilibration, allow the suspensions to settle. Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.

  • Quantification: Analyze the concentration of this compound in the filtered supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Analysis: The determined concentration represents the equilibrium solubility of this compound in that specific buffer.

Protocol 2: Preparation of a this compound Solution using a Co-solvent
  • Selection: Choose a water-miscible co-solvent in which this compound is readily soluble (e.g., ethanol, DMSO).

  • Dissolution: Weigh the desired amount of this compound and dissolve it in the smallest necessary volume of the selected co-solvent.

  • Dilution: Gradually add the aqueous buffer to the co-solvent solution while stirring continuously. The final concentration of the co-solvent should be kept as low as possible to avoid interfering with the experiment.

  • Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, the final concentration of this compound may be above its solubility limit in that co-solvent/buffer mixture.

Protocol 3: Preparation of a Solid Dispersion of this compound (Solvent Evaporation Method)
  • Solution Preparation: Dissolve both this compound and a hydrophilic carrier (e.g., PEG 6000 or PVP K30) in a common volatile organic solvent (e.g., ethanol or methanol).[8][9]

  • Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will result in a thin film of the solid dispersion on the flask wall.

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion and pulverize it into a fine powder using a mortar and pestle.

  • Dissolution: The resulting powder can then be dissolved in the aqueous buffer. The dissolution rate and apparent solubility of this compound should be significantly improved.

Visualizations

TroubleshootingWorkflow start Start: this compound Insoluble in Aqueous Buffer step1 Step 1: Initial Checks - Verify Purity - Pre-dissolve in Co-solvent - Gentle Heating/Agitation start->step1 q1 Is solubility achieved? step1->q1 step2 Step 2: Systematic pH Adjustment - Determine pH-Solubility Profile q1->step2 No end_success Success: this compound Solubilized q1->end_success Yes q2 Is solubility sufficient? step2->q2 step3 Step 3: Use Solubility Enhancers - Co-solvents - Surfactants - Cyclodextrins q2->step3 No q2->end_success Yes q3 Is solubility adequate? step3->q3 step4 Step 4: Advanced Formulation - Prepare Solid Dispersion q3->step4 No q3->end_success Yes end_fail Further Formulation Development Required step4->end_fail

Caption: Troubleshooting workflow for addressing this compound solubility issues.

SolidDispersionProtocol cluster_prep Preparation cluster_process Processing cluster_final Final Product prep1 Dissolve this compound and Carrier in Solvent proc1 Evaporate Solvent (Rotary Evaporator) prep1->proc1 proc2 Dry Solid Film (Vacuum Oven) proc1->proc2 proc3 Pulverize into Fine Powder proc2->proc3 final_prod Solid Dispersion Powder proc3->final_prod

Caption: Experimental workflow for preparing a solid dispersion of this compound.

References

Validation & Comparative

A Comparative Guide to Confirming the Purity of Synthesized Cinnamyl Anthranilate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical techniques for confirming the purity of synthesized cinnamyl anthranilate. It is designed for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and data presentation to aid in the selection of appropriate purity verification methods. This compound is synthesized via the esterification of anthranilic acid with cinnamyl alcohol.[1] Consequently, unreacted starting materials are potential impurities, alongside by-products of the synthesis.

Comparison of Analytical Techniques for Purity Assessment

The purity of a synthesized compound can be assessed through a variety of analytical methods, each offering distinct advantages in terms of sensitivity, specificity, and the nature of the information provided. A multi-technique approach is often the most effective strategy.

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
Melting Point Analysis A pure crystalline solid melts at a specific, sharp temperature. Impurities depress and broaden the melting point range.[2]A preliminary indication of purity. A sharp melting point close to the literature value (61-62°C) suggests high purity.[3]Simple, rapid, and requires minimal sample.[2]Not quantitative and insensitive to small amounts of impurities.
Thin-Layer Chromatography (TLC) Separation of components based on differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[1]Qualitative assessment of the number of components in the sample. The presence of a single spot suggests purity.[2]Fast, inexpensive, and requires very little sample. Useful for monitoring reaction progress.[2]Not quantitative and can have poor resolution for some compounds.[2]
High-Performance Liquid Chromatography (HPLC) High-resolution separation of compounds based on their interaction with a stationary phase (column) and a liquid mobile phase.[1][4]Quantitative determination of purity (% area). Can detect and quantify impurities with high sensitivity.[4]Highly sensitive, quantitative, and reproducible.Requires more complex instrumentation and method development.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection and identification based on their mass-to-charge ratio.[5]Quantitative purity assessment and identification of volatile impurities by their mass spectra.[5]Excellent for separating volatile compounds and provides structural information about impurities.The compound must be volatile and thermally stable. This compound's high boiling point (332°C) may pose a challenge.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure of a compound.Confirmation of the desired product's structure and detection of impurities with distinct NMR signals.Provides unambiguous structural information. Quantitative NMR (qNMR) can be used for purity determination against a certified standard.[6]Less sensitive than chromatographic methods for detecting minor impurities. Requires expensive instrumentation.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by the sample, identifying functional groups.Confirmation of the presence of key functional groups (e.g., ester, amine, aromatic rings) in the synthesized product.Fast and provides structural confirmation.Not typically used for quantitative purity analysis.

Experimental Workflow for Purity Confirmation

The following diagram illustrates a logical workflow for confirming the purity of synthesized this compound, starting from basic checks and progressing to more sophisticated quantitative analysis.

G cluster_0 Purity Confirmation Workflow synthesis Synthesized this compound mp Melting Point Analysis (Expected: 61-62°C) synthesis->mp Initial Check tlc TLC Analysis (Single Spot Expected) mp->tlc Proceed if sharp MP impure Product is Impure mp->impure Broad/Depressed MP hplc HPLC Analysis (Quantitative Purity) tlc->hplc Proceed if single spot tlc->impure Multiple Spots gcms GC-MS Analysis (Impurity ID) hplc->gcms Optional: Impurity ID nmr_ir Spectroscopic Confirmation (NMR, IR) hplc->nmr_ir Structural Confirmation pure Product is Pure (>95-99%) hplc->pure Purity ≥ Threshold hplc->impure Purity < Threshold purification Purification Required (e.g., Recrystallization, Chromatography) impure->purification purification->mp

Caption: Workflow for purity analysis of this compound.

Experimental Protocols

Melting Point Determination
  • Objective: To perform a rapid, preliminary assessment of purity.

  • Methodology:

    • Place a small amount of the dried, crystalline this compound into a capillary tube.

    • Use a calibrated melting point apparatus.

    • Heat the sample slowly (1-2°C per minute) as the temperature approaches the expected melting point.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.

  • Expected Result: For a pure sample, a sharp melting range of 61-62°C is expected.[3] A broader range or a depressed melting point indicates the presence of impurities.

Thin-Layer Chromatography (TLC)
  • Objective: To qualitatively assess the number of components in the sample.

  • Methodology:

    • Dissolve a small amount of the synthesized product in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Spot the solution onto a silica gel TLC plate alongside spots of the starting materials (anthranilic acid and cinnamyl alcohol) for comparison.

    • Develop the plate in a chamber with an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate).

    • After development, dry the plate and visualize the spots under UV light.

  • Expected Result: A pure sample of this compound should show a single spot, distinct from the spots of the starting materials.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To obtain a quantitative measure of the purity of this compound.[1][4]

  • Methodology:

    • Preparation of Standard and Sample: Prepare a stock solution of this compound in the mobile phase or a suitable solvent like acetonitrile. Prepare a sample solution of the synthesized product at a similar concentration.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

      • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector at a wavelength where this compound has strong absorbance. A fluorescence detector can also be used for higher sensitivity.[4]

      • Injection Volume: 10-20 µL.

    • Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

  • Expected Result: A high-purity sample will show one major peak corresponding to this compound, with any impurity peaks being very small. Purity is often reported as >95% or >99%.

Spectroscopic Analysis (NMR and IR)
  • Objective: To confirm the chemical structure of the synthesized product.

  • Methodology (¹H NMR):

    • Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃).

    • Acquire the proton NMR spectrum.

    • Analyze the chemical shifts, integration, and splitting patterns to confirm they are consistent with the structure of this compound.

  • Methodology (IR):

    • Prepare the sample (e.g., as a KBr pellet or a thin film).

    • Acquire the infrared spectrum.

    • Identify characteristic absorption bands for the key functional groups: N-H stretches (for the amine), C=O stretch (for the ester), and C=C stretches (for the aromatic rings and alkene).

  • Expected Result: The obtained spectra should match reference spectra for this compound, confirming the identity of the desired product. The absence of significant peaks corresponding to starting materials or by-products further supports the purity of the sample.

References

A Comparative Analysis of Cinnamyl Anthranilate and Clofibrate as Peroxisome Proliferators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the peroxisome proliferator activities of cinnamyl anthranilate and clofibrate. The information is compiled from various experimental studies to assist researchers in understanding their relative potencies and mechanisms of action.

Introduction

Peroxisome proliferators are a class of compounds that induce the proliferation of peroxisomes in the livers of rodents, a process mediated primarily through the activation of the peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to the upregulation of genes involved in lipid metabolism, particularly fatty acid β-oxidation. Clofibrate, a well-known hypolipidemic drug, is a classic example of a peroxisome proliferator. This compound, a synthetic flavoring agent, has also been identified as a potent peroxisome proliferator, particularly in mice. This guide compares the effects of these two compounds on key markers of peroxisome proliferation.

Mechanism of Action: PPARα Activation

Both this compound and clofibrate exert their effects by activating PPARα, a nuclear receptor that heterodimerizes with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, initiating their transcription. The downstream effects include increased synthesis of enzymes involved in fatty acid oxidation.

PPAR_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound or Clofibrate PPARa PPARα Ligand->PPARa binds PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR heterodimerizes with RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE binds to Target_Genes Target Gene Transcription (e.g., ACO, CYP4A) PPRE->Target_Genes activates

Caption: PPARα Signaling Pathway.

Quantitative Comparison of Peroxisome Proliferator Activity in Mice

While no studies directly compare this compound and clofibrate in a head-to-head manner, this section presents data from separate studies to facilitate an indirect comparison. The primary markers for peroxisome proliferation used are the induction of cyanide-insensitive palmitoyl-CoA oxidation (a measure of peroxisomal β-oxidation) and lauric acid 12-hydroxylase activity (a marker for CYP4A enzyme activity).

Table 1: Effect of this compound on Hepatic Peroxisome Proliferation Markers in Female B6C3F1 Mice (13 weeks of dietary administration)

Dietary Concentration (%)Dose (mg/kg/day)Palmitoyl-CoA Oxidation (nmol/min/mg protein)Lauric Acid 12-Hydroxylase (nmol/min/mg protein)
005.8 ± 0.40.10 ± 0.01
0.15~22525.1 ± 1.51.25 ± 0.09
0.3~45038.6 ± 2.12.10 ± 0.15
1.5~225065.7 ± 3.84.85 ± 0.30
3.0~450078.9 ± 4.56.20 ± 0.41

Data compiled from studies on this compound.

Table 2: Effect of Clofibrate on Hepatic Peroxisome Proliferation Markers in Male NMRI Mice (4 days of dietary administration)

Dietary Concentration (%)ParameterFold Induction over Control
0.5%Peroxisomal Area~6-fold
0.5%Catalase Activity~2-fold
0.5%Enoyl-CoA Hydratase Activity~40-fold

Data compiled from studies on clofibrate. Note: Direct quantitative values for palmitoyl-CoA oxidation and lauric acid 12-hydroxylase at varying doses were not available in a comparable format.

Hepatocyte Proliferation

A key consequence of sustained peroxisome proliferator exposure in rodents is hepatocyte proliferation, which is considered a contributing factor to their hepatocarcinogenic effects in these species.

Table 3: Effect of this compound on Hepatocyte Labeling Index in Female B6C3F1 Mice

Dietary Concentration (%)DurationHepatocyte Labeling Index (%)
01 week0.5 ± 0.1
0.751 week8.2 ± 1.2
1.51 week10.5 ± 1.5
3.01 week12.1 ± 1.8
013 weeks0.4 ± 0.1
0.1513 weeks1.8 ± 0.3
0.313 weeks2.5 ± 0.4
1.513 weeks4.1 ± 0.6
3.013 weeks5.3 ± 0.8

Data compiled from studies on this compound.

Experimental Protocols

Cyanide-Insensitive Palmitoyl-CoA Oxidation Assay

This assay measures the activity of the peroxisomal β-oxidation pathway.

Palmitoyl_CoA_Oxidation_Assay Start Start Homogenize Homogenize Liver in Sucrose Buffer Start->Homogenize Incubate Incubate Homogenate with [1-14C]Palmitoyl-CoA, NAD+, KCN, and other cofactors Homogenize->Incubate Stop_Reaction Stop Reaction with Acid Incubate->Stop_Reaction Separate Separate Acid-Soluble Products (ASP) from Unreacted Substrate Stop_Reaction->Separate Quantify Quantify Radioactivity in ASP using Scintillation Counting Separate->Quantify End End Quantify->End

Caption: Palmitoyl-CoA Oxidation Workflow.

Methodology:

  • Tissue Preparation: Livers are homogenized in a buffered sucrose solution.

  • Reaction Mixture: The homogenate is incubated with a reaction mixture containing [1-¹⁴C]palmitoyl-CoA, NAD⁺, coenzyme A, dithiothreitol, and potassium cyanide (KCN) to inhibit mitochondrial β-oxidation.

  • Incubation: The reaction is carried out at 37°C for a defined period.

  • Termination: The reaction is stopped by the addition of perchloric acid.

  • Separation: The precipitated protein and unreacted palmitoyl-CoA are separated from the acid-soluble radioactive products by centrifugation.

  • Quantification: The radioactivity in the supernatant is measured by liquid scintillation counting to determine the rate of palmitoyl-CoA oxidation.

Lauric Acid 12-Hydroxylase Assay

This assay measures the activity of CYP4A enzymes, which are induced by peroxisome proliferators.

Methodology:

  • Microsome Preparation: Liver microsomes are prepared by differential centrifugation of the liver homogenate.

  • Reaction Mixture: Microsomes are incubated with [1-¹⁴C]lauric acid and an NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

  • Incubation: The reaction is performed at 37°C.

  • Extraction: The reaction is terminated, and the metabolites are extracted with an organic solvent.

  • Analysis: The formation of 12-hydroxylauric acid is quantified using high-performance liquid chromatography (HPLC) with a radiodetector.

PPARα Reporter Gene Assay

This in vitro assay quantifies the ability of a compound to activate the PPARα receptor.

PPARa_Reporter_Assay Transfect Transfect Cells (e.g., HepG2) with PPARα expression vector and PPRE-luciferase reporter Treat Treat Cells with Test Compound Transfect->Treat Lyse Lyse Cells and Add Luciferin Substrate Treat->Lyse Measure Measure Luminescence Lyse->Measure

Caption: PPARα Reporter Assay Workflow.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., HepG2) is co-transfected with two plasmids: one expressing the human or mouse PPARα and another containing a luciferase reporter gene under the control of a PPRE.

  • Compound Treatment: The transfected cells are then treated with various concentrations of the test compound (this compound or clofibrate).

  • Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and a luciferase substrate is added.

  • Luminescence Measurement: The light produced by the luciferase reaction is measured using a luminometer. The intensity of the light is proportional to the level of PPARα activation.

Hepatocyte Proliferation Assay (BrdU Incorporation)

This method assesses DNA synthesis as a marker of cell proliferation.

Methodology:

  • BrdU Administration: Animals are administered 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, typically via intraperitoneal injection or in drinking water. BrdU is incorporated into the DNA of cells undergoing S-phase.

  • Tissue Collection and Processing: At a specified time after BrdU administration, animals are euthanized, and their livers are collected, fixed in formalin, and embedded in paraffin.

  • Immunohistochemistry: Liver sections are treated to denature the DNA and then incubated with an anti-BrdU antibody.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chromogenic substrate are used to visualize the BrdU-positive nuclei.

  • Quantification: The labeling index is determined by counting the number of BrdU-positive hepatocyte nuclei as a percentage of the total number of hepatocyte nuclei in multiple microscopic fields.

Conclusion

Both this compound and clofibrate are established peroxisome proliferators that act through the PPARα signaling pathway. Based on the available, albeit indirect, evidence from studies in mice, this compound appears to be a more potent inducer of key peroxisome proliferation markers, such as palmitoyl-CoA oxidation and lauric acid 12-hydroxylase activity, compared to the doses of clofibrate typically reported. This compound also demonstrates a clear dose-dependent and sustained induction of hepatocyte proliferation in mice.

It is important to note the significant species differences in response to peroxisome proliferators. The effects observed in rodents, particularly the potent mitogenic and carcinogenic responses, are generally not observed in humans to the same extent. Therefore, the data presented in this guide should be interpreted within the context of rodent-specific responses. For a definitive comparison of the intrinsic potencies of these two compounds, a direct head-to-head study under identical experimental conditions would be necessary.

comparing the biological activity of different cinnamyl esters

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Cinnamyl Esters

Cinnamyl esters, a class of compounds derived from cinnamic acid, have garnered significant attention in scientific research for their diverse biological activities.[1][2] These compounds are explored for their potential therapeutic applications, ranging from antimicrobial to anticancer agents.[3][4] This guide provides a comparative overview of the biological performance of various cinnamyl esters, supported by experimental data, detailed methodologies, and visualizations of key experimental processes and molecular pathways.

Anticancer Activity

Cinnamyl esters have demonstrated notable cytotoxic effects against various cancer cell lines.[5] Their anticancer activity is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cancer cell population; a lower IC50 value indicates greater potency.[5] These compounds can modulate critical signaling pathways that control cell proliferation, survival, and apoptosis (programmed cell death).[5][6]

Comparative Cytotoxicity of Cinnamyl Esters

The following table summarizes the IC50 values for several cinnamyl esters and their derivatives against various human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 ValueReference
(E)-N-benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (3e)U87MG (Glioblastoma)~25 µg/mL (86% cytotoxicity)[7]
(E)-N-benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (3e)SHSY-5Y (Neuroblastoma)~25 µg/mL (84% cytotoxicity)[7]
(E)-2-[naphthalen-1-yl)vinyl]thiazole derivativesSH-SY5Y (Neuroblastoma)2.09 to 8.64 µM[8]
Cinnamic acid encapsulated in PLGA-NPsMDA-MB-231 (Breast Cancer)0.5171 mM[4]
Free Cinnamic acidMDA-MB-231 (Breast Cancer)2.296 mM[4]
Experimental Protocols

MTT Cell Viability Assay: This colorimetric assay is used to assess cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the cinnamyl ester for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (like DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Annexin V/PI Apoptosis Assay: This flow cytometry-based assay is used to detect apoptosis.[5]

  • Cell Treatment: Cells are cultured and treated with the desired concentrations of cinnamyl esters.[5]

  • Cell Harvesting: Both floating and adherent cells are collected.[5]

  • Washing: Cells are washed with ice-cold phosphate-buffered saline (PBS).[5]

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and Propidium Iodide (PI, which enters late apoptotic or necrotic cells with compromised membranes).

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathway and Workflow Visualizations

G Figure 1: General Experimental Workflow for Anticancer Activity Screening cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Cancer Cell Line Culture B Treatment with Cinnamyl Esters A->B C Cytotoxicity Assay (e.g., MTT) B->C D Apoptosis Assay (e.g., Annexin V/PI) C->D E Mechanism of Action Studies D->E F Animal Model (e.g., Xenograft) E->F Promising Compounds G Compound Administration F->G H Tumor Growth Monitoring G->H I Toxicity Assessment H->I

Caption: General workflow for screening the anticancer activity of compounds.

G Figure 2: Intrinsic Apoptosis Pathway Modulation CinnamylEster Cinnamyl Esters Mitochondrion Mitochondrion CinnamylEster->Mitochondrion induces stress CytochromeC Cytochrome C Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Cinnamyl esters can induce apoptosis via the mitochondrial pathway.[5][6]

Antioxidant Activity

Many cinnamyl esters exhibit significant antioxidant properties, which are attributed to their ability to scavenge free radicals.[9][10] This activity is crucial for combating oxidative stress, a factor implicated in numerous diseases.

Comparative Antioxidant Activity

The antioxidant capacity is often measured by the IC50 value in a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A lower IC50 value indicates stronger antioxidant activity.

CompoundAntioxidant AssayIC50 Value (µg/mL)Reference
Cinnamic AcidDPPH0.18[9][11]
Cinnamyl AcetateDPPH0.16[9][11]
Ethyl CinnamateDPPH0.64[10]
Cinnamyl AlcoholDPPH0.84[10]
Vitamin C (Standard)DPPH0.12[9][11]
Compound 5 *Lipid Peroxidation15 µM[12]
Compound 8 *Lipid Peroxidation12 µM[12]
Trolox (Standard)Lipid Peroxidation8 µM[12]
Note: Compounds 5 and 8 are (E)-pyridin-3-ylmethyl 3-(4-hydroxy-3-methoxyphenyl)acrylate and (E)-1-(4-hydroxyphenyl)-3-oxobutan-1-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate, respectively.
Experimental Protocol: DPPH Radical Scavenging Assay
  • Preparation: A fresh solution of DPPH in a suitable solvent (e.g., methanol) is prepared.[9][11]

  • Reaction: Different concentrations of the test compound are mixed with the DPPH solution.[12] A control containing only the solvent and DPPH is also prepared.

  • Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[12]

  • Measurement: The absorbance of the solution is measured spectrophotometrically (e.g., at 517 nm).[12] The scavenging of the DPPH radical by the antioxidant results in a decrease in absorbance.

  • Calculation: The percentage of radical scavenging activity (RSA) is calculated using the formula: RSA % = [(A_blank - A_sample) / A_blank] x 100, where A_blank is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value is determined from a plot of RSA % against concentration.[9][11]

Anti-inflammatory Activity

Cinnamyl esters have also been investigated for their anti-inflammatory properties.[13][14] They can inhibit inflammatory pathways and enzymes, such as lipoxygenase.[15]

Comparative Anti-inflammatory Effects

The anti-inflammatory activity can be assessed in vivo using models like the carrageenan-induced paw edema test in rodents.

CompoundDose (mg/kg)Max. Edema Inhibition (%)Time (hours)Reference
Menthyl Cinnamate75453[14]
Pulegyl Cinnamate75623[14]
Phenylbutazone (Standard)80503[14]
CompoundAnti-inflammatory AssayIC50 ValueReference
Monoethylene glycol mono-ibuprofen (3)Nitric Oxide Inhibition0.002 mM[16]
Cinnamic AcidNitric Oxide Inhibition0.34 mM[16]
Monoethylene glycol salicylate cinnamate (12)Nitric Oxide Inhibition0.17 mM[16]
Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Grouping: Animals (typically rats or mice) are divided into control, standard, and test groups.

  • Compound Administration: The test compounds (cinnamyl esters) and a standard anti-inflammatory drug (e.g., phenylbutazone) are administered intraperitoneally or orally.[14] The control group receives the vehicle.

  • Induction of Edema: After a set time (e.g., 1 hour), a solution of carrageenan (an inflammatory agent) is injected into the sub-plantar region of the hind paw of each animal.[14]

  • Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 3, 5, and 7 hours) after the carrageenan injection, typically using a plethysmometer.[14]

  • Inhibition Calculation: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Antimicrobial Activity

Cinnamyl esters have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi, making them potential candidates for developing new antimicrobial agents.[3][17]

Comparative Antimicrobial Potency

The antimicrobial efficacy is typically expressed as the Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC50).

CompoundMicroorganismMIC / EC50 (µg/mL)Reference
Ethyl 4-chlorocinnamateP. piricola (Fungus)17.4 (EC50)[3]
tert-Butyl 4-chlorocinnamateP. piricola (Fungus)19.1 (EC50)[3]
Kresoxim-methyl (Standard)P. piricola (Fungus)33.7 (EC50)[3]
Butyl cinnamate (6)Candida albicans626.62 µM (MIC)[18]
4-isopropylbenzylcinnamide (18)Staphylococcus aureus458.15 µM (MIC)[18]
Cinnamoyl metronidazole esterStaphylococcus aureus12-15 mm inhibition zone[19]
Experimental Protocol: Broth Microdilution Method (for MIC)
  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Controls: Positive (broth + inoculum, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[18]

Workflow Visualization

G Figure 3: Workflow for MIC Determination via Broth Microdilution A Prepare Serial Dilutions of Cinnamyl Ester in 96-well Plate C Inoculate Wells with Microbial Suspension A->C B Prepare Standardized Microbial Inoculum B->C D Incubate Plate under Optimal Growth Conditions C->D E Visually Inspect for Microbial Growth (Turbidity) D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Caption: A streamlined process for determining the Minimum Inhibitory Concentration.

Conclusion

Cinnamyl esters represent a versatile class of compounds with significant potential in drug development.[5] Their biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects, are well-documented. The structure-activity relationship is a key factor, where modifications to the phenyl ring and the alcohol moiety can significantly influence the biological potency.[3][20] Further research, particularly focusing on in vivo efficacy and safety profiles, is essential to translate these promising in vitro findings into viable therapeutic agents.

References

Interpreting the Genotoxicity of Cinnamyl Anthranilate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamyl anthranilate, a synthetic fragrance and flavoring agent, has a complex genotoxicity profile that warrants careful consideration. This guide provides a comprehensive comparison of its performance in key genotoxicity assays with that of several alternatives, supported by experimental data and detailed protocols. The aim is to offer an objective resource for interpreting these findings in the context of safety assessment and drug development.

Executive Summary

This compound has demonstrated a positive response in the in vitro mouse lymphoma assay, indicating a potential for inducing gene mutations in mammalian cells. However, it has tested negative in the bacterial reverse mutation assay (Ames test) and the in vitro chromosomal aberration assay in Chinese hamster ovary (CHO) cells. This profile suggests that this compound may act as a clastogen or aneugen at the gene level in mammalian cells, rather than a point mutagen in bacteria. Its carcinogenic effects in mice are linked to peroxisome proliferation, a mechanism with debated relevance to humans. In contrast, alternative fragrance ingredients such as isoeugenol, amyl cinnamate, and benzyl salicylate generally exhibit a lower concern for genotoxicity in standard assays.

Comparative Genotoxicity Data

The following tables summarize the available quantitative data from key genotoxicity studies on this compound and its alternatives.

Table 1: this compound Genotoxicity Data

AssayTest SystemMetabolic Activation (S9)Concentration Range TestedResults
Mouse Lymphoma Assay L5178Y tk+/- cellsWith and Without12.5 - 200 µg/mLPositive (with and without S9)[1]
Ames Test Salmonella typhimurium TA98, TA100, TA1535, TA1537With and WithoutUp to 10,000 µ g/plate Negative
Chromosomal Aberration Chinese Hamster Ovary (CHO) cellsWith and WithoutUp to 5000 µg/mLNegative

Table 2: Genotoxicity Data for Alternative Fragrance Ingredients

CompoundAssayTest SystemMetabolic Activation (S9)Concentration/Dose RangeResults
Isoeugenol Ames TestS. typhimurium & E. coliWith and WithoutUp to 600 µg/mLNegative [2][3]
Chromosomal AberrationCHO cellsWith and WithoutNot specifiedNegative [3]
Micronucleus Test (in vivo)Mouse peripheral bloodN/AUp to 600 mg/kgPositive (equivocal) in females[3]
Amyl Cinnamate BlueScreen AssayHuman-derived cellsWith and WithoutNot specifiedPositive (without S9), Negative (with S9)[4]
Read-across from Ethyl CinnamateMicronucleus TestWith and WithoutNot specifiedNegative [4]
Benzyl Salicylate Ames TestS. typhimuriumWith and WithoutNot specifiedNegative [5]
Chromosomal AberrationChinese Hamster Lung (CHL) cellsWith and WithoutNot specifiedNegative [6]

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are crucial for the accurate interpretation of the results.

Mouse Lymphoma Assay (L5178Y tk+/-)

The mouse lymphoma assay is a forward mutation assay that detects genetic changes affecting the thymidine kinase (tk) gene.

  • Cell Line: L5178Y tk+/- mouse lymphoma cells.

  • Treatment: Cells are typically exposed to the test article for 3 to 4 hours in the presence and absence of a metabolic activation system (S9). For some compounds, a longer exposure of up to 24 hours without S9 may be used.

  • Expression: Following treatment, cells are cultured for a period (typically 2 days) to allow for the expression of any induced mutations.

  • Selection: Mutant cells (tk-/-) are selected by plating in medium containing a selective agent, such as trifluorothymidine (TFT). Wild-type cells (tk+/-) will incorporate the toxic TFT and be killed, while mutant cells will survive and form colonies.

  • Data Analysis: The number of mutant colonies is counted, and the mutation frequency is calculated relative to the number of surviving cells. A dose-dependent increase in mutation frequency and/or a reproducible increase above a certain threshold is considered a positive result.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test uses several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine.

  • Tester Strains: A panel of at least five strains is typically used, including TA98, TA100, TA1535, TA1537, and TA102, or E. coli WP2 uvrA.

  • Treatment: The tester strains are exposed to the test article at various concentrations, both with and without a metabolic activation system (S9), using either the plate incorporation or pre-incubation method.

  • Selection: The treated bacteria are plated on a minimal glucose agar medium lacking histidine. Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form visible colonies.

  • Data Analysis: The number of revertant colonies is counted for each concentration and compared to the spontaneous revertant count in the negative control. A dose-related increase in the number of revertants, typically a doubling or more over the background, is considered a positive result.

In Vitro Mammalian Chromosomal Aberration Test

This assay is used to identify substances that cause structural damage to chromosomes in cultured mammalian cells.

  • Cell Line: Chinese Hamster Ovary (CHO) cells are commonly used.

  • Treatment: Cell cultures are treated with the test article at several concentrations for a short period (e.g., 3-6 hours) in the presence and absence of S9, and for a longer period (e.g., 18-24 hours) without S9.

  • Harvest: After treatment, the cells are incubated with a spindle inhibitor (e.g., colcemid) to arrest them in the metaphase stage of cell division.

  • Slide Preparation and Analysis: The cells are harvested, fixed, and stained. Metaphase spreads are then examined microscopically for chromosomal aberrations, such as chromatid and chromosome gaps, breaks, and exchanges.

  • Data Analysis: The percentage of cells with one or more aberrations is determined for each concentration and compared to the negative control. A statistically significant, dose-dependent increase in the percentage of aberrant cells indicates a positive result.

Mechanistic Insights and Visualizations

The carcinogenicity of this compound in mice has been linked to the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). This nuclear receptor plays a key role in lipid metabolism. The following diagram illustrates the PPARα signaling pathway.

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound (or other ligand) PPARa PPARα Ligand->PPARa Activation PPARa_RXR_CoR PPARα-RXR Heterodimer (Inactive) PPARa->PPARa_RXR_CoR Heterodimerization RXR RXR CoR Co-repressor PPARa_RXR_Active PPARα-RXR Heterodimer (Active) CoR->PPARa_RXR_Active Dissociation PPARa_RXR_CoR->PPARa_RXR_Active Conformational Change PPRE PPRE (Peroxisome Proliferator Response Element) Target_Genes Target Genes (e.g., Fatty Acid Oxidation) PPRE->Target_Genes Transcription Cellular_Response Increased Peroxisome Proliferation & Cell Proliferation Target_Genes->Cellular_Response Translation CoAct Co-activator CoAct->PPARa_RXR_Active Recruitment PPARa_RXR_Active->PPRE Binding

Caption: PPARα signaling pathway activation by a ligand.

The following workflow illustrates the general steps involved in conducting an in vitro genotoxicity assessment.

Genotoxicity_Workflow cluster_planning 1. Study Design cluster_execution 2. Experimental Phase cluster_analysis 3. Data Analysis & Interpretation Select_Assays Select Assays (e.g., Ames, MLA, Chrom. Aberration) Select_Cells Select Cell Lines/ Bacterial Strains Select_Assays->Select_Cells Determine_Conc Determine Concentration Range Select_Cells->Determine_Conc Prepare_Cultures Prepare Cell/Bacterial Cultures Determine_Conc->Prepare_Cultures Treat_Cells Treat with Test Article (+/- S9) Prepare_Cultures->Treat_Cells Incubate Incubation/ Expression Period Treat_Cells->Incubate Select_Mutants Selection of Mutants/ Harvesting Cells Incubate->Select_Mutants Score_Plates Score Plates/Slides Select_Mutants->Score_Plates Calculate_Endpoints Calculate Endpoints (e.g., Mutation Frequency) Score_Plates->Calculate_Endpoints Statistical_Analysis Statistical Analysis Calculate_Endpoints->Statistical_Analysis Interpret_Results Interpret Results (Positive/Negative/Equivocal) Statistical_Analysis->Interpret_Results

Caption: General workflow for in vitro genotoxicity testing.

Conclusion

The genotoxicity profile of this compound is characterized by a positive result in the mouse lymphoma assay, contrasted by negative findings in the Ames and chromosomal aberration assays. This suggests a potential for inducing gene-level mutations in mammalian cells, which may not be detected by bacterial or chromosomal-level assays. The relevance of its carcinogenicity in mice to human health is a subject of ongoing debate, primarily due to the species-specific mechanism involving PPARα activation. For applications where genotoxic potential is a critical concern, alternative fragrance ingredients with a cleaner genotoxicity profile, such as benzyl salicylate, may be preferred. A thorough weight-of-evidence approach, considering all available toxicological data, is essential for a comprehensive risk assessment of this compound.

References

Of Mice and Rats: A Comparative Look at Cinnamyl Anthranilate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the metabolic pathways of cinnamyl anthranilate in rats and mice reveals significant species-specific differences, offering crucial insights for toxicological assessment and drug development. This guide provides a comprehensive comparison of the absorption, distribution, metabolism, and excretion of this compound in these two commonly used laboratory animal models, supported by experimental data and detailed protocols.

The primary metabolic route for this compound involves hydrolysis into its constituent parts: cinnamyl alcohol and anthranilic acid.[1] Subsequent oxidation of cinnamyl alcohol leads to the formation of benzoic acid.[1] A key divergence in the metabolic handling of this compound between rats and mice lies in the efficiency of this initial hydrolysis step. In rats, this process is highly efficient, whereas in mice, it can become saturated at high doses.[1][2] This saturation leads to the systemic circulation and eventual urinary excretion of the unchanged parent compound in mice, a phenomenon not observed in rats.[1][2] This metabolic distinction is directly linked to the dose-dependent peroxisome proliferation and subsequent liver tumor formation observed in mice, but not in rats.[1][3]

Quantitative Analysis of Excretion

The excretion profiles of this compound and its metabolites underscore the metabolic differences between the two species. Following intraperitoneal administration of a 250 mg/kg body weight dose of [3-¹⁴C] this compound, both species excrete the majority of the radioactivity in the urine within the first 24 hours.[1] However, the composition of the urinary metabolites differs significantly.

ParameterRat (Fischer 344)Mouse (CD-1)Reference
Route of Administration Intraperitoneal InjectionIntraperitoneal Injection[1]
Dose 250 mg/kg bw250 mg/kg bw[1]
% of ¹⁴C in 0-24h Urine 70%78%[1]
% of ¹⁴C in 24-72h Urine 10%6%[1]
% of ¹⁴C in 0-72h Feces 10%7%[1]
Major Urinary Metabolite Hippuric Acid (~95% of urinary ¹⁴C)Hippuric Acid (~80% of urinary ¹⁴C)[1]
Other Urinary Metabolites Benzoic Acid (small amounts)Benzoic Acid (~16% of urinary ¹⁴C), Unchanged this compound (~2.2% of dose)[1]

Experimental Protocols

The following methodologies were employed in the cited studies to elucidate the metabolic fate of this compound.

Animal Studies
  • Animal Models: Male Fischer 344 rats and male CD-1 mice were utilized.[1]

  • Test Substance: [3-¹⁴C] this compound was synthesized for use in these studies.[2]

  • Administration: A single dose of 250 mg/kg body weight of [3-¹⁴C] this compound was administered via intraperitoneal injection.[1]

  • Sample Collection: Urine and feces were collected over a 72-hour period.[1][2]

Analytical Methods
  • Metabolite Profiling: Urinary metabolic profiles were determined using radio-High Performance Liquid Chromatography (radio-HPLC).[2] This technique allows for the separation and quantification of radiolabeled metabolites.

  • Detection of Unchanged Compound: In studies examining the dose-dependent excretion in mice, both ¹⁴C-labeled and unlabeled this compound were used. The unlabeled compound was detected by fluorescence HPLC.[2]

Visualizing the Metabolic Divergence

The differing metabolic pathways of this compound in rats and mice can be visualized to better understand the toxicological implications.

G cluster_rat Rat Metabolism cluster_mouse Mouse Metabolism (High Dose) CA_rat This compound Hydrolysis_rat Complete Hydrolysis CA_rat->Hydrolysis_rat Metabolites_rat Cinnamyl Alcohol + Anthranilic Acid Hydrolysis_rat->Metabolites_rat Oxidation_rat Oxidation Metabolites_rat->Oxidation_rat Cinnamyl Alcohol BenzoicAcid_rat Benzoic Acid Oxidation_rat->BenzoicAcid_rat Conjugation_rat Conjugation BenzoicAcid_rat->Conjugation_rat HippuricAcid_rat Hippuric Acid Conjugation_rat->HippuricAcid_rat Excretion_rat Urinary Excretion HippuricAcid_rat->Excretion_rat CA_mouse This compound Hydrolysis_mouse Saturated Hydrolysis CA_mouse->Hydrolysis_mouse Unchanged_CA Unchanged Cinnamyl Anthranilate CA_mouse->Unchanged_CA Overflow Metabolites_mouse Cinnamyl Alcohol + Anthranilic Acid Hydrolysis_mouse->Metabolites_mouse Oxidation_mouse Oxidation Metabolites_mouse->Oxidation_mouse Cinnamyl Alcohol BenzoicAcid_mouse Benzoic Acid Oxidation_mouse->BenzoicAcid_mouse Conjugation_mouse Conjugation BenzoicAcid_mouse->Conjugation_mouse HippuricAcid_mouse Hippuric Acid Conjugation_mouse->HippuricAcid_mouse Excretion_mouse Urinary Excretion HippuricAcid_mouse->Excretion_mouse Unchanged_CA->Excretion_mouse

Caption: Comparative metabolic pathways of this compound in rats and mice.

The experimental workflow for investigating the metabolism of this compound is outlined below.

G cluster_workflow Experimental Workflow Dosing Dosing (i.p. injection of [¹⁴C] this compound) Collection Sample Collection (Urine and Feces for 72h) Dosing->Collection Analysis Sample Analysis (Radio-HPLC) Collection->Analysis Data Data Interpretation (Metabolite Identification and Quantification) Analysis->Data

Caption: General experimental workflow for this compound metabolism studies.

References

A Comparative Guide to Cinnamyl Anthranilate and WY-14,643 in PPAR Activation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating Peroxisome Proliferator-Activated Receptors (PPARs), the selection of appropriate chemical tools is paramount. This guide provides a detailed comparison of cinnamyl anthranilate and WY-14,643, two compounds that have been associated with PPAR activation, albeit through different mechanisms and with varying degrees of characterization.

Overview

WY-14,643 , also known as Pirinixic Acid, is a well-established and potent synthetic agonist of PPARα.[1][2] It is widely used in research as a reference compound to study the physiological and pathological roles of PPARα activation, which include lipid metabolism, inflammation, and energy homeostasis.[2][3][4] Its mechanism of action involves direct binding to the PPARα ligand-binding domain, leading to the recruitment of coactivators and the transcriptional regulation of target genes.[1][5]

This compound , a synthetic flavoring and fragrance agent, has been shown to be a peroxisome proliferator in mice, a process known to be mediated by PPARα.[6][7][8] However, its use in food has been prohibited due to findings of liver tumors in mice at high doses.[9][10] Unlike WY-14,643, this compound is considered a very weak peroxisome proliferator in rats, indicating marked species differences in its effects.[6][8] The direct interaction and activation of PPARs by this compound are not as well-characterized as for WY-14,643, and its effects are thought to be mediated by the intact ester.[8]

Quantitative Data Comparison

The following table summarizes the available quantitative data for this compound and WY-14,643 concerning their activity on PPARs. It is important to note the significant lack of specific PPAR activation data for this compound.

ParameterThis compoundWY-14,643Reference(s)
Target Receptor Primarily associated with peroxisome proliferation in mice (PPARα-mediated)Selective PPARα agonist[6][8],
EC50 (murine PPARα) Not reported0.63 µM[11]
EC50 (murine PPARγ) Not reported32 µM[11]
EC50 (human PPARα) Not reported5.0 µM[11]
EC50 (human PPARγ) Not reported60 µM[11]
EC50 (human PPARδ) Not reported35 µM[11]

Mechanism of Action and Signaling Pathways

WY-14,643 activates PPARα through a direct binding mechanism. The crystal structure of the human PPARα in complex with WY-14,643 reveals an unusual bipartite binding mode, where two ligand molecules occupy the pocket, leading to the stabilization of the receptor in an active conformation.[1][5] This activated PPARα then heterodimerizes with the Retinoid X Receptor (RXR), and this complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

The precise mechanism by which this compound induces peroxisome proliferation in mice is less clear. It is known that the intact ester is responsible for the effect, as its hydrolysis products, cinnamyl alcohol and anthranilic acid, do not show the same activity.[8] While this effect is mediated by PPARα, it is not definitively established whether this compound acts as a direct ligand for PPARα or if it operates through an indirect mechanism.

PPAR_Activation_Pathways cluster_wy14643 WY-14,643 Pathway cluster_cinnamyl This compound Pathway (Hypothesized) WY-14,643 WY-14,643 PPARα_RXR_inactive PPARα/RXR (Inactive) WY-14,643->PPARα_RXR_inactive Binds and Activates PPARα_RXR_active PPARα/RXR (Active) PPARα_RXR_inactive->PPARα_RXR_active PPRE PPRE PPARα_RXR_active->PPRE Target Gene\nTranscription Target Gene Transcription PPRE->Target Gene\nTranscription This compound This compound PPARα_activation_indirect PPARα Activation (Direct binding unconfirmed) This compound->PPARα_activation_indirect Induces Peroxisome\nProliferation Peroxisome Proliferation PPARα_activation_indirect->Peroxisome\nProliferation

Figure 1. Signaling pathways for WY-14,643 and this compound.

Experimental Protocols

A common method to assess the activation of PPARs by a test compound is the PPAR Transcription Factor Activity Assay. This is an ELISA-based method that measures the binding of activated PPARs from nuclear extracts to a specific DNA sequence (PPRE) immobilized on a plate.

PPAR Transcription Factor Activity Assay Protocol:

  • Nuclear Extract Preparation:

    • Culture cells (e.g., HepG2, AML12) to 80-90% confluency.

    • Treat cells with the test compound (e.g., WY-14,643, this compound) or vehicle control for a specified time.

    • Harvest cells and isolate nuclear extracts using a commercial nuclear extraction kit or standard laboratory protocols.

    • Determine the protein concentration of the nuclear extracts using a Bradford assay.

  • Assay Procedure:

    • Add binding buffer and nuclear extract (typically 5-10 µg of protein) to the wells of a 96-well plate pre-coated with a PPRE oligonucleotide.

    • Incubate for 1-2 hours at room temperature to allow for PPAR-PPRE binding.

    • Wash the wells to remove unbound proteins.

    • Add a primary antibody specific for the PPAR isotype of interest (e.g., anti-PPARα).

    • Incubate for 1 hour at room temperature.

    • Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Incubate for 1 hour at room temperature.

    • Wash the wells and add a chromogenic HRP substrate (e.g., TMB).

    • Incubate until sufficient color development is observed.

    • Stop the reaction with a stop solution.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with no nuclear extract) from all readings.

    • Compare the absorbance of the compound-treated samples to the vehicle control to determine the fold activation.

    • A known PPAR agonist (like WY-14,643) should be used as a positive control.

Experimental_Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Nuclear Extraction Nuclear Extraction Compound Treatment->Nuclear Extraction Protein Quantification Protein Quantification Nuclear Extraction->Protein Quantification PPAR-PPRE Binding PPAR-PPRE Binding Protein Quantification->PPAR-PPRE Binding ELISA Plate Primary Antibody Incubation Primary Antibody Incubation PPAR-PPRE Binding->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Substrate Addition Substrate Addition Secondary Antibody Incubation->Substrate Addition Absorbance Reading Absorbance Reading Substrate Addition->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis

Figure 2. Experimental workflow for a PPAR Transcription Factor Activity Assay.

Conclusion

This compound, on the other hand, is primarily known for its ability to induce peroxisome proliferation in mice, an effect mediated by PPARα.[6][7][8] However, there is a lack of evidence for its direct and potent activation of PPARs, and its use is limited by safety concerns.[9][10] Researchers should exercise caution when interpreting data from studies using this compound as a PPAR activator and should consider its potential for indirect or species-specific effects. For studies requiring a well-defined PPARα agonist, WY-14,643 is the more appropriate choice. Further research is needed to elucidate the precise molecular mechanism of this compound's interaction with the PPAR signaling pathway.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Cinnamyl Anthranilate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of cinnamyl anthranilate, a synthetic fragrance ingredient. Due to its historical use in cosmetics and as a flavoring agent, robust and reliable analytical methods are crucial for quality control and regulatory compliance. This document outlines the performance characteristics and experimental protocols of three common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and Gas Chromatography-Mass Spectrometry (GC-MS).

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and the desired sample throughput. The following table summarizes key validation parameters for the quantification of this compound and other fragrance allergens using different analytical techniques.

Validation ParameterHPLC-UVHPLC-FLDGC-MS
Linearity (R²) ** ≥ 0.99≥ 0.99> 0.995[1][2]
Accuracy (Recovery %) 79.8 - 115.2%91 - 103%[3]84.4 - 119%[1][4]
Precision (RSD %) < 10%± 3.3%[3]< 13.5%[1][4]
Limit of Detection (LOD) 0.062 µg/mL*Not specifiedNot specified
Limit of Quantitation (LOQ) **0.19 µg/mL*Not specified2 - 20 µg/g[1][4]

Note: LOD and LOQ for HPLC-UV are for cinnamaldehyde, a structurally related compound, as specific data for this compound was not available.[5][6]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for HPLC-UV, HPLC-FLD, and GC-MS analysis of fragrance allergens, including this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is widely used for the routine analysis of fragrance allergens.

Sample Preparation:

  • Accurately weigh 1 g of the cosmetic or fragrance sample into a 15 mL centrifuge tube.

  • Add 5 mL of a suitable organic solvent (e.g., ethanol, acetonitrile).

  • Vortex for 1 minute to ensure thorough mixing and extraction.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method offers enhanced sensitivity and selectivity for fluorescent compounds like this compound.[3]

Sample Preparation:

  • Dilute the perfume, cologne, or toilet water sample with methanol to a concentration of approximately 1 mg/mL.[3]

  • For recovery studies, spike fragrance compositions with this compound at levels of 0.1, 0.5, and 1.0 mg/mL.[3]

  • Filter the diluted sample through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column.

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Fluorescence Detection: Excitation at 260 nm and emission at 405 nm.

  • Injection Volume: 20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it ideal for the analysis of fragrance allergens in complex matrices.[1][4]

Sample Preparation (Liquid-Liquid Extraction):

  • Weigh 0.5 g of the sample into a 50 mL centrifuge tube.[4]

  • Add 5 mL of deionized water and 5 mL of methyl tert-butyl ether.[4]

  • Mix for 30 minutes.[4]

  • Add 5 g of anhydrous sodium sulfate and centrifuge for 30 minutes at 3000 g.[4]

  • Collect the supernatant and filter it through a syringe filter.[4]

  • Add an internal standard solution and dilute with methyl tert-butyl ether before analysis.[4]

Chromatographic Conditions:

  • Column: A low-polarity capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

  • Injection Mode: Pulsed splitless.[4]

  • Oven Temperature Program: Start at 60°C, ramp to 125°C at 3°C/min, then to 230°C at 7°C/min, and finally to 300°C at 20°C/min, with appropriate hold times.[1][4]

  • Mass Spectrometry: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

Visualizing the Workflow

To better understand the logical flow of cross-validating analytical methods, the following diagram illustrates the key stages involved.

CrossValidationWorkflow start Start: Define Analytical Requirements method_dev Method Development & Optimization start->method_dev hplc_uv HPLC-UV method_dev->hplc_uv hplc_fld HPLC-FLD method_dev->hplc_fld gc_ms GC-MS method_dev->gc_ms validation Individual Method Validation hplc_uv->validation hplc_fld->validation gc_ms->validation linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD/LOQ validation->lod_loq cross_val Cross-Validation: Comparative Analysis linearity->cross_val accuracy->cross_val precision->cross_val lod_loq->cross_val data_comp Data Comparison & Statistical Analysis cross_val->data_comp method_select Method Selection Based on Performance data_comp->method_select end End: Select Suitable Method method_select->end

Caption: Workflow for Cross-Validation of Analytical Methods.

References

A Comparative Study of Cinnamyl Anthranilate and Its Hydrolysis Products: Cinnamyl Alcohol and Anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic flavoring agent cinnamyl anthranilate and its primary hydrolysis products, cinnamyl alcohol and anthranilic acid. The objective is to present a clear, data-driven analysis of their physicochemical properties, biological activities, and toxicological profiles, supported by detailed experimental protocols for their analysis.

Introduction

This compound, an ester of cinnamyl alcohol and anthranilic acid, was previously used as a synthetic flavoring agent to impart grape and cherry notes in various food products and as a fragrance ingredient.[1] However, its use in food has been prohibited in the United States since 1985 due to safety concerns.[2] Understanding the properties of this compound in relation to its constituent hydrolysis products is crucial for toxicological assessment and for researchers working with these compounds in various applications.

The hydrolysis of this compound yields cinnamyl alcohol and anthranilic acid. This breakdown is a key metabolic pathway, and the resulting products exhibit distinct biological activities and toxicological profiles compared to the parent ester.[1] This guide will delve into a comparative analysis of these three compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound, cinnamyl alcohol, and anthranilic acid is presented in Table 1. These properties influence their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their behavior in various experimental assays.

PropertyThis compoundCinnamyl AlcoholAnthranilic Acid
Molecular Formula C₁₆H₁₅NO₂C₉H₁₀OC₇H₇NO₂
Molecular Weight 253.29 g/mol [3]134.18 g/mol [4]137.14 g/mol [5]
Appearance Brownish or reddish-yellow powder or light yellow solid.[3]White crystalline solid or yellow oil when slightly impure.[6]White to pale-yellow or tan crystalline powder.[5]
Melting Point 61-62 °C[7]33 °C[6]146-148 °C[8]
Boiling Point 332 °C[1]250 °C[4]Sublimes[5]
Density 1.18 g/cm³[1]1.044 g/mL at 25 °C[4]1.412 g/cm³[8]
Solubility in Water < 1 mg/mL[3]Slightly soluble[6]0.572 g/100 mL at 25 °C[9]
Solubility in Organic Solvents Very soluble in acetone and dimethyl sulfoxide; soluble in chloroform, diethyl ether, and ethanol.[1]Highly soluble in most common organic solvents.[6]Soluble in ethanol and ether.[10]
logP (o/w) 4.3 (estimated)1.9[11]1.2[11]

Biological Activity and Toxicology

The biological activities and toxicological profiles of this compound and its hydrolysis products are distinct. Notably, the carcinogenicity observed in mice with this compound is attributed to the intact ester and its ability to cause peroxisome proliferation, a mechanism not considered relevant to humans.[1] The hydrolysis products, cinnamyl alcohol and anthranilic acid, have their own range of biological effects.

ParameterThis compoundCinnamyl AlcoholAnthranilic Acid
Oral LD₅₀ (Rat) >5000 mg/kg[12]2000 mg/kg[13]5410 mg/kg[11]
Dermal LD₅₀ (Rabbit) >5000 mg/kg[14]>5000 mg/kg[13]Not available
Carcinogenicity Carcinogenic in mice (liver tumors); not considered relevant to humans.[1][2]Not classifiable as to its carcinogenicity to humans.[9]Not classifiable as to its carcinogenicity to humans.[8]
Antiproliferative Activity (IC₅₀) Not availableReported to have antiproliferative activity against Hep G2 cells.[10]Derivatives show a wide range of IC₅₀ values against various cancer cell lines.[6][15]
Other Biological Activities Peroxisome proliferator in mice.[1]Anti-inflammatory, antioxidant, antimicrobial, and neuroprotective effects.[16]Precursor in the biosynthesis of tryptophan; derivatives possess antimicrobial, antiviral, and anti-inflammatory properties.[17][18]

Experimental Protocols

This section provides detailed methodologies for the hydrolysis of this compound and the subsequent analysis of the reaction mixture using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Hydrolysis of this compound

This protocol describes the base-catalyzed hydrolysis of this compound to yield cinnamyl alcohol and the sodium salt of anthranilic acid.

Materials:

  • This compound

  • Ethanol

  • 10% Sodium hydroxide (NaOH) solution

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve a known amount of this compound in a minimal amount of ethanol in a round-bottom flask.

  • Add an excess of 10% aqueous sodium hydroxide solution to the flask.

  • Set up the apparatus for reflux and heat the mixture with stirring for 1-2 hours.

  • Monitor the reaction progress by TLC (as described in section 4.2). The disappearance of the this compound spot indicates the completion of the reaction.

  • After completion, cool the reaction mixture to room temperature.

  • The resulting solution will contain cinnamyl alcohol and sodium anthranilate. This mixture can be used for further analysis by TLC and HPLC.

Thin Layer Chromatography (TLC) Analysis

TLC can be used to monitor the progress of the hydrolysis reaction and to qualitatively identify the components of the reaction mixture.

Materials:

  • Silica gel TLC plates (with fluorescent indicator)

  • Developing chamber

  • Spotting capillaries

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The optimal ratio may require some experimentation.

  • UV lamp (254 nm) for visualization

  • Reference standards for this compound, cinnamyl alcohol, and anthranilic acid.

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and placing a piece of filter paper to saturate the atmosphere. Close the chamber and allow it to equilibrate.

  • On a silica gel TLC plate, lightly draw a pencil line about 1 cm from the bottom. This will be the origin.

  • Using separate spotting capillaries, apply small spots of the reaction mixture, and the reference standards of this compound, cinnamyl alcohol, and anthranilic acid on the origin line.

  • Carefully place the TLC plate in the developing chamber, ensuring the origin line is above the solvent level.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp. The spots will appear as dark areas on the fluorescent background. Circle the spots with a pencil.

  • Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front). Compare the Rf values of the spots in the reaction mixture to those of the reference standards to identify the components. This compound will have a higher Rf value than its more polar hydrolysis products.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC provides a quantitative method for the analysis of this compound and its hydrolysis products. A reverse-phase method is suitable for separating these compounds.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Syringe filters (0.45 µm)

  • Reference standards for this compound, cinnamyl alcohol, and anthranilic acid.

Procedure:

  • Prepare standard solutions of known concentrations of this compound, cinnamyl alcohol, and anthranilic acid in a suitable solvent (e.g., acetonitrile/water mixture).

  • Prepare the sample from the hydrolysis reaction by diluting it with the mobile phase and filtering it through a 0.45 µm syringe filter.

  • Set up the HPLC system with the C18 column.

  • Equilibrate the column with the initial mobile phase composition.

  • A gradient elution is recommended for optimal separation. A suggested gradient is as follows:

    • Start with a higher percentage of Mobile Phase A (e.g., 70%) and a lower percentage of Mobile Phase B (e.g., 30%).

    • Gradually increase the percentage of Mobile Phase B over 15-20 minutes to elute the less polar this compound.

    • The more polar compounds, anthranilic acid and cinnamyl alcohol, will elute earlier.

  • Set the UV detector to a wavelength that allows for the detection of all three compounds (e.g., 254 nm or a wavelength determined by a UV scan of the standards).

  • Inject the standard solutions to determine their retention times and to generate a calibration curve for quantification.

  • Inject the prepared sample from the hydrolysis reaction.

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

  • Quantify the amount of each compound in the sample using the calibration curves.

Visualizations

The following diagrams illustrate the hydrolysis of this compound and a typical experimental workflow for its analysis.

Hydrolysis_of_Cinnamyl_Anthranilate cluster_reactants Reactants cluster_products Products Cinnamyl_Anthranilate This compound plus + Cinnamyl_Anthranilate->plus Water H₂O Cinnamyl_Alcohol Cinnamyl Alcohol plus2 + Cinnamyl_Alcohol->plus2 Anthranilic_Acid Anthranilic Acid plus->Water plus->plus2 Hydrolysis (Base or Acid Catalyzed) plus2->Anthranilic_Acid

Caption: Hydrolysis of this compound.

Experimental_Workflow Start Start: this compound Sample Hydrolysis Base-Catalyzed Hydrolysis Start->Hydrolysis TLC_Analysis TLC Analysis (Qualitative) Hydrolysis->TLC_Analysis HPLC_Analysis HPLC Analysis (Quantitative) Hydrolysis->HPLC_Analysis Data_Interpretation Data Interpretation and Comparison TLC_Analysis->Data_Interpretation HPLC_Analysis->Data_Interpretation

Caption: Experimental workflow for analysis.

References

Assessing the Carcinogenic Potential of Cinnamyl Anthranilate and Its Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl anthranilate, a synthetic flavoring and fragrance agent, has been the subject of scrutiny regarding its carcinogenic potential. Understanding the risk it poses requires a comparative analysis of the parent compound and its primary metabolites, cinnamyl alcohol and anthranilic acid. This guide provides a comprehensive overview of the experimental data, offering a side-by-side comparison of their carcinogenic profiles. The data presented is crucial for researchers in the fields of toxicology, pharmacology, and drug development for informed risk assessment and the development of safer alternatives.

Comparative Carcinogenicity Data

The carcinogenic potential of this compound and its metabolites has been evaluated in long-term animal bioassays, primarily conducted by the National Toxicology Program (NTP). The following tables summarize the key findings from these studies.

CompoundSpeciesSexRoute of AdministrationDoses (ppm in feed)Tumor Incidence (Liver)Conclusion
This compound MouseMaleFeed0, 15,000, 30,000Hepatocellular Adenoma or Carcinoma: Control: 10/50 (20%) Low Dose: 32/50 (64%) High Dose: 40/49 (82%)[1]Carcinogenic [1][2]
MouseFemaleFeed0, 15,000, 30,000Hepatocellular Adenoma or Carcinoma: Control: 2/50 (4%) Low Dose: 22/50 (44%) High Dose: 36/50 (72%)[1]Carcinogenic [1][2]
RatMaleFeed0, 15,000, 30,000No significant increase in liver tumors.[1]Not Carcinogenic for liver (see notes)
RatFemaleFeed0, 15,000, 30,000No significant increase in liver tumors.[1]Not Carcinogenic
Anthranilic Acid MouseMaleFeed0, 25,000, 50,000No significant increase in tumor incidence.[3][4]Not Carcinogenic [3][4]
MouseFemaleFeed0, 25,000, 50,000No significant increase in tumor incidence.[3][4]Not Carcinogenic [3][4]
RatMaleFeed0, 15,000, 30,000No significant increase in tumor incidence.[3][4]Not Carcinogenic [3][4]
RatFemaleFeed0, 15,000, 30,000No significant increase in tumor incidence.[3][4]Not Carcinogenic [3][4]
Cinnamyl Alcohol Mouse---No long-term carcinogenicity bioassay data equivalent to NTP studies is available.Data Deficient
Rat---No long-term carcinogenicity bioassay data equivalent to NTP studies is available. Short-term studies did not show carcinogenic effects.Data Deficient

Note: While this compound was not found to be carcinogenic in the liver of rats, there was a low incidence of acinar-cell adenomas or carcinomas of the pancreas and adenomas or adenocarcinomas of the renal cortex in male rats.[5]

Experimental Protocols

The methodologies employed in the key carcinogenicity bioassays are crucial for the interpretation of the results. The following sections detail the protocols for the NTP studies on this compound and anthranilic acid.

NTP Bioassay of this compound (TR-196)
  • Test Substance: this compound (CAS No. 87-29-6)[1][5]

  • Animal Species: Fischer 344 rats and B6C3F1 mice.[1][5]

  • Group Size: 50 animals of each sex per dose group and controls.[1][5]

  • Administration Route: The test chemical was administered in the feed.[1][5]

  • Dose Levels:

    • Rats and Mice: 0 (control), 15,000 ppm, and 30,000 ppm.[1][5]

  • Duration of a Study: 103 weeks of continuous administration, followed by a 2-3 week observation period.[5]

  • Observations: Animals were observed twice daily for signs of toxicity. Body weights were recorded weekly for the first 12 weeks and then monthly. At the end of the study, all surviving animals were euthanized and subjected to a complete necropsy and histopathological examination of major tissues and organs.[1][5]

NCI Bioassay of Anthranilic Acid (TR-36)
  • Test Substance: Anthranilic acid (CAS No. 118-92-3)[3][4]

  • Animal Species: Fischer 344 rats and B6C3F1 mice.[3][4]

  • Group Size: 35 animals of each sex per dose group, with 15 matched controls of each sex.[4]

  • Administration Route: The test chemical was administered in the feed.[3][4]

  • Dose Levels:

    • Rats: 0 (control), 15,000 ppm, and 30,000 ppm.[4]

    • Mice: 0 (control), 25,000 ppm, and 50,000 ppm.[4]

  • Duration of a Study: 78 weeks of administration, followed by a 26-27 week observation period.[4]

  • Observations: Similar to the this compound bioassay, animals were regularly observed for clinical signs and changes in body weight. A comprehensive histopathological examination was performed on all animals at the end of the study.[3][4]

Mechanistic Insights and Signaling Pathways

The observed species-specific carcinogenicity of this compound has been linked to differences in its metabolism and subsequent cellular effects.

Metabolism of this compound

This compound is primarily metabolized through hydrolysis into its constituent parts: cinnamyl alcohol and anthranilic acid. However, the rate and extent of this hydrolysis differ between species. In mice, at high doses, the hydrolysis pathway becomes saturated, leading to the systemic circulation of the intact this compound ester. In contrast, rats and humans appear to hydrolyze the ester more efficiently, even at high doses.

Metabolism cluster_products Metabolites cluster_further Further Metabolism CA This compound Metabolism Hydrolysis (Esterases) CA->Metabolism Cinn_OH Cinnamyl Alcohol Metabolism->Cinn_OH AA Anthranilic Acid Metabolism->AA Benzoic Benzoic Acid Cinn_OH->Benzoic Oxidation Hippuric Hippuric Acid Benzoic->Hippuric Glycine Conjugation

Metabolism of this compound.
Peroxisome Proliferation and PPARα Activation

The intact this compound ester has been shown to be a potent peroxisome proliferator in the livers of mice. This effect is not observed with its metabolites, cinnamyl alcohol and anthranilic acid. Peroxisome proliferators exert their effects by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism and cell growth. The sustained activation of PPARα in mouse liver is believed to be a key event in the development of hepatocellular tumors. The resistance of rats to this compound-induced liver tumors is consistent with their efficient hydrolysis of the ester, preventing the accumulation of the PPARα-activating parent compound.

PPAR_Pathway cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_effects Cellular Effects CA Intact Cinnamyl Anthranilate (in mice at high doses) PPARa PPARα CA->PPARa Activates RXR RXR PPRE Peroxisome Proliferator Response Element (PPRE) in DNA RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Activates Perox_Prolif Peroxisome Proliferation Target_Genes->Perox_Prolif Cell_Prolif Increased Cell Proliferation Target_Genes->Cell_Prolif Tumor Hepatocellular Tumors Cell_Prolif->Tumor

Proposed PPARα Signaling Pathway for this compound Carcinogenicity in Mice.

Conclusion

For drug development and safety assessment, these findings underscore the importance of considering species-specific metabolism and the potential for non-genotoxic mechanisms of carcinogenesis. The data on this compound and its metabolites provide a valuable case study for the evaluation of structurally related compounds. Further research into the long-term effects of cinnamyl alcohol would be beneficial for a complete risk assessment.

References

A Comparative Analysis of In Vitro and In Vivo Data for Cinnamyl Anthranilate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro and in vivo experimental data on cinnamyl anthranilate, a synthetic flavoring and fragrance agent. The following sections detail the compound's toxicological profile, metabolic pathways, and the experimental methodologies used in its assessment.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative findings from both in vitro and in vivo studies on this compound, highlighting the differences in observed effects.

Table 1: Genotoxicity and Mutagenicity
Assay System Results Reference
In Vitro
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimuriumNot mutagenic[1]
Mouse Lymphoma Assay (MLA)L5178Y tk+/- mouse lymphoma cellsActive (mutagenic)[1]
Sister Chromatid ExchangeChinese hamster ovary cellsNegative[1]
Chromosomal AberrationsChinese hamster ovary cellsNegative[1]
Sister Chromatid ExchangeSyrian hamster embryo cellsNegative or equivocal[1]
In Vivo
Unscheduled DNA SynthesisRat hepatocytesDid not induce[1]
Table 2: Carcinogenicity
Study Type Species/Strain Route of Administration Key Findings Reference
In Vivo
Carcinogenicity BioassayMice (B6C3F1)Oral (in diet)Dose-related increase in hepatocellular tumors.[1]
Lung Adenoma Screening AssayMice (A/He)Intraperitoneal injectionIncreased incidence of lung tumors.[1]
Carcinogenicity BioassayRatsOral (in diet)Study could not be evaluated.[1]
Table 3: Metabolism and Percutaneous Absorption
Parameter System Key Findings Reference
In Vitro
Percutaneous AbsorptionExcised human abdominal skin24.0 ± 5.1% of the dose absorbed within 48 h. Rises to 53.3 ± 6.7% with occlusion.[1]
In Vivo
MetabolismRats (Fischer 344)This compound is completely hydrolyzed to anthranilic acid and cinnamyl alcohol. Major urinary metabolite is hippuric acid.[1][2]
MetabolismMice (CD-1 and B6C3F1)Hydrolysis is not complete, especially at higher doses. Unchanged this compound is excreted in the urine.[1][2]
Percutaneous AbsorptionRhesus monkeys26.1 ± 2.3% of the dose absorbed through shaved abdominal skin after 24 h. Rises to 39.0 ± 2.8% with occlusion.[1]
MetabolismHumansAfter a single oral dose of 250 mg, no unchanged compound was detected in the urine.[2]

Signaling Pathway: Peroxisome Proliferation

In vivo studies in mice have shown that this compound is a potent peroxisome proliferator, a characteristic linked to its hepatocarcinogenicity in this species.[1] This effect is mediated by the intact ester, as the hydrolysis products (cinnamyl alcohol and anthranilic acid) do not induce peroxisome proliferation.[3] The activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, is a key event in this pathway.[4][5]

Peroxisome_Proliferation_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects This compound This compound PPARa_RXR PPARα-RXR Heterodimer This compound->PPARa_RXR Binds and Activates PPRE Peroxisome Proliferator Response Element (PPRE) PPARa_RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes mRNA mRNA Target_Genes->mRNA Proteins Proteins mRNA->Proteins Translation Peroxisome_Proliferation Peroxisome Proliferation Proteins->Peroxisome_Proliferation Hepatocyte_Proliferation Hepatocyte Proliferation Proteins->Hepatocyte_Proliferation Hepatocarcinogenesis Hepatocarcinogenesis (in mice) Hepatocyte_Proliferation->Hepatocarcinogenesis

Caption: Peroxisome proliferation signaling pathway activated by this compound.

Experimental Workflows

The following diagrams illustrate the general workflows for the key in vitro and in vivo experiments discussed in this guide.

In_Vitro_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_analysis Analysis Test_Compound This compound (in appropriate solvent) Incubation Incubate Test Compound with Cell Culture (+/- S9 mix) Test_Compound->Incubation Cell_Culture Bacterial or Mammalian Cell Culture Cell_Culture->Incubation S9_Mix Metabolic Activation System (S9 mix, optional) S9_Mix->Incubation Wash_and_Plate Wash Cells and Plate on Selective Medium Incubation->Wash_and_Plate Incubate_Plates Incubate Plates Wash_and_Plate->Incubate_Plates Count_Colonies Count Mutant Colonies Incubate_Plates->Count_Colonies Data_Analysis Data Analysis and Interpretation Count_Colonies->Data_Analysis

Caption: General workflow for in vitro mutagenicity assays.

In_Vivo_Workflow cluster_preparation Preparation cluster_administration Administration cluster_observation Observation and Collection cluster_analysis Analysis Test_Animals Select Animal Model (e.g., Mice, Rats) Dosing Administer Compound (e.g., Oral, IP) Test_Animals->Dosing Test_Compound Prepare this compound Formulation Test_Compound->Dosing Monitor_Animals Monitor for Clinical Signs and Body Weight Changes Dosing->Monitor_Animals Collect_Samples Collect Urine, Feces, and Tissues Dosing->Collect_Samples Metabolite_Analysis Analyze for Metabolites (e.g., HPLC) Collect_Samples->Metabolite_Analysis Histopathology Histopathological Examination of Tissues Collect_Samples->Histopathology Data_Analysis Data Analysis and Interpretation Metabolite_Analysis->Data_Analysis Histopathology->Data_Analysis

Caption: General workflow for in vivo metabolism and carcinogenicity studies.

Experimental Protocols

In Vitro Assays

1. Bacterial Reverse Mutation Assay (Ames Test)

This assay was performed to evaluate the mutagenic potential of this compound.

  • Test System: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 were used.

  • Method: The plate incorporation method was followed. This compound, dissolved in a suitable solvent, was mixed with the bacterial tester strain and, in some experiments, a metabolic activation system (S9 mix from rat liver). This mixture was then poured onto minimal glucose agar plates.

  • Incubation: Plates were incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine) was counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the solvent control.

2. Mouse Lymphoma Assay (MLA)

This assay detects gene mutations and clastogenic activity.

  • Test System: L5178Y tk+/- mouse lymphoma cells.

  • Method: Cells were exposed to various concentrations of this compound with and without a metabolic activation system (S9 mix) for a defined period (e.g., 4 hours).

  • Expression Period: After exposure, cells were cultured for a period (e.g., 2 days) to allow for the expression of mutations at the thymidine kinase (tk) locus.

  • Mutant Selection: Cells were then plated in a selective medium containing trifluorothymidine (TFT). Only cells with a mutated tk gene can survive in the presence of TFT.

  • Data Analysis: The number of mutant colonies was counted, and the mutation frequency was calculated.

In Vivo Assays

1. Carcinogenicity Bioassay (Oral Administration in Mice)

This study assessed the long-term carcinogenic potential of this compound.

  • Test Animals: Male and female B6C3F1 mice.

  • Method: this compound was administered in the diet at various concentrations for a significant portion of the animals' lifespan (e.g., 2 years).

  • Observations: Animals were observed daily for clinical signs of toxicity. Body weights and food consumption were recorded regularly.

  • Necropsy and Histopathology: At the end of the study, all animals were subjected to a complete necropsy. Tissues from all major organs were collected, preserved, and examined microscopically for the presence of tumors.

2. Metabolism Study (Rats and Mice)

This study investigated the metabolic fate of this compound in different species.

  • Test Animals: Male Fischer 344 rats and male CD-1 mice.[2]

  • Method: [3-14C]-labeled this compound was administered to the animals, typically via intraperitoneal injection.[2]

  • Sample Collection: Urine and feces were collected at specified intervals (e.g., 24, 48, and 72 hours) after dosing.[2]

  • Analysis: The collected samples were analyzed for radioactivity to determine the extent and rate of excretion. The metabolic profile in the urine was determined using techniques such as high-performance liquid chromatography (HPLC) to separate and identify the metabolites.[2]

3. Percutaneous Absorption Study

This study measured the extent of absorption of this compound through the skin.

  • In Vitro Method:

    • Test System: Excised full-thickness human abdominal skin mounted in diffusion cells.[1]

    • Procedure: A known amount of this compound was applied to the surface of the skin. The receptor fluid in the diffusion cell was sampled over time to determine the amount of compound that permeated the skin.[1]

  • In Vivo Method:

    • Test Animals: Rhesus monkeys.[1]

    • Procedure: A defined area of the abdominal skin was shaved, and a known dose of this compound was applied. In some cases, the application site was covered with an occlusive dressing. The amount of absorbed compound was determined by analyzing urine for radioactivity or metabolites over a period of time.[1]

Conclusion

The comparison of in vitro and in vivo data for this compound reveals critical differences that underscore the importance of integrated testing strategies in toxicology and drug development. While in vitro assays provided mixed signals on genotoxicity, with a negative Ames test but a positive mouse lymphoma assay, the in vivo studies in mice demonstrated clear evidence of carcinogenicity, particularly in the liver and lungs.

A key factor contributing to these differing outcomes appears to be the species-specific metabolism of this compound. In vivo studies revealed that mice, unlike rats and humans, do not completely hydrolyze the compound, especially at higher doses.[1][2] This leads to systemic exposure to the intact ester, which is responsible for inducing peroxisome proliferation in the liver, a key event in the observed hepatocarcinogenesis in this species.[3]

This case highlights that while in vitro methods are invaluable for initial screening and mechanistic investigations, they may not fully recapitulate the complex metabolic and physiological processes that occur in a whole organism. Therefore, a comprehensive safety assessment requires the careful integration of data from both in vitro and in vivo models to understand the full toxicological potential of a compound and to make informed decisions in drug development and chemical safety evaluation.

References

Establishing the Specificity of an Assay for Cinnamyl Anthranilate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of cinnamyl anthranilate in various matrices is crucial for toxicological studies, fragrance formulation, and quality control. A key performance characteristic of any analytical method is its specificity—the ability to unequivocally assess the analyte in the presence of components that may be expected to be present. This guide provides a comparative overview of analytical methodologies for this compound and outlines the critical importance of establishing assay specificity, particularly concerning its primary metabolites.

Comparison of Analytical Method Performance

While specific cross-reactivity data for this compound assays is not extensively published, the performance of common analytical techniques can be inferred from their principles and data on structurally similar compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable methods for the specific determination of this compound.

ParameterHPLC-UV/FluorescenceGC-MS
Specificity Good to ExcellentExcellent
Principle of Specificity Chromatographic separation based on polarity, with selective detection (fluorescence enhances specificity over UV).Chromatographic separation based on volatility and polarity, coupled with mass-to-charge ratio detection for definitive identification.
Potential Interferences Co-eluting compounds with similar chromophores (for UV) or fluorophores (for fluorescence).Co-eluting compounds with similar mass spectral fragmentation patterns (less common).
Likely Separation from Metabolites Readily achievable with appropriate column and mobile phase selection due to significant polarity differences between the ester and its alcohol and acid metabolites.Readily achievable due to differences in volatility and polarity.
Limit of Detection (LOD) ng/mL rangepg/mL range
Accuracy (% Recovery) Typically 91-103%[1]Typically >95%
Precision (%RSD) < 5%< 10%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method is well-suited for the determination of this compound in complex matrices like fragrance compositions.[1]

Instrumentation:

  • High-Performance Liquid Chromatograph

  • Fluorescence Detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Procedure:

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Fluorescence Detection: Excitation wavelength of 244 nm and an emission wavelength of 420 nm.

  • Specificity Assessment:

    • Inject individual solutions of cinnamyl alcohol, anthranilic acid, benzoic acid, and hippuric acid to determine their retention times.

    • Spike a solution of this compound with the potential interferents and analyze to confirm baseline separation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity for the analysis of volatile and semi-volatile compounds like this compound.

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Reagents:

  • Helium (carrier gas)

  • Solvent (e.g., ethyl acetate)

  • This compound reference standard

Procedure:

  • Sample Preparation: Dissolve the sample in a suitable solvent to a known concentration.

  • GC-MS Conditions:

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Specificity Assessment:

    • Analyze individual solutions of potential interferents to determine their retention times and mass spectra.

    • Analyze a spiked sample to confirm chromatographic separation and demonstrate the absence of interfering ions in the mass spectrum of this compound.

Mandatory Visualizations

G cluster_0 Experimental Workflow for Specificity Assessment Prepare Standard Solution of this compound Prepare Standard Solution of this compound Spike this compound Solution with Interferents Spike this compound Solution with Interferents Prepare Standard Solution of this compound->Spike this compound Solution with Interferents Prepare Individual Solutions of Potential Interferents Prepare Individual Solutions of Potential Interferents Prepare Individual Solutions of Potential Interferents->Spike this compound Solution with Interferents Analyze Individual and Spiked Samples by HPLC/GC-MS Analyze Individual and Spiked Samples by HPLC/GC-MS Spike this compound Solution with Interferents->Analyze Individual and Spiked Samples by HPLC/GC-MS Evaluate Chromatographic Resolution and Spectral Purity Evaluate Chromatographic Resolution and Spectral Purity Analyze Individual and Spiked Samples by HPLC/GC-MS->Evaluate Chromatographic Resolution and Spectral Purity Determine Specificity Determine Specificity Evaluate Chromatographic Resolution and Spectral Purity->Determine Specificity

Caption: Workflow for establishing assay specificity.

G cluster_1 Metabolic Pathway of this compound This compound This compound Ester Hydrolysis Ester Hydrolysis This compound->Ester Hydrolysis Cinnamyl Alcohol Cinnamyl Alcohol Ester Hydrolysis->Cinnamyl Alcohol Anthranilic Acid Anthranilic Acid Ester Hydrolysis->Anthranilic Acid Oxidation Oxidation Cinnamyl Alcohol->Oxidation Cinnamic Acid Cinnamic Acid Oxidation->Cinnamic Acid Further Oxidation Further Oxidation Cinnamic Acid->Further Oxidation Benzoic Acid Benzoic Acid Further Oxidation->Benzoic Acid Conjugation Conjugation Benzoic Acid->Conjugation Hippuric Acid Hippuric Acid Conjugation->Hippuric Acid

Caption: Metabolic fate of this compound.

References

Safety Operating Guide

Proper Disposal of Cinnamyl Anthranilate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of cinnamyl anthranilate, ensuring compliance and safety in a laboratory setting. This procedure is designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is critical to handle this compound with the appropriate Personal Protective Equipment (PPE) in a well-ventilated area.

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, appropriate gloves, and protective clothing to prevent skin exposure.[1] For operations where dust may be generated, such as weighing the neat chemical, a NIOSH-approved respirator is recommended.[2]

  • Handling: Avoid creating dust.[3][4] this compound is a brownish or reddish-yellow powder that is probably combustible and sensitive to oxidation and hydrolysis.[2] When heated to decomposition, it can emit toxic fumes of nitrogen oxides.[2]

  • Storage: Keep the container tightly closed, protected from light, and under an inert atmosphere in a refrigerated space.[2]

Chemical and Physical Properties

This table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Appearance Cream - Pale brown / Brownish or reddish-yellow solid crystalline powder[1][2][3]
Melting Point 64 - 66 °C / 147.2 - 150.8 °F[1][3][4]
Boiling Point 322 °C / 611.6 °F[1][3]
Specific Gravity 1.18 at 15.5 °C (59.9 °F)[2]
Water Solubility Insoluble (< 1 mg/mL at 17.2°C / 63°F)[2][4]
Flash Point Data not available; considered probably combustible[1][2][3]

Experimental Protocols

Small-Scale Spill Cleanup Protocol

In the event of a small spill, follow these steps immediately to ensure safety and proper containment.

  • Remove Ignition Sources: Immediately eliminate all sources of ignition from the area.[2]

  • Dampen the Spill: Carefully dampen the solid spill material with 60-70% ethanol to prevent dust from becoming airborne.[2]

  • Transfer Material: Transfer the dampened material into a suitable, sealable container for chemical waste.[2]

  • Clean Spill Area: Use absorbent paper dampened with 60-70% ethanol to wipe up any remaining residue.[2]

  • Decontaminate Surfaces: Wash all contaminated surfaces with 60-70% ethanol, followed by a thorough washing with soap and water.[2]

  • Seal Contaminated Materials: Place the used absorbent paper and any contaminated clothing into a vapor-tight plastic bag for disposal as hazardous waste.[2]

  • Area Ventilation: Do not re-enter the contaminated area until a safety officer has confirmed it has been properly cleaned and is safe.[2]

Step-by-Step Disposal Procedures

The disposal of this compound is governed by federal, state, and local regulations. Chemical waste generators are responsible for correctly classifying and disposing of their waste.[1][4]

Step 1: Waste Classification
  • Hazardous Waste Determination: As the generator, you must determine if the this compound waste is classified as hazardous.[1][4] This process is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA) and corresponding state agencies.[5][6] While this compound is not specifically listed on some federal hazardous waste lists, it was banned from food by the FDA in 1985 due to its potential as a carcinogen.[7][8] Therefore, it should be handled and disposed of with caution.

  • Consult Regulations: Review local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1][4] Waste codes should be assigned based on the specific application or process that generated the waste.[4]

Step 2: Containment and Labeling
  • For Unused or Waste Product: Place the waste this compound into a suitable, sealable, and clearly labeled container.

  • For Contaminated Materials: Items such as spill cleanup materials, contaminated PPE, and empty containers should be collected in a separate, sealed container.[2]

  • Labeling: All waste containers must be accurately labeled with their contents (e.g., "Waste this compound") and the appropriate hazard warnings.

Step 3: Final Disposal
  • Prohibited Disposal Methods: Do not discharge this compound into drains or sewer systems.[3][4] It should not be released into the environment.[3][4]

  • Recommended Disposal Method: The primary recommended method for disposal is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[9]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the transportation and disposal of the waste material.

Step 4: Contaminated Packaging
  • Decontamination: Empty containers should be triple-rinsed with an appropriate solvent (such as 60-70% ethanol).[2][9] Collect the rinsate for disposal as chemical waste.

  • Disposal of Cleaned Packaging: Once decontaminated, the packaging can be offered for recycling or reconditioning.[9] If recycling is not feasible, puncture the container to prevent reuse and dispose of it in a sanitary landfill or as directed by your local regulations.[9]

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G cluster_0 Waste Identification and Segregation cluster_1 Regulatory Assessment cluster_2 Disposal Pathway cluster_3 Final Steps start Identify this compound Waste (Unused Product, Spill Residue, Contaminated PPE) containerize Place in a suitable, sealed, and accurately labeled waste container. start->containerize determination Perform Hazardous Waste Determination (per RCRA and local regulations) containerize->determination licensed_disposal Arrange for disposal via a licensed hazardous waste contractor. (e.g., controlled incineration) determination->licensed_disposal  Waste is Hazardous   prohibited Prohibited: - Do NOT pour down the drain. - Do NOT release into the environment. determination->prohibited documentation Maintain all disposal records and documentation as required. licensed_disposal->documentation

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinnamyl anthranilate
Reactant of Route 2
Reactant of Route 2
Cinnamyl anthranilate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.